Phenylethanolamine A
描述
Structure
3D Structure
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFPRMEKXKECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The History and Discovery of Phenylethanolamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine A (PEA), also known as β-hydroxyphenethylamine, is a biogenic trace amine with a structural resemblance to catecholamine neurotransmitters. Its history is intertwined with early explorations of sympathomimetic amines and their physiological effects. While initially investigated for its cardiovascular properties, its significance has expanded to encompass its role as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT) and its interaction with trace amine-associated receptors (TAARs). This technical guide provides an in-depth overview of the history, discovery, and key experimental methodologies associated with this compound, tailored for researchers and professionals in drug development.
Introduction
This compound is an endogenous trace amine found in various animal species, including humans.[1] Structurally, it is a β-hydroxylated derivative of phenethylamine (B48288) and shares a common backbone with potent neurotransmitters and synthetic drugs.[1] Its primary biological relevance stems from two key areas: its direct pharmacological activity at adrenergic and trace amine-associated receptors, and its role as a precursor in enzymatic pathways. This guide will delve into the historical context of its discovery, its synthesis, and the experimental protocols used to elucidate its pharmacological profile.
History and Discovery
The study of phenylethanolamines dates back to the early 20th century, with a focus on understanding the structure-activity relationships of compounds that mimic the effects of sympathetic nervous system stimulation.
Early Synthesis
An early synthesis of phenylethanolamine was achieved through the reduction of 2-nitro-1-phenyl-ethanol.[1] A more contemporary and higher-yielding method involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4). The presence of a hydroxyl group on the benzylic carbon creates a chiral center, resulting in two enantiomers: (R)-(-)-phenylethanolamine and (S)-(+)-phenylethanolamine.[1]
Foundational Pharmacological Studies
Classic pharmacological investigations of this compound were conducted by Tainter.[1] These seminal studies in rabbits, cats, and dogs revealed that intravenous administration of the compound induced a rapid increase in blood pressure.[1] However, other routes of administration, such as subcutaneous or oral, showed little to no effect on blood pressure.[1] Tainter's work also demonstrated that this compound could induce mydriasis (pupil dilation) through direct stimulation of the radial dilator muscle in the eye.[1] In vivo and in vitro experiments on intestinal smooth muscle of cats and rabbits showed that the drug produced relaxation and inhibition.[1]
Quantitative Pharmacological Data
The pharmacological activity of this compound is characterized by its interaction with various G protein-coupled receptors. The following tables summarize the available quantitative data on its binding affinity and functional potency.
Table 1: Adrenergic Receptor Binding Affinity of Racemic this compound
| Receptor Subtype | Radioligand | Tissue/Cell Source | Method | Relative Affinity vs. Epinephrine | Relative Affinity vs. Norepinephrine | Reference |
| β2 Adrenergic Receptor | [3H]-CGP-12177 | Transfected HEK 293 cells | Competition Binding | ~1/400x | ~1/7x | [1] |
Table 2: Functional Activity of this compound Enantiomers at Human TAAR1
| Enantiomer | Assay | Cell Line | Parameter | Value (nM) | Emax (%) | Reference |
| R-(−)-Phenylethanolamine | TAAR1 Activation | rGαsAV12-664 cells | ED50 | ~1800 | ~110 | |
| S-(+)-Phenylethanolamine | TAAR1 Activation | rGαsAV12-664 cells | ED50 | ~1720 | ~105 |
Key Experimental Protocols
This section details the methodologies for pivotal experiments in the study of this compound.
Synthesis of this compound via Reduction of Benzoyl Cyanide
This protocol describes a common laboratory-scale synthesis of phenylethanolamine.
Materials:
-
Benzoyl cyanide
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
10% Sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Suspend LiAlH4 in anhydrous diethyl ether or THF in the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in a dry ice/acetone bath.
-
Dissolve benzoyl cyanide in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting aluminum salts and wash the precipitate with diethyl ether.
-
Combine the organic filtrates and wash sequentially with 10% sulfuric acid, water, and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude phenylethanolamine.
-
The product can be further purified by distillation under reduced pressure or by recrystallization.
Radioligand Competition Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity of this compound for adrenergic receptors.[2][3][4][5]
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from transfected HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]-CGP-12177 for β-adrenergic receptors)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
In a 96-well microplate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay for TAAR1 Activation
This protocol measures the functional activation of TAAR1 by this compound by quantifying the production of the second messenger cyclic AMP (cAMP).[6][7][8]
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Add fresh assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the plate reader.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Signaling Pathways
This compound exerts its effects by activating G protein-coupled receptors, which initiate intracellular signaling cascades.
Adrenergic Receptor Signaling
As a sympathomimetic amine, this compound can activate adrenergic receptors. The canonical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, which then activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and a physiological response.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
TAAR1 is a Gs-coupled receptor, and its activation by agonists like this compound also leads to the stimulation of adenylyl cyclase and subsequent cAMP production.[7][9] TAAR1 signaling is known to modulate the activity of monoamine transporters and can influence dopaminergic and serotonergic neurotransmission.[10]
Conclusion
This compound has a rich history that has evolved from early investigations of sympathomimetic agents to its current recognition as a modulator of both the adrenergic and trace amine systems. The experimental protocols detailed in this guide provide a foundation for the continued exploration of its pharmacological properties and its potential as a lead compound or a tool for studying aminergic signaling. For researchers in drug development, a thorough understanding of the history and methodologies associated with this foundational molecule is invaluable for the design and interpretation of new studies in the field of pharmacology and neuroscience.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding and competition assays [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Phenylethanolamine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine is an endogenous trace amine found in mammals that plays a crucial role as an intermediate in the biosynthesis of epinephrine. While its primary function is within the catecholamine synthesis pathway, emerging evidence suggests it may also possess direct biological activity through interactions with adrenergic and trace amine-associated receptors. This technical guide provides a comprehensive overview of the endogenous presence of phenylethanolamine in mammals, its biosynthesis, physiological concentrations, and potential signaling pathways. Detailed experimental protocols for its detection and quantification are also provided to facilitate further research in this area.
Introduction
Phenylethanolamine (PEOH), also known as β-hydroxyphenethylamine, is a biogenic amine structurally related to other trace amines and catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[1] For a long time, its significance in mammalian physiology was thought to be limited to its role as the immediate precursor to epinephrine, a conversion catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). However, the detection of phenylethanolamine in various tissues, including the brain, suggests that it may have a broader physiological significance. This guide aims to consolidate the current knowledge on endogenous phenylethanolamine, providing a technical resource for researchers investigating its role in health and disease.
Biosynthesis of Phenylethanolamine
The primary pathway for the biosynthesis of phenylethanolamine is intricately linked with the catecholamine synthesis pathway. The initial precursor for this pathway is the amino acid L-phenylalanine, which is converted to L-tyrosine.
The key steps leading to the formation of phenylethanolamine are as follows:
-
Phenylalanine to Phenylethylamine: Phenylalanine can be decarboxylated to form phenylethylamine.
-
Phenylethylamine to Phenylethanolamine: Phenylethylamine is then hydroxylated at the beta-carbon position by the enzyme dopamine β-hydroxylase (DBH) to form phenylethanolamine.
Alternatively, phenylethanolamine can be synthesized from phenylalanine through an intermediate step involving phenylethanolamine N-methyltransferase.[2]
The following diagram illustrates the primary biosynthetic pathway of phenylethanolamine.
Quantitative Data on Endogenous Phenylethanolamine
Phenylethanolamine is endogenously present in various mammalian tissues, with its concentration varying significantly across different regions. The highest concentrations are typically found in the adrenal glands and specific brain regions. A summary of the reported concentrations of phenylethanolamine in rat tissues is presented below.
| Tissue | Phenylethanolamine Concentration (ng/g ± SEM) |
| Brain Regions | |
| Hypothalamus | 18.8 ± 1.2 |
| Midbrain | 10.5 ± 0.9 |
| Pons-Medulla Oblongata | 8.2 ± 0.7 |
| Cerebellum | 4.1 ± 0.3 |
| Striatum | 3.5 ± 0.4 |
| Cortex | 2.9 ± 0.3 |
| Hippocampus | 2.1 ± 0.2 |
| Peripheral Tissues | |
| Adrenal Gland | 25.4 ± 2.1 |
| Pineal Gland | 15.6 ± 1.5 |
| Heart | 7.3 ± 0.6 |
| Spleen | 5.8 ± 0.5 |
| Lung | 4.9 ± 0.4 |
| Submandibular Gland | 4.2 ± 0.4 |
| Vas Deferens | 3.1 ± 0.3 |
Data extracted from Saavedra, J. M., & Axelrod, J. (1973). Demonstration and distribution of phenylethanolamine in brain and other tissues. Proceedings of the National Academy of Sciences, 70(3), 769-772.
Potential Signaling Pathways
Beyond its role as a metabolic intermediate, phenylethanolamine may exert direct physiological effects by interacting with specific receptor systems.
Adrenergic Receptors
Studies have suggested that phenylethanolamine can act on α- and β-adrenergic receptors.[1] However, its affinity for these receptors is considerably lower than that of the primary catecholamines, norepinephrine and epinephrine. This suggests that at physiological concentrations, its direct adrenergic activity might be limited, but it could become more significant under conditions of elevated phenylethanolamine levels.
Trace Amine-Associated Receptor 1 (TAAR1)
Phenylethanolamine is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. TAAR1 is expressed in monoaminergic brain regions and is known to modulate the activity of dopamine, norepinephrine, and serotonin (B10506) transporters. Activation of TAAR1 by phenylethanolamine can lead to a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. This interaction suggests a potential role for phenylethanolamine as a neuromodulator.
The following diagram illustrates the potential signaling pathways of phenylethanolamine.
Experimental Protocols for Detection and Quantification
Accurate detection and quantification of endogenous phenylethanolamine are crucial for understanding its physiological and pathological roles. The following sections provide detailed methodologies for its analysis in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Method for Phenylethanolamine Quantification
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like phenylethanolamine in complex biological matrices.
5.1.1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated phenylethanolamine).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
5.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for the particular column and system.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for phenylethanolamine and the internal standard. For phenylethanolamine (C8H11NO, MW: 137.18), a potential transition would be m/z 138.1 -> 121.1. These transitions must be optimized on the specific instrument used.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize signal intensity.
The following diagram outlines the experimental workflow for LC-MS/MS analysis.
References
- 1. Demonstration and distribution of phenylethanolamine in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of regional distributions of phenylethylamine and meta- and para-tyramine in rat brain regions and presence in human and dog plasma by an ultra-sensitive negative chemical ion gas chromatography-mass spectrometric (NCI-GC-MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Phenylethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine (PEA), a biogenic trace amine, is an endogenous compound structurally related to catecholamine neurotransmitters such as norepinephrine (B1679862) and epinephrine. As a beta-hydroxylated derivative of phenethylamine, PEA and its analogs exhibit significant cardiovascular activity and play a role in neurotransmission. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the actions of Phenylethanolamine, focusing on its interactions with key biological targets. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
Phenylethanolamine exerts its physiological effects through a multi-target mechanism, primarily involving:
-
Adrenergic Receptor Modulation: Direct interaction with alpha (α) and beta (β) adrenergic receptors.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Activation of this G-protein coupled receptor, which modulates monoaminergic systems.
-
Substrate for Phenylethanolamine N-methyltransferase (PNMT): Serving as a precursor in the enzymatic synthesis of N-methylphenylethanolamine.
-
Modulation of NMDA Receptors: While less pronounced for the parent compound, certain derivatives of phenylethanolamine are known to interact with N-methyl-D-aspartate (NMDA) receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Phenylethanolamine and its derivatives with various biological targets.
Table 1: Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Kᵢ (nM) | pKᵢ | Radioligand | Tissue/Cell Source |
| Bevantolol | β₁-adrenergic | 14.79 | 7.83 | [³H]-CGP 12177 | Rat Cerebral Cortex |
| Bevantolol | β₂-adrenergic | 588.84 | 6.23 | [³H]-CGP 12177 | Rat Cerebral Cortex |
| Bevantolol | α₁-adrenergic | 125.89 | 6.9 | [³H]-Prazosin | Rat Cerebral Cortex |
Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Activity
| Compound | Receptor | EC₅₀ (nM) for cAMP Production | Eₘₐₓ (% of Reference Agonist) |
| R-(-)-Phenylethanolamine | Human TAAR1 | ~1800 | ~110% |
| S-(+)-Phenylethanolamine | Human TAAR1 | ~1720 | ~105% |
| β-phenylethylamine | Human TAAR1 | ~50 | 100% |
Table 3: Phenylethanolamine N-methyltransferase (PNMT) Kinetics
| Substrate/Inhibitor | Kₘ (µM) | Kᵢ (µM) | Vₘₐₓ (relative) | Stereoisomer |
| (1R,2S)-(-)-Norephedrine | 1310 | 0.22 | 1R, 2S | |
| (1R,2S)-2-Amino-1-tetralol | 4.5 | 0.16 | 1R, 2S | |
| (1R,2R)-2-Amino-1-tetralol | 195 | 0.12 | 1R, 2R | |
| (1S,2S)-2-Amino-1-tetralol | 4.6 | 1S, 2S | ||
| Folded Phenylethanolamine Analog | 175 | |||
| Extended Phenylethanolamine Analog | 9 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (Kᵢ) of Phenylethanolamine or its analogs for adrenergic receptor subtypes.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells (e.g., CHO or HEK293 cells stably expressing the human adrenergic receptor subtype of interest) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-CGP 12177 for β receptors), and varying concentrations of the unlabeled test compound (Phenylethanolamine or its analog).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive antagonist.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for TAAR1 Activation
This protocol measures the functional activation of TAAR1 by Phenylethanolamine by quantifying the production of the second messenger cyclic AMP (cAMP).
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Seed the cells in a 96-well plate at a density of 1.5-2 x 10⁵ cells per well and incubate overnight.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells once with PBS.
-
Add 80 µL of PBS containing calcium and magnesium to each well.
-
Prepare serial dilutions of Phenylethanolamine and a known TAAR1 agonist (e.g., β-phenylethylamine) in PBS.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Add 10 µL of a cell-permeable luciferase substrate for BRET-based cAMP sensors, or follow the protocol for other cAMP assay kits (e.g., HTRF, ELISA).
-
Incubate for 10-30 minutes at room temperature.
-
-
cAMP Measurement:
-
Measure the luminescence or fluorescence signal using a plate reader according to the specific cAMP assay kit's instructions. For BRET-based assays, a decrease in the BRET ratio indicates an increase in cAMP.
-
-
Data Analysis:
-
Normalize the data to the response produced by a saturating concentration of the reference TAAR1 agonist.
-
Plot the normalized response against the logarithm of the Phenylethanolamine concentration.
-
Calculate the EC₅₀ value for cAMP production by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: PNMT Enzyme Activity Assay
This protocol determines the activity of Phenylethanolamine N-methyltransferase (PNMT) by measuring the transfer of a radiolabeled methyl group to a substrate.
-
Reagent Preparation:
-
Prepare an assay solution containing Tris-HCl buffer (pH 8.5), a methyl donor (S-adenosyl-L-[methyl-¹⁴C]-methionine), and a substrate (e.g., normetanephrine (B1208972) or Phenylethanolamine).
-
Prepare a suitable dilution of the PNMT enzyme in a cold 1% BSA solution.
-
-
Enzymatic Reaction:
-
Pipette 50 µL of the assay solution into an assay tube.
-
Initiate the reaction by adding 50 µL of the diluted PNMT enzyme solution.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Terminate the reaction by adding 1 mL of 0.5 M sodium borate (B1201080) buffer.
-
-
Extraction and Scintillation Counting:
-
Extract the radioactive product into 6 mL of a toluene:isoamyl alcohol (3:2 v/v) mixture by vigorous shaking.
-
Allow the phases to separate and discard the lower aqueous phase.
-
Transfer the upper organic phase to a scintillation vial, evaporate the solvent, and dissolve the residue in ethanol.
-
Add scintillation cocktail and count the ¹⁴C radioactivity using a scintillation spectrometer.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled methyl donor.
-
Determine the enzyme activity, typically expressed in units (e.g., nanomoles of product formed per hour).
-
For kinetic studies (Kₘ and Vₘₐₓ), vary the substrate concentration. For inhibition studies (Kᵢ), include varying concentrations of an inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Adrenergic Receptor Signaling Pathways of Phenylethanolamine.
Figure 2: TAAR1-Mediated Modulation of Dopamine Transporter Function.
Figure 3: Enzymatic Conversion of Phenylethanolamine by PNMT.
Phenylethanolamine A: A Comprehensive Technical Guide on its Role as a Trace Amine and Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine (PEA), also known as β-hydroxyphenethylamine, is an endogenous trace amine structurally related to classic catecholamine neurotransmitters. While present at lower concentrations than its more extensively studied counterparts, PEA exerts significant physiological effects through its interaction with a distinct set of receptors, primarily the trace amine-associated receptor 1 (TAAR1) and adrenergic receptors. This technical guide provides an in-depth overview of the current understanding of PEA's role as a neuromodulator and hormone. It covers its receptor binding profile, physiological concentrations, and functional effects, with a focus on its signaling pathways. Detailed experimental protocols for studying PEA are provided to facilitate further research in this expanding field.
Introduction
Trace amines are a class of endogenous biogenic amines found in the mammalian central nervous system and peripheral tissues at concentrations significantly lower than those of classical monoamine neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin.[1] Phenylethanolamine (PEA) is a prominent member of this family, synthesized from phenylethylamine.[2] Its structural similarity to catecholamines such as epinephrine (B1671497) and norepinephrine has long suggested a role in physiological processes regulated by the sympathetic nervous system.[3] The discovery of trace amine-associated receptors (TAARs), particularly TAAR1, has provided a specific molecular target through which PEA and other trace amines can exert their effects, opening new avenues for understanding their physiological significance and therapeutic potential.[1][4]
This guide will synthesize the current knowledge on PEA, focusing on its receptor interactions, physiological roles, and the experimental methodologies used to investigate its functions.
Chemical and Physical Properties
Phenylethanolamine is a chiral molecule existing as two enantiomers, R-(-)-phenylethanolamine and S-(+)-phenylethanolamine.[5]
| Property | Value | Reference |
| IUPAC Name | 2-Amino-1-phenylethanol | [3] |
| Synonyms | β-hydroxyphenethylamine, PEOH | [3] |
| Chemical Formula | C8H11NO | [3] |
| Molar Mass | 137.18 g/mol | [3] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 56 to 57 °C | [3] |
| Boiling Point | 157 to 160 °C at 17 mmHg | [3] |
| Solubility in water | Soluble | [3] |
| pKa of Hydrochloride Salt | 8.90 (at 25 °C, 10mM) | [5] |
Data Presentation
Receptor Binding and Functional Activity
Phenylethanolamine's physiological effects are primarily mediated through its interaction with TAAR1 and adrenergic receptors. The following table summarizes the available quantitative data on its receptor activity.
| Receptor | Ligand/Enantiomer | Assay Type | Value | Units | Cell Line/System | Reference |
| Human TAAR1 | R-(-)-Phenylethanolamine | cAMP Accumulation | ED50: ~1800 | nM | HEK 293 co-expressed with rGαsAV12-664 | [5] |
| S-(+)-Phenylethanolamine | cAMP Accumulation | ED50: ~1720 | nM | HEK 293 co-expressed with rGαsAV12-664 | [5] | |
| β-Phenethylamine (for comparison) | cAMP Accumulation | ED50: ~106 | nM | HEK 293 co-expressed with rGαsAV12-664 | [5] | |
| Rat TAAR1 | β-Phenylethylamine | cAMP Production | EC50: 240 | nM | Stably expressing HEK293 cells | [4] |
| Human β2-Adrenergic Receptor | Racemic Phenylethanolamine | Radioligand Competition ([3H]-CGP-12177) | Affinity: ~1/400th of epinephrine; ~1/7th of norepinephrine | - | Transfected HEK 293 cells | [5] |
Physiological Concentrations
Quantifying endogenous levels of trace amines is challenging due to their low concentrations and rapid turnover. While specific data for phenylethanolamine is limited, concentrations of the related trace amine β-phenylethylamine (PEA) have been reported.
| Analyte | Tissue/Fluid | Species | Concentration | Units | Reference |
| β-Phenylethylamine | Plasma | Human | 335 ± 255 | pg/mL | [6] |
| β-Phenylethylamine | Whole Brain | Rat | 0.584 ± 0.243 | ng/g wet wt | [6] |
| β-Phenylethylamine | Striatum | Rat | 2.89 ± 1.03 | ng/g wet wt | [6] |
| Phenylethanolamine | Brain (Hypothalamus, Midbrain) | Rat | Detected (unequally distributed, highest in these regions) | - | [2] |
| Phenylethanolamine | Various peripheral tissues | Rat | Detected | - | [2] |
In Vivo Physiological Effects
The administration of phenylethanolamine has been shown to induce cardiovascular and behavioral effects.
| Species | Dose and Route | Effect | Reference |
| Dogs | 10-30 mg/kg, IV | Increased pupil diameter, decreased body temperature, profuse salivation, piloerection. | [3] |
| Dogs | 10 or 17.5 mg/kg, IV | Decreased heart rate. | [3] |
| Dogs | 30 mg/kg, IV | Increased heart rate. | [3] |
| Rabbits, Cats | 1-5 mg/kg, IV | Rapid rise in blood pressure. | [3] |
| Humans | 1 g, oral | No effect on blood pressure. | [3] |
Signaling Pathways
Phenylethanolamine activates TAAR1, which is known to primarily couple to the Gs alpha subunit of heterotrimeric G-proteins. This initiates a signaling cascade that results in the production of the second messenger cyclic AMP (cAMP).[7] Recent evidence suggests that TAAR1 can also couple to other G-proteins, such as Gq and Gα13, expanding the potential downstream effects of PEA.[8][9]
TAAR1 Signaling Cascade
Adrenergic Receptor Signaling
Phenylethanolamine also interacts with adrenergic receptors, although with lower affinity than epinephrine and norepinephrine.[5] The primary signaling pathways for adrenergic receptors are well-characterized and involve Gs (for β-receptors), Gi (for α2-receptors), and Gq (for α1-receptors) proteins.[10]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is adapted for determining the binding affinity of phenylethanolamine to adrenergic receptor subtypes using a competitive binding assay.[3][11]
Workflow Diagram:
Materials:
-
Cell or tissue membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β).
-
Unlabeled phenylethanolamine.
-
Non-specific binding control (e.g., high concentration of a known antagonist like propranolol (B1214883) for β-receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of a non-specific ligand.
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of phenylethanolamine.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the log concentration of phenylethanolamine.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TAAR1 Functional Assay: cAMP Accumulation
This protocol measures the activation of TAAR1 by phenylethanolamine by quantifying the resulting increase in intracellular cAMP.[7][10]
Workflow Diagram:
Materials:
-
HEK293 cells stably expressing human or rodent TAAR1.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Phenylethanolamine.
-
Cell lysis buffer.
-
Commercial cAMP quantification kit (e.g., ELISA, HTRF, or BRET-based).
-
Plate reader compatible with the chosen cAMP kit.
Procedure:
-
Cell Culture: Plate TAAR1-expressing HEK293 cells in 96-well plates and grow to confluency.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add serial dilutions of phenylethanolamine to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Quantification: Perform the cAMP assay following the kit's protocol.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of phenylethanolamine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Quantification of Phenylethanolamine in Biological Samples by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of phenylethanolamine in plasma or tissue homogenates, adapted from methods for similar analytes.[12][13]
Workflow Diagram:
Materials:
-
Biological sample (plasma, tissue homogenate).
-
Internal standard (e.g., deuterated phenylethanolamine).
-
Extraction solvents (e.g., acetonitrile (B52724), ethyl acetate).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phases (e.g., water and acetonitrile with formic acid).
Procedure:
-
Sample Preparation: Spike the sample with a known amount of internal standard. For tissue, homogenize in an appropriate buffer.
-
Extraction:
-
Protein Precipitation: For plasma, add a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash away interfering substances, and elute phenylethanolamine with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate phenylethanolamine from other components on the C18 column using a gradient of mobile phases.
-
Detect and quantify phenylethanolamine and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing standards of known phenylethanolamine concentrations.
-
Calculate the concentration of phenylethanolamine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
Phenylethanolamine is an endogenous trace amine with significant neuromodulatory and physiological effects mediated through its actions at TAAR1 and adrenergic receptors. While its lower concentration and rapid metabolism have made it a challenging molecule to study, advancements in analytical techniques and the availability of specific molecular tools are shedding light on its importance. This technical guide has summarized the current state of knowledge regarding PEA's pharmacology and physiological roles and has provided detailed experimental protocols to aid researchers in further investigating this intriguing trace amine. Future research focusing on elucidating its precise physiological concentrations in various human tissues, expanding its receptor binding profile, and exploring the therapeutic potential of modulating its signaling pathways will be crucial in fully understanding the significance of phenylethanolamine in health and disease.
References
- 1. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration and distribution of phenylethanolamine in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 6. Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and stereoisomers of Phenylethanolamine A
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Phenylethanolamine A
Abstract
This compound, a biogenic amine structurally related to catecholamine neurotransmitters, possesses a chiral center leading to stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the chemical structure, properties, and stereochemistry of this compound. It details the synthesis and separation of its enantiomers and summarizes key quantitative data. Furthermore, this document elucidates the stereoselective interactions with phenylethanolamine N-methyltransferase (PNMT), offering valuable insights for researchers and professionals in drug development and neuroscience.
Introduction
This compound, systematically named 2-amino-1-phenylethanol, is a trace amine found in various biological systems, including humans.[1] It is a beta-hydroxylated phenethylamine (B48288) and shares a structural backbone with crucial neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497).[1] Its physiological significance is highlighted by its role as a substrate for phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.[1][2] The presence of a chiral center in this compound gives rise to two enantiomers, (R)- and (S)-phenylethanolamine, which exhibit different pharmacological and biochemical properties.[1] Understanding the stereochemistry of this compound is therefore critical for elucidating its biological functions and for the rational design of related therapeutic agents.
Chemical Structure and Properties
This compound is an organic compound that is classified as an aromatic compound, an amine, and an alcohol.[1] The molecule consists of a phenyl group attached to an ethanolamine (B43304) backbone. The amino group renders it a weak base, capable of forming salts with acids, such as phenylethanolamine hydrochloride and phenylethanolamine sulfate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₁NO[1][3][4][5][6] |
| Molar Mass | 137.18 g/mol [1][3][5] |
| IUPAC Name | 2-Amino-1-phenylethanol[1][5] |
| Appearance | Pale yellow or white solid[1] |
| Melting Point | 56 to 57 °C[1] |
| Boiling Point | 157 to 160 °C at 17 mmHg[1] |
| Solubility in water | Soluble[1] |
| pKa of hydrochloride salt | 8.90 at 25 °C[1] |
Stereoisomers of this compound
The presence of a stereocenter at the carbon atom bearing the hydroxyl group (C1) results in the existence of two enantiomers of this compound.[1] These non-superimposable mirror images are designated as (R)- and (S)-phenylethanolamine.
-
(R)-(-)-Phenylethanolamine: The levorotatory isomer.
-
(S)-(+)-Phenylethanolamine: The dextrorotatory isomer.[1]
The racemic mixture, denoted as (±)- or d,l-phenylethanolamine, contains equal amounts of both enantiomers.[1] The stereochemical configuration significantly influences the biological activity of this compound.
Stereoisomers of this compound.
Biological Activity and Stereoselectivity
The biological activity of this compound is closely tied to its role as a substrate for phenylethanolamine N-methyltransferase (PNMT).[2] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of a substrate.[7][8]
Studies have demonstrated a clear stereopreference of PNMT for the enantiomers of phenylethanolamine. The enzyme preferentially binds and metabolizes the (R)-enantiomer.[1][9] The substrate specificity of bovine adrenal PNMT follows the order: (R)-(-)-PEOH > (R,S)-(racemic)-PEOH > (S)-(+)-PEOH.[1] This stereoselectivity is crucial for understanding the biosynthesis of epinephrine and for the design of specific PNMT inhibitors.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of racemic phenylethanolamine is the reduction of benzoyl cyanide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Workflow for the Synthesis of Racemic Phenylethanolamine:
Synthesis of Racemic Phenylethanolamine.
An enantioselective synthesis for (S)-(+)-phenylethanolamine has been described starting from (+)-mandelic acid via (+)-mandelamide.[1]
Chiral Separation of Enantiomers
The resolution of racemic phenylethanolamine into its individual enantiomers is commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[10][11][12] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for this purpose.[10]
General Protocol for Chiral HPLC Separation:
-
Column: A chiral column, for instance, one packed with a cellulose or amylose derivative as the chiral stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol is typically used. The ratio of the solvents is optimized to achieve the best separation.[10]
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.[10]
-
Detection: A UV detector is commonly employed for the detection of the separated enantiomers.[10]
-
Sample Preparation: The racemic mixture of phenylethanolamine is dissolved in the mobile phase before injection into the HPLC system.
The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification.
Conclusion
This compound is a key biomolecule whose chemical structure and stereochemistry are fundamental to its biological function. The existence of (R)- and (S)-enantiomers with distinct interactions with enzymes like PNMT underscores the importance of stereoselectivity in biological systems. The synthetic and analytical protocols outlined in this guide provide a basis for further research into the pharmacology and biochemistry of this compound and its derivatives, which is of significant interest to the fields of neuroscience and drug discovery.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Phenylethanolamine [webbook.nist.gov]
- 4. Phenylethanolamine [webbook.nist.gov]
- 5. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phenylethanolamine - Wikidata [wikidata.org]
- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. mdpi.com [mdpi.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Physical and chemical properties of Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine A (PEAA) is a synthetic β-adrenergic agonist. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological mechanism of action. Detailed experimental protocols for its analysis via High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are also presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is a member of the phenylethanolamine class of compounds, which are structurally related to endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. As a β-adrenergic agonist, this compound has been noted for its use as a growth promoter in animal husbandry. Its mechanism of action involves the stimulation of β-adrenergic receptors, leading to a cascade of intracellular signaling events. This guide provides an in-depth exploration of its chemical and physical characteristics, synthesis, and biological activity, along with detailed analytical methodologies.
Physical and Chemical Properties
This compound is chemically known as 1-(4-methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol[1]. It is a member of the phenylethanolamines, a C-nitro compound, a secondary amino compound, a secondary alcohol, and an aromatic ether[1].
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Phenylethanolamine (for reference) |
| IUPAC Name | 1-(4-methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol[1] | 2-amino-1-phenylethanol |
| Synonyms | PEAA | β-hydroxyphenethylamine, Apophedrin |
| CAS Number | 1346746-81-3 (unlabeled) | 7568-93-6 |
| Chemical Formula | C₁₉H₂₄N₂O₄ | C₈H₁₁NO |
| Molecular Weight | 344.4 g/mol | 137.18 g/mol [2] |
| Appearance | White solid | Pale yellow solid[2] |
| Melting Point | Data not available | 56-57 °C[2] |
| Boiling Point | Data not available | 157-160 °C at 17 mmHg[2] |
| Solubility | Soluble in DMSO, Methanol (B129727) | Soluble in water |
| pKa | Data not available | 8.90 (for hydrochloride salt)[2] |
Synthesis
A synthetic method for this compound has been developed starting from 4-nitrobenzyl bromide. The process involves an SN2 reaction with ethyl acetoacetate (B1235776), followed by hydrolysis with concentrated HCl and amination via the Leukart reaction to produce 4-(4-nitrophenyl)butan-2-amine (B122269). A subsequent one-pot reaction with 2-bromo-1-(4-methoxyphenyl)ethanone and reduction with KBH₄ yields the final this compound product[3].
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on reported synthetic strategies[3][4].
Step 1: Synthesis of 4-(4-nitrophenyl)butan-2-amine
-
SN2 Reaction: React 4-nitrobenzyl bromide with ethyl acetoacetate in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium ethoxide) to form the corresponding substituted acetoacetate.
-
Hydrolysis and Decarboxylation: Treat the product from the previous step with concentrated hydrochloric acid and heat to induce hydrolysis of the ester and subsequent decarboxylation to yield 4-(4-nitrophenyl)-2-butanone.
-
Reductive Amination (Leukart Reaction): React 4-(4-nitrophenyl)-2-butanone with formic acid and ammonia (B1221849) (or formamide) followed by acid hydrolysis to produce 4-(4-nitrophenyl)butan-2-amine.
Step 2: Synthesis of this compound
-
One-Pot Reaction: In a suitable solvent (e.g., methanol), combine 4-(4-nitrophenyl)butan-2-amine with 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Reduction: Add a reducing agent, such as potassium borohydride (B1222165) (KBH₄), to the reaction mixture to reduce the newly formed imine and the ketone functionality. The reaction temperature and time should be optimized for best results.
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent evaporated. The crude product can be purified by column chromatography.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathway
As a β-adrenergic agonist, this compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates an intracellular signaling cascade.
Upon binding of this compound to a β-adrenergic receptor, the associated heterotrimeric G-protein (Gs) is activated. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, resulting in a cellular response.
Caption: β-Adrenergic signaling pathway of this compound.
Analytical Methods
The detection and quantification of this compound in various matrices are crucial for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method with UV detection has been developed for the analysis of this compound[3].
-
Sample Preparation:
-
For tissue samples, homogenize the tissue and extract with an appropriate solvent (e.g., acetonitrile/water).
-
For urine samples, dilute and filter before injection.
-
Perform solid-phase extraction (SPE) for cleanup and concentration if necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (containing 0.1% formic acid and 0.1% triethylamine) and methanol in a 44:56 volume ratio[3].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 278 nm[3].
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Caption: General workflow for HPLC analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA method has been developed for the rapid and sensitive detection of this compound in biological samples[5].
-
Plate Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate and incubate overnight.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied binding sites on the plate surface and incubate.
-
Competitive Reaction: Add the standards or samples, followed by a specific anti-Phenylethanolamine A antibody, to the wells. Incubate to allow competition between the free this compound in the sample/standard and the coated this compound for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark for color development.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to stop the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound is inversely proportional to the absorbance.
Caption: Workflow for competitive ELISA of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, biological activity, and analytical methods for this compound. While there are still gaps in the publicly available data, particularly concerning some of its quantitative physical properties, this document consolidates the current knowledge to serve as a valuable resource for the scientific community. The provided experimental protocols offer a foundation for researchers to develop and validate their own assays for the study of this compound. Further research is warranted to fully characterize the physicochemical properties of this compound and to further elucidate its pharmacological profile.
References
- 1. 1-(4-Methoxyphenyl)-2-((4-(4-nitrophenyl)butan-2-yl)amino)ethanol | C19H24N2O4 | CID 71751093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. CN109912434B - Synthetic method of phenylethanolamine beta receptor agonist - Google Patents [patents.google.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
In Vivo Effects and Pharmacology of Phenylethanolamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine A (PEA), also known as β-hydroxyphenethylamine, is an endogenous trace amine that exhibits significant pharmacological activity, primarily impacting the cardiovascular and central nervous systems. Its structural similarity to catecholamine neurotransmitters underpins its interaction with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the in vivo effects and pharmacology of this compound, detailing its physiological actions, underlying signaling mechanisms, and the experimental methodologies used to elucidate these properties. Quantitative data from key in vivo studies are summarized, and detailed experimental protocols are provided to facilitate reproducible research in this area.
Introduction
This compound is a biogenic amine found in trace amounts in the mammalian nervous system. As a beta-hydroxylated derivative of phenethylamine, it shares a structural backbone with potent neurotransmitters and sympathomimetic drugs. Its physiological roles and pharmacological potential are subjects of ongoing research, with particular interest in its effects on cardiovascular regulation and behavior. This document serves as a technical resource for researchers, summarizing the current understanding of this compound's in vivo pharmacology and providing detailed experimental frameworks.
In Vivo Cardiovascular Effects
This compound exerts pronounced effects on the cardiovascular system, primarily through its interaction with adrenergic receptors. In vivo studies have demonstrated its ability to modulate blood pressure and heart rate, with the route of administration being a critical determinant of its efficacy.
Data Presentation: Cardiovascular Effects in Anesthetized Rats
The following table summarizes the hemodynamic changes observed in anesthetized rats following intravenous administration of this compound.
| Parameter | Bolus Dose (0.1 mg/100g) | Intravenous Infusion (0.1 mg/100g/min) - Peak 1 |
| Systolic Blood Pressure | Increase of 54.7 ± 6.5 mmHg | Increase of 35.0 ± 7.2 mmHg |
| Diastolic Blood Pressure | Increase of 38.3 ± 6.9 mmHg | Increase of 33.5 ± 6.7 mmHg |
| Heart Rate | Increase of 109.2 ± 18.6 beats/min | Not specified |
Data are presented as mean ± SEM.
Experimental Protocol: In Vivo Cardiovascular Monitoring in Anesthetized Rats
This protocol details the methodology for assessing the cardiovascular effects of this compound in an anesthetized rat model.
2.2.1. Animal Model and Preparation
-
Species: Male Wistar or Sprague-Dawley rats (250-350g).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. A minimum 3-day acclimation period is required before any procedures.
-
Anesthesia: Anesthetize the rat with an intraperitoneal (i.p.) injection of urethane (B1682113) (1.2 g/kg) or a combination of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg). The adequacy of anesthesia should be monitored by the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the trachea, carotid artery, and jugular vein.
-
Perform a tracheostomy to ensure a patent airway, although this is not always necessary if the animal is breathing freely.
-
Isolate the right common carotid artery and cannulate it with a heparinized saline-filled polyethylene (B3416737) catheter (PE-50) connected to a pressure transducer for continuous blood pressure monitoring.
-
Isolate the left jugular vein and cannulate it with a PE-50 catheter for intravenous drug administration.
-
2.2.2. Drug Administration
-
Prepare a stock solution of this compound in sterile saline.
-
Administer the drug as a bolus injection or a continuous infusion through the jugular vein catheter.
-
Administer a vehicle control (sterile saline) to a separate group of animals.
2.2.3. Data Acquisition and Analysis
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) continuously using a data acquisition system.
-
Allow for a stabilization period of at least 20 minutes after surgery before drug administration.
-
Analyze the changes in hemodynamic parameters from baseline following drug administration.
Experimental Workflow: Cardiovascular Monitoring
The Role of Phenylethanolamine in Catecholamine Biosynthesis: A Technical Guide
This technical guide provides an in-depth examination of the role of phenylethanolamine and its relationship with the catecholamine biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate a comprehensive understanding of this critical biochemical process.
Introduction to the Catecholamine Biosynthesis Pathway
Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are crucial neurotransmitters and hormones that regulate a vast array of physiological processes, from the "fight-or-flight" response to motor control and mood.[1][2] Their synthesis originates from the amino acid L-tyrosine through a series of enzymatic steps primarily occurring in the adrenal medulla, postganglionic sympathetic neurons, and specific neurons within the central nervous system.[3][4][5]
The canonical pathway involves four key enzymes:
-
Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme that converts L-tyrosine to L-DOPA (3,4-dihydroxy-l-phenylalanine).[3][4][6]
-
Aromatic L-amino acid Decarboxylase (AADC): Also known as DOPA decarboxylase, this enzyme catalyzes the conversion of L-DOPA to dopamine.[1][3][7]
-
Dopamine β-hydroxylase (DBH): This enzyme hydroxylates dopamine to form norepinephrine (noradrenaline).[1][7][8]
-
Phenylethanolamine N-methyltransferase (PNMT): This final enzyme in the pathway methylates norepinephrine to produce epinephrine (adrenaline).[3][6][9][10]
The Pivotal Role of Phenylethanolamine N-methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the terminal step in epinephrine biosynthesis.[6][11] It catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine, yielding epinephrine.[9][10][12] This enzymatic reaction is fundamental for the production of epinephrine, the primary hormone secreted by the adrenal medulla in response to stress.[3][11][13] PNMT is found predominantly in the chromaffin cells of the adrenal medulla, with lower levels detected in specific neurons of the brainstem, the heart, and other tissues.[10][13][14] The expression and activity of PNMT are tightly regulated, notably by glucocorticoids released from the adrenal cortex.[10][14]
Phenylethanolamine as a Substrate for PNMT
The enzyme is named for its ability to act on phenylethanolamine substrates.[11][15] While norepinephrine is the primary physiological substrate for epinephrine synthesis, the simpler compound, phenylethanolamine, is also an excellent substrate for PNMT.[15][16] Structurally, phenylethanolamine is a β-hydroxylated phenethylamine (B48288), similar to norepinephrine but lacking the two hydroxyl groups on the catechol ring.[15]
PNMT can metabolize phenethylamine into N-methylphenethylamine and p-octopamine into synephrine.[10] The ability of PNMT to methylate various phenylethanolamine analogues is critical for understanding its structure-activity relationship and for the design of specific inhibitors.[17][18] Studies on conformationally restricted analogues have shown that an extended aminoethyl side chain is required for optimal binding and catalysis at the PNMT active site.[17]
Quantitative Data: PNMT Substrate Specificity
The substrate specificity of PNMT is a critical factor in its biological function. The following table summarizes kinetic parameters for various substrates of human PNMT (hPNMT), demonstrating the enzyme's preference for different phenylethanolamine structures. Phenylethanolamine itself is often used as a model substrate in kinetic studies.[19]
| Substrate | Apparent Km (µM) | Relative Vmax (%) | Reference |
| Norepinephrine | 5.5 | 100 | [18] |
| Phenylethanolamine | 3.5 | 114 | [18] |
| p-Octopamine | 23.5 ± 3.1 | (Not specified) | [20] |
| 3-Trifluoromethyl phenylethanolamine | 1.8 | 32 | [18] |
| anti-9-Amino-6-(trifluoromethyl)benzonorbornene | 1.1 | 14 | [18] |
Note: Data are compiled from multiple sources and experimental conditions may vary. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum velocity), indicating substrate affinity. A lower Km suggests higher affinity.
Experimental Protocols
Protocol 1: Radioenzymatic Assay for PNMT Activity
This method measures PNMT activity by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate like norepinephrine or phenylethanolamine. It is a highly sensitive technique suitable for tissue homogenates.[21]
1. Tissue Homogenization:
- Excise tissue (e.g., adrenal medulla, specific brain region) and place in ice-cold 0.9% NaCl solution.
- Homogenize the tissue in 5-10 volumes of ice-cold 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 0.1% Triton X-100.
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Collect the supernatant, which contains the soluble PNMT enzyme, for the assay.
2. Reaction Mixture Preparation (per sample):
- Prepare a reaction cocktail in a microcentrifuge tube on ice.
- Add 50 µL of tissue supernatant.
- Add 10 µL of a substrate solution (e.g., 1 mM norepinephrine).
- Add 20 µL of a Tris-HCl buffer (e.g., 0.5 M, pH 8.6).
- Add 10 µL of S-adenosyl-L-methionine ([³H]-SAM) (e.g., 0.5 µCi, specific activity 10-15 Ci/mmol).
3. Incubation:
- Vortex the tubes gently and incubate at 37°C for 30-60 minutes in a shaking water bath.
- Prepare a "blank" tube for each sample set, either by omitting the substrate or by boiling the enzyme extract before addition, to measure non-specific background.
- Stop the reaction by adding 50 µL of 0.5 M borate (B1201080) buffer (pH 10.0) and placing the tubes on ice.
4. Extraction of Radiolabeled Product:
- Add 500 µL of an organic solvent mixture, such as toluene/isoamyl alcohol (3:2, v/v), to each tube.
- Vortex vigorously for 30 seconds to extract the methylated product (e.g., [³H]-epinephrine).
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.
- Carefully transfer 400 µL of the upper organic phase to a scintillation vial.
5. Quantification:
- Add 5 mL of a suitable scintillation cocktail to each vial.
- Measure the radioactivity in a liquid scintillation counter.
- Calculate PNMT activity based on the specific activity of the [³H]-SAM and express as pmol or nmol of product formed per mg of protein per hour.
Protocol 2: Quantification of Catecholamines by HPLC with Electrochemical Detection (HPLC-ECD)
This is a widely used, sensitive, and specific method for quantifying catecholamine levels in biological fluids like plasma and urine, or in tissue extracts.[22][23][24][25]
1. Sample Preparation and Extraction:
- Urine/Plasma: Thaw frozen samples and centrifuge to remove particulates.[22] To deproteinize plasma, add perchloric acid to a final concentration of 0.4 N, vortex, and centrifuge.
- Extraction: Use solid-phase extraction (SPE) for sample cleanup and concentration. Phenylboronic acid (PBA) cartridges are effective as they selectively bind the cis-diol group of catecholamines.[23][25]
- a. Condition the SPE column (e.g., MonoSpin PBA) with methanol (B129727) and then equilibration buffer (e.g., 10 mM Tris-EDTA, pH 6.5).[22][23]
- b. Adjust the sample pH to ~6.5 and add an internal standard (e.g., dihydroxybenzylamine, DHBA).[22]
- c. Load the sample onto the column.
- d. Wash the column with buffer to remove unbound substances.
- e. Elute the catecholamines with a boric acid solution (e.g., 0.6 M).[22]
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column (e.g., 5 µm, 250 x 3.0 mm) is typically used.[22][23]
- Mobile Phase: An acetate-citrate buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and a small percentage of an organic modifier like acetonitrile.[23] The exact composition should be optimized for the specific column and separation needs.
- Flow Rate: Typically 0.5 - 1.0 mL/min.[23]
- Temperature: Maintain a constant column temperature (e.g., 30°C).
3. Electrochemical Detection (ECD):
- Set the working electrode potential to an optimal value for oxidizing catecholamines (e.g., +700 to +800 mV vs. Ag/AgCl reference electrode).[23] This potential provides high sensitivity and selectivity.
- The detector measures the current generated by the oxidation of the analytes as they elute from the column.
4. Data Analysis:
- Identify catecholamine peaks (dopamine, norepinephrine, epinephrine) based on their retention times compared to known standards.
- Quantify the concentration of each catecholamine by integrating the peak area and comparing it to a standard curve. The internal standard is used to correct for variations in extraction efficiency and injection volume.[22]
Visualizations
Catecholamine Biosynthesis Pathway
Caption: The enzymatic cascade of catecholamine biosynthesis from L-Tyrosine to Epinephrine.
Experimental Workflow: PNMT Radioenzymatic Assay
Caption: Step-by-step workflow for the PNMT radioenzymatic activity assay.
Logical Flow: Catecholamine Analysis by HPLC-ECD
Caption: Logical workflow for catecholamine quantification using HPLC-ECD.
References
- 1. PathWhiz [pathbank.org]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 9. sarthaks.com [sarthaks.com]
- 10. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. PNMT - Creative Enzymes [creative-enzymes.com]
- 13. Adrenaline - Wikipedia [en.wikipedia.org]
- 14. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 16. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 17. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. [Radioenzymatic assay for catecholamines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. glsciences.com [glsciences.com]
- 24. researchgate.net [researchgate.net]
- 25. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenylethanolamine N-methyltransferase (PNMT) and Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway, and its substrate analogue, Phenylethanolamine A. The guide delves into the core biochemical and pharmacological aspects of these molecules, presenting detailed experimental protocols, quantitative data, and visual representations of key biological processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development, offering in-depth information on the function, regulation, and inhibition of PNMT, as well as the synthesis and biological activity of this compound.
Phenylethanolamine N-methyltransferase (PNMT)
Introduction
Phenylethanolamine N-methyltransferase (PNMT; EC 2.1.1.28) is a pivotal enzyme primarily located in the adrenal medulla's chromaffin cells, with additional expression in specific neurons of the central nervous system and in cardiomyocytes.[1][2] It catalyzes the final, rate-limiting step in the biosynthesis of the crucial hormone and neurotransmitter, epinephrine (B1671497) (adrenaline), by transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine (B1679862).[1][3] This enzymatic reaction is fundamental to the body's "fight-or-flight" response, cardiovascular regulation, and various neurological processes.[1] The dysregulation of PNMT activity has been implicated in several pathological conditions, including hypertension and neurodegenerative diseases like Alzheimer's disease, making it a significant target for therapeutic intervention.[4][5]
Structure and Mechanism
Human PNMT is a monomeric protein with a molecular weight of approximately 30-31 kDa.[1][2] The enzyme operates through an ordered bi-bi kinetic mechanism, where SAM binds first to the active site, inducing a conformational change that facilitates the subsequent binding of norepinephrine.[1] The catalytic process is an SN2 nucleophilic attack, where the primary amine of norepinephrine attacks the reactive methyl group of SAM.[3][6]
Quantitative Data: Enzyme Kinetics and Inhibitor Potency
The following tables summarize key quantitative data for human PNMT, including its kinetic parameters and the potency of various inhibitors.
Table 1: Kinetic Parameters of Human PNMT
| Substrate | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) |
| Norepinephrine | 4.5 µM | 0.04 s⁻¹ |
| S-adenosyl-L-methionine (SAM) | 1.1 µM | 0.04 s⁻¹ |
Table 2: Inhibition Constants (Ki and IC50) of Selected PNMT Inhibitors
| Inhibitor | Ki | IC50 |
| SK&F 64139 | 1.6 nM[7] | 100 nM[8] |
| SK&F 29661 | 120 nM[7] | - |
| Inhibitor 3 (TSA) | 12.0 nM[3] | - |
| Inhibitor 4 (TSA) | 1.2 nM[3] | 81 nM (cellular)[3] |
| CGS 19281A | - | Potent inhibitor (qualitative)[3] |
| LY-134046 | - | Potent inhibitor (qualitative)[3] |
| LY-78335 | - | Potent inhibitor (qualitative)[3] |
Signaling Pathways and Regulation
The expression and activity of PNMT are tightly regulated by both hormonal and neural signals, ensuring a controlled production of epinephrine in response to physiological demands.
PNMT is the final enzyme in the catecholamine biosynthesis pathway, which begins with the amino acid L-tyrosine.
Glucocorticoids, such as cortisol, are potent inducers of PNMT gene transcription. This regulation is crucial for maintaining high levels of PNMT in the adrenal medulla.
Neural stimuli, primarily through the release of acetylcholine (B1216132) from splanchnic nerve endings, also contribute to the regulation of PNMT gene expression.
Experimental Protocols
This protocol is adapted from a commercially available assay and measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]-methionine into the product.
Materials:
-
1.0 M Tris-HCl, pH 8.5
-
30 mM D,L-Normetanephrine
-
S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM), 10 µCi/mL
-
PNMT enzyme solution
-
1% Bovine Serum Albumin (BSA)
-
0.5 M Sodium borate (B1201080), pH 10.0
-
Toluene:isoamyl alcohol (3:2, v/v)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation vials
Procedure:
-
Prepare the assay solution by mixing 200 µL of 1.0 M Tris-HCl (pH 8.5), 100 µL of 30 mM D,L-Normetanephrine, and an appropriate volume of ¹⁴C-SAM to achieve the desired final concentration, and bring the final volume to 0.5 mL with distilled water. Keep on ice.
-
Prepare a suitable dilution of the PNMT enzyme in cold 1% BSA.
-
In a microcentrifuge tube, add 50 µL of the assay solution.
-
Initiate the reaction by adding 50 µL of the diluted PNMT enzyme solution. Mix well.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Terminate the reaction by adding 1 mL of 0.5 M sodium borate (pH 10.0).
-
Add 6 mL of the toluene:isoamyl alcohol (3:2, v/v) mixture to extract the radioactive product. Vortex for 20 seconds.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a scintillation vial.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of ethanol (B145695) and add an appropriate volume of scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
A blank reaction without the enzyme should be run in parallel to determine the background counts.
This continuous assay measures PNMT activity by coupling the production of S-adenosyl-L-homocysteine (SAH) to a change in absorbance.
Principle: PNMT converts norepinephrine and SAM to epinephrine and SAH. SAH is then hydrolyzed by SAH hydrolase to adenosine (B11128) and homocysteine. Homocysteine is then detected by a thiol-sensitive probe that generates a fluorescent or colorimetric signal.
Materials:
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Norepinephrine solution
-
S-adenosyl-L-methionine (SAM) solution
-
PNMT enzyme solution
-
SAH hydrolase
-
Thiol-detecting probe (e.g., Ellman's reagent, DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, PNMT enzyme, SAH hydrolase, and the thiol-detecting probe.
-
Add the inhibitor dilutions to the respective wells. Include a control with DMSO only.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of norepinephrine and SAM to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence at the appropriate wavelength in a microplate reader at a constant temperature (e.g., 37°C).
-
The rate of the reaction is determined from the linear portion of the kinetic trace.
-
IC₅₀ values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
This compound
Introduction
This compound, more commonly known as Phenylethanolamine, is a trace amine that is structurally similar to endogenous catecholamines like norepinephrine and epinephrine.[9] It is a β-hydroxylated phenethylamine (B48288) and serves as an excellent substrate for PNMT.[9] While it occurs naturally in humans and other animals, its physiological role is not fully elucidated, though it is known to possess cardiovascular activity.[9]
Chemical and Physical Properties
Table 3: Physicochemical Properties of Phenylethanolamine
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₁NO | [9] |
| Molar Mass | 137.18 g/mol | [9] |
| Appearance | Pale yellow solid | [9] |
| Melting Point | 56-57 °C | [9] |
| Boiling Point | 157-160 °C at 17 mmHg | [9] |
| Solubility in Water | Soluble | [9] |
| pKa (of hydrochloride salt) | 8.90 | [9] |
Quantitative Pharmacological Data
The pharmacological profile of phenylethanolamine is characterized by its interaction with adrenergic and trace amine-associated receptors.
Table 4: Pharmacological Activity of Phenylethanolamine
| Receptor | Parameter | Value | Enantiomer | Reference(s) |
| Trace Amine-Associated Receptor 1 (TAAR1) | ED₅₀ | ~1800 nM | R-(-) | [9] |
| ED₅₀ | ~1720 nM | S-(+) | [9] | |
| β₂ Adrenergic Receptor | Affinity vs. Epinephrine | ~1/400x | Racemic | [9] |
| Affinity vs. Norepinephrine | ~1/7x | Racemic | [9] |
Experimental Protocols: Synthesis of Phenylethanolamine
This method provides a good yield of phenylethanolamine.
Materials:
-
Benzoyl cyanide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
30% Sodium hydroxide (B78521) solution
-
Water
-
Benzene
-
Petroleum ether
-
Round-bottomed flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, prepare a stirred solution of 10 g of LiAlH₄ in 300 mL of anhydrous diethyl ether.
-
Add a solution of 7.35 g of benzoyl cyanide in 100 mL of dry ether dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously decompose the excess LiAlH₄ by the slow, dropwise addition of water.
-
Add 30% sodium hydroxide solution in small portions until a granular precipitate of aluminum salts is formed.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Combine the ether filtrates and dry over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to obtain a crude oily residue.
-
Distill the residue under reduced pressure to yield phenylethanolamine.
-
The solid product can be recrystallized from a benzene-petroleum ether mixture to yield a colorless solid with a melting point of 56.5-58°C. The reported yield is approximately 86%.
Conclusion
This technical guide has provided a detailed examination of Phenylethanolamine N-methyltransferase and this compound, catering to the needs of researchers and drug development professionals. The compiled quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a robust resource for understanding the intricate roles of these molecules in physiology and pathology. The information presented herein should facilitate further research into the therapeutic potential of targeting PNMT and understanding the biological significance of trace amines like this compound.
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 9. Phenylethanolamine - Wikipedia [en.wikipedia.org]
Phenylethanolamine A: A Technical Guide to its Adrenergic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine A (PEA), also known as β-hydroxyphenethylamine, is a trace amine structurally related to endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. As a β-hydroxylated phenethylamine, it possesses notable cardiovascular activity and has been investigated for its interaction with adrenergic receptors. This technical guide provides an in-depth overview of the adrenergic receptor activity of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways.
Quantitative Data on Adrenergic and Related Receptor Activity
The following table summarizes the available quantitative data for the interaction of this compound with adrenergic and related receptors. It is important to note that comprehensive binding affinity (Kᵢ, IC₅₀) and functional potency (EC₅₀, Eₘₐₓ) values for this compound across all adrenergic receptor subtypes are not extensively documented in publicly available literature. The data presented here is compiled from the existing research.
| Receptor | Ligand Form | Assay Type | Parameter | Value | Species | Cell/Tissue Preparation | Reference Compound | Notes |
| β₂ Adrenergic Receptor | Racemic phenylethanolamine | Competition Binding Assay | Affinity | ~1/400x of epinephrine | Human | Transfected HEK 293 cells | Epinephrine | The affinity was determined in competition experiments with ³[H]-CGP-12177.[1] |
| β₂ Adrenergic Receptor | Racemic phenylethanolamine | Competition Binding Assay | Affinity | ~1/7x of norepinephrine | Human | Transfected HEK 293 cells | Norepinephrine | The affinity was determined in competition experiments with ³[H]-CGP-12177.[1] |
| Human TAAR1 | R-(−)-phenylethanolamine | Functional Assay | ED₅₀ | ~1800 nM | Human | rGαsAV12-664 cells expressing human TAAR1 | β-phenethylamine | Eₘₐₓ was ~110% compared to β-phenethylamine.[1] |
| Human TAAR1 | S-(+)-phenylethanolamine | Functional Assay | ED₅₀ | ~1720 nM | Human | rGαsAV12-664 cells expressing human TAAR1 | β-phenethylamine | Eₘₐₓ was ~105% compared to β-phenethylamine.[1] |
| β-Adrenergic (Lipolysis) | Phenylethanolamine | Functional Assay (Lipolysis) | Activity | Moderate stimulation | Rat, Hamster | Cultured adipocytes | Isoprenaline | Intrinsic activity was about half that of isoprenaline. This effect was inhibited by non-selective β-blockers, and selective β₁ and β₂ antagonists, but not a β₃ antagonist, suggesting activity at β₁ and/or β₂ receptors.[1] |
| β-Adrenergic (Lipolysis) | Phenylethanolamine | Functional Assay (Lipolysis) | Activity | No significant stimulation | Guinea Pig, Human | Cultured adipocytes | Isoprenaline | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to characterize the adrenergic receptor activity of compounds like this compound.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding: Membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, or [¹²⁵I]cyanopindolol for β receptors).
-
Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
-
Competition Binding: Incubations are set up with the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (for β-Adrenergic Receptors)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger for Gs and Gi-coupled receptors.
1. Cell Culture and Seeding:
-
Cells stably expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) are cultured and seeded into a 96-well plate.
2. Assay Procedure:
-
The cell culture medium is removed and replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are pre-incubated with the PDE inhibitor.
-
Varying concentrations of the test compound (this compound) or a known agonist (e.g., isoproterenol) are added to the wells.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
3. cAMP Detection:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
4. Data Analysis:
-
A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the compound concentration.
-
The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are determined by fitting the data to a sigmoidal curve.
Functional Assay: Intracellular Calcium Mobilization (for α₁-Adrenergic Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the α₁-adrenergic receptor.
1. Cell Culture and Dye Loading:
-
Cells expressing the α₁-adrenergic receptor are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Assay Procedure:
-
The cells are washed to remove any extracellular dye.
-
The plate is placed in a fluorescence plate reader with an automated injection system.
-
Baseline fluorescence is measured.
-
Varying concentrations of the test compound (this compound) or a control agonist are injected into the wells.
3. Fluorescence Measurement and Data Analysis:
-
The fluorescence kinetics are measured immediately after the injection.
-
The peak fluorescence response is determined, and the data is analyzed to calculate EC₅₀ values by plotting the response against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by adrenergic receptors and a general workflow for experimental characterization.
Caption: β-Adrenergic Receptor Gs Signaling Pathway.
Caption: α₁-Adrenergic Receptor Gq Signaling Pathway.
Caption: General Experimental Workflow.
References
Phenylethanolamine A: A Comprehensive Technical Guide on its Role as a Neurotransmitter and Neuromodulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine A (PEA), a trace amine endogenously present in the central nervous system, is structurally similar to classical catecholamine neurotransmitters. While its precise role is still under investigation, mounting evidence suggests that PEA functions as a significant neuromodulator, influencing the activity of major neurotransmitter systems, rather than acting as a classical neurotransmitter itself. Its primary mode of action appears to be through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. This technical guide provides an in-depth analysis of the current understanding of PEA's neuropharmacology, including its receptor binding profile, signaling pathways, biosynthesis, metabolism, and its nuanced role in neurotransmission. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound (PEA), also known as β-hydroxyphenethylamine, is a biogenic amine found in trace amounts in the mammalian brain.[1] Its chemical structure bears a close resemblance to established neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, leading to significant interest in its potential neuroactive properties.[1] While not considered a classical neurotransmitter due to its low concentrations and rapid metabolism, PEA is increasingly recognized as a crucial neuromodulator, capable of fine-tuning the activity of other neurotransmitter systems.[2][3] This document serves as a technical resource, consolidating the current scientific knowledge on PEA's role in the central nervous system.
Receptor Interactions and Pharmacology
The primary molecular target for this compound's action in the brain is the Trace Amine-Associated Receptor 1 (TAAR1).[1] However, its interaction with other receptor systems, though generally weaker, contributes to its overall pharmacological profile.
Trace Amine-Associated Receptor 1 (TAAR1)
PEA is a known agonist of TAAR1.[1] Activation of TAAR1 by PEA initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Table 1: Efficacy of this compound Enantiomers at the Human TAAR1 Receptor
| Enantiomer | ED₅₀ (nM) | Eₘₐₓ (%) |
| R-(-)-Phenylethanolamine A | ~1800 | ~110 |
| S-(+)-Phenylethanolamine A | ~1720 | ~105 |
| (Data sourced from experiments with human TAAR1 expressed in rGαsAV12-664 cells)[1] |
Adrenergic Receptors
PEA exhibits a significantly lower affinity for adrenergic receptors compared to endogenous catecholamines.
Table 2: Relative Binding Affinity of Racemic this compound at the β₂ Adrenergic Receptor
| Compound | Relative Affinity vs. Epinephrine | Relative Affinity vs. Norepinephrine |
| Racemic this compound | ~1/400x | ~1/7x |
| (Data from competition experiments with [³H]-CGP-12177 in transfected HEK 293 cells)[4] |
Dopaminergic and Serotonergic Receptor Systems
Direct binding affinities of PEA for dopamine and serotonin (B10506) receptors are not well-documented with specific Kᵢ or IC₅₀ values in the current literature. However, functional studies indicate that PEA's behavioral effects are mediated through catecholaminergic mechanisms, suggesting an indirect modulatory role.[5]
Signaling Pathways
The primary signaling pathway activated by this compound is the TAAR1-mediated cascade.
Role as a Neuromodulator vs. Neurotransmitter
The classification of a substance as a neurotransmitter or neuromodulator depends on several factors, including its concentration, mechanism of release, and postsynaptic effects.
-
Neurotransmitter: Typically released in high concentrations from presynaptic terminals, acts directly on postsynaptic receptors to elicit a rapid and direct response.
-
Neuromodulator: Often released more diffusely, and at lower concentrations, to modulate the response of a neuron to a primary neurotransmitter.
This compound aligns more closely with the definition of a neuromodulator . At physiologically relevant concentrations, it is thought to alter neuronal sensitivity to classical monoamine neurotransmitters.[3] At higher, pharmacological concentrations, PEA can induce amphetamine-like effects, including the release of dopamine.[2] This dual action underscores its complex role in the CNS.
Biosynthesis and Metabolism
This compound is synthesized in the brain from the amino acid L-phenylalanine.
The primary enzyme responsible for the degradation of PEA is Monoamine Oxidase (MAO).[6] PEA can also be a substrate for Phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine, leading to the formation of N-methylphenylethanolamine.[6]
Experimental Protocols
TAAR1 Activation Assay (cAMP Accumulation)
This protocol outlines a general method for assessing the activation of TAAR1 by this compound through the measurement of intracellular cAMP accumulation.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TAAR1 receptor are cultured in appropriate media supplemented with antibiotics for selection.
-
Cell Plating: Cells are seeded into 96-well microplates at a density that allows for confluent growth within 24-48 hours.
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable assay buffer.
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the different concentrations of PEA for a defined period (e.g., 15-30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed using a lysis buffer to release the accumulated intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit, typically a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values are calculated using non-linear regression analysis.
In Vivo Microdialysis for Dopamine Release
This protocol provides a general framework for measuring changes in extracellular dopamine levels in specific brain regions of a living animal following the administration of this compound.
Detailed Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from the surgical procedure for a specified period.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula, and artificial cerebrospinal fluid (aCSF) is perfused through the probe at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: this compound is administered to the animal, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Administration Collection: Dialysate samples continue to be collected at the same regular intervals for a defined period after drug administration.
-
Neurotransmitter Analysis: The concentration of dopamine in the collected dialysate samples is quantified using a highly sensitive analytical technique, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: The dopamine concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration to determine the effect of PEA on dopamine release.
Conclusion and Future Directions
This compound is an endogenous trace amine that primarily functions as a neuromodulator in the central nervous system. Its main mechanism of action is through the activation of the TAAR1 receptor, leading to the modulation of classical neurotransmitter systems, particularly the dopaminergic system. While our understanding of PEA's neuropharmacology has advanced significantly, several areas warrant further investigation. A comprehensive receptor binding profile across all major neurotransmitter receptor subtypes is still needed to fully elucidate its potential off-target effects. Further research into the downstream signaling cascades activated by TAAR1 in different neuronal populations will provide a more detailed picture of its modulatory actions. Elucidating the precise conditions under which PEA transitions from a neuromodulator to a substance with more direct, neurotransmitter-like effects will be crucial for understanding its physiological and pathological roles. Continued research in these areas will undoubtedly shed more light on the therapeutic potential of targeting the this compound system for various neurological and psychiatric disorders.
References
- 1. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 2. The mysterious trace amines: protean neuromodulators of synaptic transmission in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 5. The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
Preliminary Toxicological Data on Phenylethanolamine A: A Technical Overview
Disclaimer: No specific toxicological data for Phenylethanolamine A was identified in the available literature. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. This document provides a summary of available toxicological information for the closely related parent compound, Phenylethanolamine (PEOH) , to serve as a preliminary reference for researchers, scientists, and drug development professionals. The data presented herein for Phenylethanolamine should not be directly extrapolated to this compound, as structural differences can significantly alter toxicological profiles.
Acute Toxicity of Phenylethanolamine
Acute toxicity studies provide information on the adverse effects of a substance after a single or short-term exposure. The available data for Phenylethanolamine is summarized below.
Quantitative Acute Toxicity Data
The following table summarizes the reported lethal dose values for Phenylethanolamine in various animal models.
| Species | Route of Administration | Dose | Effect | Reference |
| Guinea Pig | Subcutaneous | ~1000 mg/kg | Minimum Lethal Dose (m.l.d.) | [2] |
| Rabbit | Intravenous | 25-30 mg/kg | Minimum Lethal Dose (m.l.d.) | [2] |
| Rat | Intravenous | 140 mg/kg | Minimum Lethal Dose (m.l.d.) | [2] |
Observed Effects in Acute Toxicity Studies
In addition to lethality, other physiological and behavioral effects have been observed following the administration of Phenylethanolamine.
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Dog | Intravenous | 10-30 mg/kg | Increased pupil diameter, decreased body temperature | [2] |
| Dog | Intravenous | 10 or 17.5 mg/kg | Decreased heart rate | [2] |
| Dog | Intravenous | 30 mg/kg | Increased heart rate | [2] |
| Dog | Intravenous | Not specified | Profuse salivation, piloerection, stereotyped head movement, rapid eye movement, repetitive tongue extrusion | [2] |
| Cat/Rabbit | Intravenous | 1-5 mg/kg | No definite changes in respiration | [2] |
| Human | Oral | 1 g (total dose) | No effects | [2] |
Genotoxicity and Repeated-Dose Toxicity of Phenylethanolamine
No studies on the genotoxicity or repeated-dose toxicity of Phenylethanolamine were identified in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the cited studies on Phenylethanolamine are not available in the provided search results. However, a general approach for acute toxicity testing is described below.
General Protocol for Acute Systemic Toxicity Studies
Acute toxicity studies are typically conducted in at least two mammalian species, one rodent and one non-rodent. The test substance is administered via a relevant route of exposure (e.g., oral, dermal, inhalation, intravenous).
Key parameters of a typical acute toxicity study include:
-
Test Animals: Healthy, young adult animals of a specific strain are used.
-
Dose Levels: A range of doses is selected to determine the dose-response relationship, including a control group and at least three dose levels.
-
Administration: The substance is administered, and the animals are observed for a defined period (typically 14 days).
-
Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded.
-
Pathology: At the end of the observation period, a gross necropsy is performed on all animals.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo acute toxicity study.
Caption: Generalized workflow for an in vivo acute toxicity study.
Signaling Pathway
Phenylethanolamine is structurally similar to adrenergic neurotransmitters and is suggested to act on α- and β-adrenergic receptors[2]. The following diagram illustrates a simplified generic adrenergic signaling pathway.
Caption: Simplified generic adrenergic signaling pathway.
Conclusion
The available toxicological data for this compound is non-existent. The information presented here for the related compound, Phenylethanolamine, is limited to acute toxicity studies and does not include data on genotoxicity or repeated-dose toxicity. The observed effects of Phenylethanolamine are consistent with its action on adrenergic receptors. Due to the significant data gap for this compound, any toxicological assessment should be approached with extreme caution, and further studies are imperative to characterize its safety profile.
References
In-Depth Technical Guide to the Structural Elucidation of Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Phenylethanolamine A, a synthetic β2-adrenergic agonist. The document outlines the synthetic pathway, details the analytical methodologies for characterization, and presents the spectroscopic data used to confirm its molecular structure.
Introduction
This compound, with the IUPAC name 1-(4-methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol, is a member of the phenylethanolamine class of compounds. These compounds are structurally related to catecholamine neurotransmitters and often exhibit activity at adrenergic receptors. As a synthetic derivative, this compound has been investigated for its potential as a β2-adrenergic agonist, a class of drugs used in the treatment of respiratory conditions such as asthma and COPD. Accurate structural elucidation is paramount for understanding its structure-activity relationship, metabolic fate, and for the development of analytical methods for its detection.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 4-(4-nitrophenyl)butan-2-amine (B122269), followed by its reaction with a substituted phenacyl bromide and subsequent reduction.
Experimental Protocol for Synthesis
Step 1: Synthesis of 4-(4-nitrophenyl)butan-2-amine (Intermediate A)
A simple and effective method for the synthesis of this intermediate begins with 4-nitrobenzyl bromide.[1] The protocol involves an initial SN2 reaction with ethyl acetoacetate (B1235776), followed by hydrolysis and a Leukart reaction.[1]
-
Materials: 4-nitrobenzyl bromide, ethyl acetoacetate, sodium ethoxide, ethanol, hydrochloric acid, formamide (B127407), formic acid.
-
Procedure:
-
Dissolve 4-nitrobenzyl bromide and ethyl acetoacetate in ethanol.
-
Add sodium ethoxide dropwise to the solution at room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the resulting ester by refluxing with concentrated hydrochloric acid for 4 hours.
-
Neutralize the solution and extract the product.
-
Perform a Leukart reaction using formamide and formic acid with the ketone obtained from the previous step to yield 4-(4-nitrophenyl)butan-2-amine.
-
Step 2: Synthesis of this compound
The final product is synthesized through a one-pot reaction of intermediate A with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by reduction.[1]
-
Materials: 4-(4-nitrophenyl)butan-2-amine (Intermediate A), 2-bromo-1-(4-methoxyphenyl)ethanone, potassium borohydride (B1222165) (KBH4), methanol.
-
Procedure:
-
Dissolve intermediate A and 2-bromo-1-(4-methoxyphenyl)ethanone in methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Cool the reaction mixture to 0°C and add potassium borohydride in portions.
-
Stir for an additional 4 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
-
Structural Elucidation and Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H-NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.15 | d | 2H | Aromatic protons ortho to NO₂ |
| ~ 7.40 | d | 2H | Aromatic protons meta to NO₂ |
| ~ 7.25 | d | 2H | Aromatic protons ortho to OCH₃ |
| ~ 6.90 | d | 2H | Aromatic protons meta to OCH₃ |
| ~ 4.70 | dd | 1H | CH-OH |
| ~ 3.80 | s | 3H | OCH₃ |
| ~ 3.00 - 2.60 | m | 5H | CH-NH, CH₂-Ar, CH₂-CH |
| ~ 1.80 | m | 2H | CH₂-CH₂ |
| ~ 1.20 | d | 3H | CH₃ |
Predicted ¹³C-NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159.0 | C-OCH₃ (aromatic) |
| ~ 150.0 | C-NO₂ (aromatic) |
| ~ 146.5 | Quaternary C (aromatic) |
| ~ 133.0 | Quaternary C (aromatic) |
| ~ 129.0 | CH (aromatic) |
| ~ 127.5 | CH (aromatic) |
| ~ 123.5 | CH (aromatic) |
| ~ 114.0 | CH (aromatic) |
| ~ 72.0 | CH-OH |
| ~ 58.0 | CH-NH |
| ~ 55.5 | OCH₃ |
| ~ 54.0 | CH₂-NH |
| ~ 40.0 | CH₂-Ar |
| ~ 35.0 | CH₂-CH₂ |
| ~ 20.0 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z 358
-
Major Fragments:
-
Loss of the benzylic hydroxyl group and adjacent carbon, leading to a fragment corresponding to the substituted amine.
-
Cleavage of the C-C bond between the two aromatic moieties.
-
Fragments corresponding to the 4-nitrophenylbutyl group and the 4-methoxyphenylethanol group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3350 | O-H stretch (alcohol), N-H stretch (secondary amine) |
| ~ 3050 | C-H stretch (aromatic) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 1590, 1490 | C=C stretch (aromatic) |
| ~ 1520, 1345 | N-O stretch (nitro group) |
| ~ 1245 | C-O stretch (aryl ether) |
| ~ 1175 | C-N stretch (amine) |
| ~ 1030 | C-O stretch (alcohol) |
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is accomplished through a systematic approach involving multi-step synthesis followed by comprehensive spectroscopic analysis. The combined data from NMR, MS, and IR spectroscopy provide unambiguous evidence for the proposed structure of 1-(4-methoxyphenyl)-2-{[4-(4-nitrophenyl)butan-2-yl]amino}ethanol. This detailed characterization is essential for its further development and for regulatory purposes in the pharmaceutical and veterinary fields.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of Phenylethanolamine A, a compound of interest in neuroscience and pharmacology. This compound serves as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which catalyzes its conversion to N-methylphenylethanolamine.[1] This process is analogous to the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine, making this compound a valuable tool for studying catecholamine metabolic pathways and developing PNMT inhibitors.[2][3][4][5][6]
The following sections detail various synthetic routes to this compound, including racemic and enantioselective methods. Quantitative data for each method is summarized for easy comparison, and diagrams illustrating the synthesis workflows and its primary biological context are provided.
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Melting Point (°C) | Reference |
| Reduction of Benzoyl Cyanide | Benzoyl Cyanide | Lithium Aluminium Hydride (LiAlH₄) | 86% | 56.5-58 | [7] |
| Reduction of Mandelonitrile (B1675950) | Mandelonitrile | 4% Sodium Amalgam, Acetic Acid | Not specified | - | [7] |
| Reduction of 2-nitro-1-phenyl-ethanol | 2-nitro-1-phenyl-ethanol | Not specified | Not specified | - | [1] |
| Enantioselective Synthesis | (+)-Mandelic Acid | Not specified | Not specified | 55-57 | [1] |
Experimental Protocols
Method 1: Reduction of Benzoyl Cyanide with Lithium Aluminium Hydride
This method is reported to provide a good yield of this compound.[1][7]
Materials:
-
Benzoyl cyanide
-
Lithium aluminium hydride (LiAlH₄)
-
Dry ether
-
30% Sodium hydroxide (B78521) solution
-
Water
-
Petroleum ether
-
Standard laboratory glassware for inert atmosphere reactions
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a stirred solution of 10 g of lithium aluminium hydride in 300 ml of dry ether under an inert atmosphere.
-
Add a solution of 7.35 g of benzoyl cyanide in 100 ml of dry ether dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue boiling the mixture for another four hours.
-
Cool the reaction mixture in an ice bath and cautiously decompose the excess LiAlH₄ by the dropwise addition of water.
-
Add 30% sodium hydroxide solution in small portions until a granular precipitate is formed.
-
Filter the reaction mixture and wash the precipitate with ether.
-
Combine the ether layers and dry them over anhydrous sodium sulfate.
-
Remove the ether by distillation under reduced pressure using a rotary evaporator.
-
The resulting oily residue is distilled under reduced pressure to yield the product.
-
Recrystallize the colorless solid product from a mixture of benzene and petroleum ether. The expected melting point is 56.5-58 °C.[7]
Method 2: Reduction of Mandelonitrile with Sodium Amalgam
This is an older method for the synthesis of this compound.[7]
Materials:
-
Mandelonitrile
-
50% Ethanol
-
4% Sodium amalgam
-
50% Acetic acid
-
Glacial acetic acid
-
Dilute hydrochloric acid
-
Ether
-
Sodium hydroxide
-
Crushed sodium hydroxide
-
Standard laboratory glassware
-
Mechanical stirrer
-
Freezing mixture bath
Procedure:
-
Dissolve 35 g of mandelonitrile in 550 ml of 50% alcohol and cool the solution in a freezing mixture.
-
Reduce the mandelonitrile by adding 1400 g of 4% sodium amalgam to the solution with continuous chilling and mechanical stirring.
-
Maintain the reaction mixture at a slightly acidic pH (just acid to litmus (B1172312) paper) by slowly adding 50% acetic acid, followed by glacial acetic acid. The reaction should not be allowed to become alkaline or strongly acidic. This process will take several hours.
-
Once all the sodium has reacted, decant the solution from the mercury and concentrate it to about half its original volume.
-
Cool the solution to obtain a solid mass of salts. Grind the salts in a mortar, thin with a small amount of dilute hydrochloric acid, filter, and wash the solid with more dilute hydrochloric acid.
-
Extract the filtrate with ether to remove non-basic impurities.
-
Cover the aqueous layer with a layer of ether and make it strongly alkaline with sodium hydroxide.
-
Extract the aqueous layer several times with ether.
-
Combine the ethereal extracts and dry them over crushed sodium hydroxide.
-
Concentrate the ether solution to a small volume to obtain this compound.
Visualizations
Synthesis Workflow: Reduction of Benzoyl Cyanide
Caption: Workflow for the synthesis of this compound via reduction of benzoyl cyanide.
Biological Pathway: N-methylation of this compound
Caption: Enzymatic conversion of this compound by PNMT.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the HPLC Analysis of Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine A (PEAA) is a synthetic β2-adrenergic agonist that has been illicitly used in livestock farming to increase the lean meat ratio. Its potential residues in food products pose a significant risk to human health, necessitating reliable and sensitive analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the analysis of PEAA in various matrices. This document provides a detailed protocol and application notes for the determination of this compound using a reversed-phase HPLC method.
Chromatographic Method
A reliable and practical high-performance liquid chromatography (HPLC) method employing a UV detector has been developed for the analysis of this compound.[1] The optimal conditions for the detection of PEAA are achieved using a plus-C18 column with a mobile phase consisting of a mixture of water (containing 0.1% formic acid and 0.1% triethylamine) and methanol (B129727) in a 44:56 volume ratio.[1] Detection is performed at a wavelength of 278 nm.[1] This method is intended to serve as a standard for the detection and supervision of PEAA to ensure food safety.[1]
Experimental Protocol
This section details the step-by-step procedure for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Triethylamine (B128534) (analytical grade)
-
Sample matrix (e.g., animal feed, tissue)
2. Instrumentation
-
High-performance liquid chromatograph
-
UV-Vis detector
-
Plus-C18 analytical column (specific dimensions to be optimized based on system)
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare the aqueous component by adding 1 mL of formic acid and 1 mL of triethylamine to 998 mL of HPLC-grade water (to make a 0.1% solution of each).
-
The mobile phase is a mixture of the aqueous component and methanol in a 44:56 (v/v) ratio.
-
Degas the mobile phase before use.
4. Standard Solution Preparation
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
5. Sample Preparation
-
For solid samples (e.g., feed, tissue):
-
Homogenize a known amount of the sample.
-
Extract this compound from the matrix using an appropriate solvent (e.g., methanol or acidified methanol).
-
Centrifuge or filter the extract to remove particulate matter.
-
The supernatant may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
-
6. Chromatographic Conditions
-
Column: Plus-C18
-
Mobile Phase: Water (0.1% formic acid, 0.1% triethylamine) : Methanol (44:56, v/v)
-
Flow Rate: (Typically 0.8 - 1.2 mL/min, to be optimized)
-
Injection Volume: (Typically 10 - 20 µL)
-
Column Temperature: Ambient
-
Detection Wavelength: 278 nm
7. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary
While specific quantitative validation data for this compound was not available in the referenced literature, the following table presents typical performance characteristics for the HPLC analysis of structurally similar phenylethanolamines, such as synephrine (B1677852) and octopamine. This data is provided for illustrative purposes to guide method validation.
| Parameter | Synephrine | Octopamine | Other Beta-Agonists |
| Retention Time (min) | ~14.6[2] | ~11.7[2] | Variable |
| Linearity (R²) | > 0.99[3] | > 0.9998[4] | > 0.994[5] |
| Limit of Detection (LOD) | 0.25 µg/mL[3] | - | 0.05 - 0.15 µg/kg[5] |
| Limit of Quantification (LOQ) | 0.78 µg/mL[3] | - | 0.10 - 0.30 µg/kg[5] |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway Diagram
As this compound is a synthetic compound primarily of concern as a residue, a diagram of its intended biological signaling pathway as a β2-adrenergic agonist is provided for context.
Caption: β2-Adrenergic signaling pathway of this compound.
References
- 1. waters.com [waters.com]
- 2. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenylethanolamine A in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Phenylethanolamine A in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step is essential to enhance its volatility and thermal stability for optimal chromatographic separation and detection. This document provides a comprehensive protocol covering sample preparation, derivatization, GC-MS analysis, and data interpretation.
Introduction
This compound, a trace amine, plays a role in the biosynthesis of catecholamines. It serves as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine (B1679862) to epinephrine.[1][2][3][4][5][6][7][8] Accurate quantification of this compound in biological fluids is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic studies in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of small molecules. However, the presence of polar functional groups (amino and hydroxyl) in this compound necessitates a chemical derivatization step to improve its chromatographic behavior.[9] This protocol focuses on the use of acylation with trifluoroacetic anhydride (B1165640) (TFAA) to produce a volatile and stable derivative suitable for GC-MS analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma or urine samples.
Materials:
-
Plasma or urine sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Extraction solvent: Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Add 1 mL of 0.1 M NaOH to basify the sample. Vortex for 30 seconds.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA)
Materials:
-
Dried sample extract from the previous step
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
Procedure:
-
Reconstitute the dried extract in 100 µL of anhydrous ethyl acetate.
-
Add 50 µL of TFAA to the reaction vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| GC | |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
Data Presentation
The following table summarizes the predicted quantitative data for the trifluoroacetyl derivative of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Compound | Derivative Type | Predicted Retention Time (min) | Predicted Key Mass Fragments (m/z) |
| This compound | Trifluoroacetyl (TFA) | 9.5 - 11.5 | 179, 104, 77 |
| Internal Standard (d5-PEA) | Trifluoroacetyl (TFA) | 9.4 - 11.4 | 184, 109, 82 |
Note: The mass fragment at m/z 179 likely corresponds to the characteristic fragment of the TFA-derivatized side chain. The fragments at m/z 104 and 77 are characteristic of the phenyl group.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Role of this compound in the Catecholamine Biosynthesis Pathway.
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 5. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PathWhiz [pathbank.org]
- 8. Catecholamine - Wikipedia [en.wikipedia.org]
- 9. Analysis of Phenethylamines Using On-Column TFA Derivatization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Analysis of Phenylethanolamine A in Animal Feed: Sample Preparation and Quantification by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine A is a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock. Its presence in animal feed poses potential risks to animal welfare and human health. Consequently, regulatory bodies worldwide mandate the monitoring of this compound residues in feed and animal products. This application note provides detailed protocols for the sample preparation and analysis of this compound in animal feed matrices, primarily utilizing Immunoaffinity Chromatography (IAC) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample extraction and cleanup, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The selection of a sample preparation method is critical for achieving accurate and reproducible results. The following tables summarize the performance characteristics of different extraction techniques for this compound from feed and related matrices.
Table 1: Performance of Immunoaffinity Chromatography (IAC) for this compound Extraction
| Matrix | Spiking Level (ng/g) | Recovery Rate (%) |
| Swine Feed | 1.0 - 20 | 89.48 - 104.89[1] |
| Swine Meat | 1.0 - 20 | 89.48 - 104.89[1] |
| Swine Liver | 1.0 - 20 | 89.48 - 104.89[1] |
Table 2: Performance of QuEChERS Method followed by UHPLC-MS/MS
| Matrix | Mean Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |
| Animal Tissues | 95.4 - 108.9[2] | 2.2 - 5.6[2] | 3.1 - 6.2[2] |
| Animal Feeds | 95.4 - 108.9[2] | 2.2 - 5.6[2] | 3.1 - 6.2[2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of this compound in feed, and a more detailed look at the QuEChERS and Solid-Phase Extraction (SPE) methodologies.
Experimental Protocols
The following are detailed protocols for the extraction and cleanup of this compound from animal feed samples.
Protocol 1: Immunoaffinity Chromatography (IAC) Extraction
This method offers high selectivity due to the specific antigen-antibody interactions.[1]
1. Reagents and Materials
-
This compound standard
-
Immunoaffinity chromatography columns specific for this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Deionized water
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
2. Sample Preparation
-
Grind a representative portion of the feed sample to a fine powder (to pass through a 1 mm sieve).[3]
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water mixture).
-
Vortex for 1 minute, followed by homogenization for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for IAC cleanup.
3. IAC Cleanup
-
Equilibrate the immunoaffinity column by passing 10 mL of PBS through it.
-
Load the collected supernatant onto the column at a flow rate of approximately 1-2 mL/min.
-
Wash the column with 10 mL of deionized water to remove unbound matrix components.
-
Elute the bound this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS Extraction and Cleanup
The QuEChERS method is a simple and effective approach for the extraction and cleanup of a wide range of analytes from complex matrices.[4][5]
1. Reagents and Materials
-
This compound standard
-
Acetonitrile, HPLC grade
-
Deionized water
-
Formic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
2. Extraction
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.[6]
-
Add 10 mL of acetonitrile and 10 mL of water containing 10% formic acid.[6]
-
Homogenize at 4000 rpm for 30 minutes.[6]
-
Add 4 g of MgSO₄ and 1 g of NaCl to the tube.[6]
-
Immediately cap and shake vigorously for 1 minute at 4000 rpm.[6]
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[6]
3. Dispersive SPE Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at a high speed for 5 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The final determination and quantification of this compound are performed using a liquid chromatography system coupled with a tandem mass spectrometer.
1. Instrumental Conditions (Typical)
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[7]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
2. Quantification
-
A calibration curve should be prepared using matrix-matched standards to compensate for any matrix effects.
-
The concentration of this compound in the samples is determined by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.
The protocols described in this application note provide robust and reliable methods for the sample preparation and analysis of this compound in animal feed. Both Immunoaffinity Chromatography and the QuEChERS method, when coupled with LC-MS/MS, offer the necessary selectivity and sensitivity for the accurate quantification of this compound at trace levels. The choice of method may depend on the specific laboratory resources, desired sample throughput, and the complexity of the feed matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid and Environment‐Friendly LC–MS/MS for Simultaneous Analysis of Amino Acids in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Phenylethanolamine A as a Research Tool in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylethanolamine A (PA), also known as PEAA, is an organic compound belonging to the phenethylamine (B48288) class.[1] Structurally similar to catecholamine neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497), it has been identified as a potent β-adrenergic agonist.[2][3] Initially recognized for its illicit use as a growth promoter in animal husbandry, its specific agonistic properties make it a valuable tool for in vitro research in cell culture.[3][4]
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to explore β-adrenergic signaling pathways, assess cellular responses, and conduct related pharmacological studies.
Mechanism of Action: β-Adrenergic Receptor Activation
This compound functions primarily as a β-adrenergic agonist.[2] Like endogenous ligands (e.g., epinephrine), it binds to and activates β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a downstream signaling cascade, most notably the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream target proteins, resulting in a variety of cell-specific physiological responses.
Caption: β-Adrenergic signaling pathway activated by this compound.
Data Presentation: Physicochemical and Biological Properties
This section summarizes the key quantitative parameters of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-{[3-(4-nitrophenyl)butan-2-yl]amino}-1-(4-methoxyphenyl)ethanol | [2] |
| Molecular Formula | C₁₉H₂₄N₂O₄ | [2] |
| Molecular Weight | 344.40 g/mol | [2] |
| CAS Number | 1346746-81-3 |[2] |
Table 2: Biological Activity of this compound (Immunoassays)
| Assay Type | IC₅₀ Value (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
|---|---|---|---|
| Monoclonal Antibody icELISA | 0.44 | 0.13 | [3] |
| Polyclonal Antibody dcELISA | 0.3 | 0.02 | [7] |
| Highly Sensitive ELISA | 0.049 | 0.003 | [8] |
| Monoclonal Antibody ELISA | 6.25 | 0.19 | [9] |
Note: The IC₅₀ values presented are from competitive immunoassays for detection purposes and may not directly reflect the functional potency (EC₅₀) in cell culture experiments. They do, however, indicate high-affinity binding to specific antibodies.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Solvent Selection: this compound is soluble in DMSO. For cell culture, it is crucial to use cell culture grade, sterile DMSO.
-
Dissolution: Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Vortex gently until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution: When needed, thaw an aliquot and dilute it in serum-free cell culture medium to create a working solution. The final concentration of DMSO in the culture should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol determines the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of viable cells.[10][11]
Caption: Workflow for a typical cell viability (MTT) assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target β-adrenergic receptor subtype.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membranes.
-
Non-Specific Binding (NSB): Radioligand + High concentration of a known unlabeled ligand + Membranes.
-
Competition: Radioligand + Serial dilutions of this compound + Membranes.
-
-
Reagent Addition: Add assay buffer, a fixed concentration of the radioligand (e.g., ³H-CGP-12177 for β-receptors), and the appropriate competitor (this compound or unlabeled ligand for NSB).[1]
-
Reaction Initiation: Add the cell membrane preparation to each well/tube to start the binding reaction.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Intracellular cAMP Measurement Assay
This functional assay quantifies the increase in intracellular cAMP levels following cell stimulation with this compound, confirming its agonist activity. A common method is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for measuring intracellular cAMP via ELISA.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to grow to near confluency.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.
-
Stimulation: Add various concentrations of this compound to the wells. Include a positive control (e.g., Isoprenaline or Forskolin) and a negative (vehicle) control.[5] Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the lysis buffer provided with the cAMP assay kit. This releases the intracellular cAMP.
-
ELISA Protocol: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to an antibody-coated plate.
-
Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample/standard for antibody binding sites.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
-
Data Acquisition: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.
-
Analysis: Generate a standard curve from the cAMP standards. Use this curve to determine the concentration of cAMP in each sample. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ value.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (PHEA) ELISA Kit-Competitive - BioVenic [biovenic.com]
- 5. Differential effects of epinephrine and norepinephrine on cAMP response and g(i3)alpha protein expression in cultured sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agents that affect cAMP levels or protein kinase A activity modulate memory consolidation when injected into rat hippocampus but not amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of this compound in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A monoclonal antibody based enzyme-linked immunosorbent assay for detection of this compound in tissue of swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Radiolabeling of Phenylethanolamine A for Receptor Binding Assays
Introduction
Phenylethanolamine A and its derivatives are a class of biogenic amines that play significant roles in neuroscience and pharmacology. They are structurally related to key neurotransmitters like norepinephrine (B1679862) and epinephrine.[1][2] To elucidate their mechanism of action, affinity, and density of binding sites, radiolabeling is an indispensable technique.[3][4] Radiolabeled ligands are fundamental tools in drug discovery, allowing for highly sensitive and specific quantification of ligand-receptor interactions in binding assays.[5][6][7]
These application notes provide a detailed protocol for the synthesis of radiolabeled this compound and its subsequent use in radioligand binding assays. The protocols are intended for researchers, scientists, and drug development professionals familiar with basic radiochemistry and cell culture techniques.
Part 1: Protocol for Radiolabeling of this compound
The choice of radionuclide is critical and depends on the specific application. For in vitro binding assays, beta-emitters like Carbon-14 (¹⁴C) and Tritium (³H) are commonly used due to their suitable half-lives and specific activities.[8][9] This protocol details the synthesis of [¹⁴C]-Phenylethanolamine A.
1.1. Synthesis of [¹⁴C]-Phenylethanolamine A
A method for the rapid synthesis of [¹⁴C]-phenylethanolamine involves the reaction of benzaldehyde (B42025) with [¹⁴C]-labeled sodium cyanide, followed by reduction.[10]
Experimental Protocol: Synthesis
-
Reaction Setup : In an anhydrous environment, dissolve benzaldehyde in tetrahydrofuran (B95107) (THF) within a sealed reaction vessel.
-
Cyanohydrin Formation : Introduce [¹⁴C]-NaCN to the solution in the presence of crown ethers. This reaction yields [¹⁴C]-cyanohydrin.[10]
-
Reduction : Reduce the resulting [¹⁴C]-cyanohydrin to [¹⁴C]-Phenylethanolamine A using a borane (B79455) solution in the same solvent.[10]
-
Quenching : Carefully quench the reaction with water to terminate the synthesis.
-
Purification : Purify the crude product to isolate [¹⁴C]-Phenylethanolamine A from unreacted precursors and byproducts. High-performance liquid chromatography (HPLC) is a reliable method for achieving high radiochemical purity.[11][12][13]
1.2. Purification and Quality Control
Purification is a critical step to ensure the quality, safety, and efficacy of the radiolabeled compound, as impurities can interfere with experimental results.[11]
-
Purification Method : Analytical or semi-preparative reverse-phase HPLC is highly effective for purifying radiopharmaceuticals.[13][14]
-
Quality Control : The radiochemical purity of the final product should be assessed. This can be achieved using radio-HPLC or thin-layer chromatography (TLC).[12][14][15] The final product should exhibit a radiochemical purity of >99%.
Data Summary: Radiolabeling
| Parameter | Typical Value | Reference |
| Radionuclide | ¹⁴C | [10] |
| Precursors | Benzaldehyde, [¹⁴C]-NaCN | [10] |
| Overall Radiochemical Yield | ~33% | [10] |
| Purification Method | HPLC | [11][12] |
| Required Radiochemical Purity | >99% |
Radiolabeling Workflow Diagram
Part 2: Protocol for Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] This section describes a saturation binding assay to determine the receptor density (Bmax) and ligand affinity (Kd) for this compound, assuming its interaction with an adrenergic receptor expressed in a cell line (e.g., HEK293).
2.1. Membrane Preparation
-
Cell Culture : Culture cells stably expressing the target receptor (e.g., human β2-adrenergic receptor) in appropriate media.
-
Homogenization : Harvest the cells and homogenize them in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[16]
-
Centrifugation : Perform a low-speed centrifugation (1,000 x g) to remove nuclei, followed by a high-speed centrifugation (20,000 x g) of the supernatant to pellet the cell membranes.[16]
-
Washing & Storage : Wash the membrane pellet with fresh buffer, centrifuge again, and resuspend the final pellet in an assay buffer containing a cryoprotectant like 10% sucrose. Store aliquots at -80°C.[16]
-
Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[16]
2.2. Saturation Binding Assay Protocol
This assay type measures total and non-specific binding at various concentrations of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][6]
-
Assay Setup : Perform the assay in 96-well plates with a final volume of 250 µL per well.[16]
-
Total Binding : To designated wells, add:
-
Non-Specific Binding (NSB) : To a parallel set of wells, add:
-
150 µL of membrane preparation.
-
50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM propranolol (B1214883) for β-adrenergic receptors) to saturate the target receptors.
-
50 µL of [¹⁴C]-Phenylethanolamine A at the same increasing concentrations.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[16]
-
Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free (unbound) radioligand.[5][16]
-
Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
Counting : Dry the filters, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]
Data Summary: Saturation Binding Assay
| Parameter | Description | Example Value |
| Kd (Dissociation Constant) | Concentration of radioligand at which 50% of receptors are occupied. Measures affinity. | 5.2 nM |
| Bmax (Max Receptor Density) | Maximum number of binding sites in the tissue. | 1250 fmol/mg protein |
| Radioligand Concentrations | Range used to generate the saturation curve. | 0.1 - 30 nM |
| Incubation Time / Temp | Time and temperature to reach binding equilibrium. | 60 min at 30°C |
Binding Assay Workflow Diagram
Part 3: Relevant Signaling Pathway
Phenylethanolamine is a precursor in the biosynthesis of norepinephrine and epinephrine, which are agonists of adrenergic receptors.[2][17] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade. The β-adrenergic receptor, for example, couples to the Gs alpha subunit, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling.
Adrenergic Receptor Signaling Pathway Diagram
References
- 1. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. moravek.com [moravek.com]
- 4. nuvisan.com [nuvisan.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 10. Rapid synthesis of radiolabeled phenylethanolamine (Journal Article) | ETDEWEB [osti.gov]
- 11. moravek.com [moravek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds [inis.iaea.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Adrenaline - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Development of Polyclayana Antibodies for Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of polyclonal antibodies targeting Phenylethanolamine A (PEAA). The following sections outline the necessary steps from immunogen preparation to antibody purification and characterization, enabling the reliable detection of this synthetic β-adrenergic agonist.
Introduction
This compound (PEAA) is a β-adrenergic agonist that has been illicitly used in livestock to promote lean muscle growth. Its potential residues in food products pose a risk to human health, necessitating sensitive and specific detection methods. The development of polyclonal antibodies against PEAA is a crucial step in creating immunoassays for routine screening and monitoring of this compound. As a small molecule (hapten), PEAA is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response in a host animal. This document details the procedures for generating, purifying, and characterizing polyclonal antibodies with high affinity and specificity for PEAA.
Immunogen and Coating Antigen Preparation
To induce an immune response, PEAA must be conjugated to a carrier protein. A common strategy involves using a more immunogenic carrier for immunization (e.g., Human Serum Albumin - HSA) and a different carrier for assay development and screening (e.g., Ovalbumin - OVA) to avoid cross-reactivity with the carrier protein itself.
Principle of Conjugation
The conjugation of PEAA to a carrier protein is achieved through a diazotization reaction. This involves the conversion of an aromatic amine group on a modified PEAA molecule into a reactive diazonium salt, which then couples with electron-rich amino acid residues (like tyrosine) on the carrier protein.
Experimental Protocol: PEAA-HSA Conjugation (for Immunization)
Materials:
-
This compound (PEAA)
-
Zinc powder
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reduction of PEAA: The nitro group of PEAA is first reduced to an amino group.
-
Dissolve PEAA in an acidic solution (e.g., HCl).
-
Add zinc powder in small portions while stirring continuously in an ice bath to control the exothermic reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the solution and extract the amino-PEAA derivative. Purify the product using column chromatography.
-
-
Diazotization of Amino-PEAA:
-
Dissolve the purified amino-PEAA in cold HCl (e.g., 1 M) in an ice bath.
-
Slowly add a pre-chilled solution of NaNO₂ dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30-60 minutes in the ice bath. The formation of the diazonium salt is indicated by a color change.
-
-
Conjugation to HSA:
-
Dissolve HSA in cold PBS (pH 9.0) in a separate beaker, placed in an ice bath with gentle stirring.
-
Slowly add the freshly prepared diazonium salt solution to the HSA solution dropwise.
-
Allow the reaction to proceed for 4-6 hours at 4°C with continuous stirring.
-
The pH of the reaction mixture should be maintained around 9.0 to facilitate the coupling reaction.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for 48-72 hours, with several changes of the dialysis buffer to remove unreacted small molecules.
-
After dialysis, store the purified PEAA-HSA conjugate at -20°C.
-
Confirm the conjugation by UV-Vis spectrophotometry, looking for a shift in the absorption spectrum compared to the unconjugated protein.
-
Experimental Protocol: PEAA-OVA Conjugation (for Coating in ELISA)
The same protocol as for PEAA-HSA can be followed, substituting Ovalbumin (OVA) for HSA as the carrier protein.
Polyclonal Antibody Production
The production of polyclonal antibodies involves the immunization of a host animal with the prepared immunogen, followed by the collection of antiserum.
Experimental Workflow: Polyclonal Antibody Production
Experimental Protocol: Immunization of Rabbits
Materials:
-
PEAA-HSA immunogen
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile syringes and needles
-
Healthy New Zealand white rabbits (2-3 kg)
Procedure:
-
Pre-immune Bleed: Before the first immunization, collect a small amount of blood from the ear vein of each rabbit to serve as a negative control (pre-immune serum).
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing the PEAA-HSA immunogen (e.g., 1 mg/mL) with an equal volume of CFA.
-
Emulsify by vortexing or sonication until a stable water-in-oil emulsion is formed (a drop of the emulsion should not disperse in water).
-
Inject the emulsion (e.g., 1 mL per rabbit) subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations (Days 14, 28, 42):
-
Prepare an emulsion of the PEAA-HSA immunogen with an equal volume of IFA.
-
Inject the emulsion (e.g., 0.5 mg in 1 mL per rabbit) subcutaneously at multiple sites.
-
-
Titer Monitoring (Days 35, 49):
-
Collect a small amount of blood approximately 7-10 days after the second and third booster injections.
-
Separate the serum and determine the antibody titer using an indirect ELISA.
-
-
Final Bleed (Day 56-60):
-
If a high antibody titer is observed, perform a final bleed by cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge to separate the antiserum.
-
Store the antiserum in aliquots at -20°C or -80°C.
-
Antibody Purification
For most applications, it is recommended to purify the IgG fraction from the crude antiserum to reduce background noise and non-specific binding.
Experimental Protocol: Protein A/G Affinity Chromatography
Materials:
-
Rabbit antiserum
-
Protein A/G agarose (B213101) column
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifuge tubes
Procedure:
-
Column Equilibration: Equilibrate the Protein A/G agarose column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Dilute the antiserum with an equal volume of Binding Buffer and filter it through a 0.45 µm syringe filter to remove any precipitates.
-
Antibody Binding: Load the diluted antiserum onto the equilibrated column at a slow flow rate. Collect the flow-through to check for unbound antibodies.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound antibodies with Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately neutralize the low pH of the eluate.
-
Concentration and Buffer Exchange: Pool the antibody-containing fractions and measure the protein concentration using a spectrophotometer (A280). If necessary, concentrate the antibodies and exchange the buffer to a desired storage buffer (e.g., PBS) using dialysis or ultrafiltration.
-
Storage: Store the purified polyclonal antibodies in aliquots at -20°C or -80°C.
Antibody Characterization
The purified polyclonal antibodies should be characterized for their sensitivity and specificity.
Experimental Protocol: Direct Competitive ELISA for PEAA Detection
Principle: This assay is based on the competition between free PEAA in the sample and a PEAA-enzyme conjugate for binding to the limited amount of anti-PEAA polyclonal antibody coated on a microplate well. The signal is inversely proportional to the concentration of PEAA in the sample.
Materials:
-
Purified anti-PEAA polyclonal antibody
-
PEAA standard solutions
-
PEAA-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-PEAA polyclonal antibody in Coating Buffer (e.g., 1:10,000) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[1]
-
Washing: Wash the plate three times with Washing Buffer.
-
Competitive Reaction: Add 50 µL of PEAA standard solutions or samples to the wells, followed by 100 µL of PEAA-HRP conjugate. Incubate for 30-60 minutes at room temperature.[1]
-
Washing: Wash the plate five times with Washing Buffer.
-
Substrate Reaction: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the PEAA concentration. The concentration of PEAA in the samples can be determined from this curve.
Data Presentation
The performance of the developed polyclonal antibodies can be summarized in the following tables.
Table 1: Sensitivity of the Anti-PEAA Polyclonal Antibody
| Parameter | Value | Reference |
| IC₅₀ (50% Inhibitory Concentration) | 0.3 µg/L | [1][2] |
| Limit of Detection (LOD) | 0.02 µg/L | [1][2] |
| Detection Limit in Urine Samples | 0.5 µg/L | [2] |
Table 2: Specificity of the Anti-PEAA Polyclonal Antibody (Cross-Reactivity)
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | [1][2] |
| Ractopamine | 0.3 | [1][2] |
| Other β-agonists (14 compounds) | < 0.1 | [1][2] |
Signaling Pathways of this compound
This compound acts as a β-adrenergic agonist and has also been shown to be an agonist for Trace Amine-Associated Receptor 1 (TAAR1). The activation of these receptors triggers downstream signaling cascades.
Adrenergic Receptor Signaling
References
Application Notes and Protocols: Phenylethanolamine A in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological applications of Phenylethanolamine A, a biogenic trace amine with significant effects on cardiovascular and neurological systems. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development. For the purposes of this document, "this compound" will be treated as synonymous with Phenylethanolamine (PEA), as "this compound" is not a standard chemical nomenclature.
Pharmacological Profile of Phenylethanolamine
Phenylethanolamine is an endogenous trace amine that interacts with several key biological targets, leading to a range of physiological responses. Its primary mechanisms of action include agonism at Trace Amine-Associated Receptor 1 (TAAR1) and interaction with adrenergic receptors. It also serves as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which is responsible for the conversion of norepinephrine (B1679862) to epinephrine.
Quantitative Data Summary
The following tables summarize key quantitative data from various pharmacological studies on Phenylethanolamine and related compounds.
Table 1: Receptor Binding and Functional Activity of Phenylethanolamine
| Compound | Receptor/Target | Assay Type | Species | Value | Unit | Reference |
| R-(-)-Phenylethanolamine | Human TAAR1 | Functional (cAMP) | Human | ~1800 | nM (ED₅₀) | [1] |
| S-(+)-Phenylethanolamine | Human TAAR1 | Functional (cAMP) | Human | ~1720 | nM (ED₅₀) | [1] |
| Racemic Phenylethanolamine | β₂ Adrenergic Receptor | Competition Binding | Human | ~1/400th affinity of epinephrine | - | [1] |
Table 2: In Vivo Cardiovascular Effects of Intravenous Phenylethanolamine in Dogs
| Dose (mg/kg) | Effect on Pupil Diameter | Effect on Body Temperature | Effect on Heart Rate | Reference |
| 10-30 | Increased | Decreased | Decreased (at 10 & 17.5 mg/kg), Increased (at 30 mg/kg) | [1] |
Table 3: Inhibitory Activity of Selected PNMT Inhibitors
| Inhibitor | Target | Species | Value | Unit | Reference |
| SK&F 29661 | PNMT (CNS) | - | 6 X 10⁻⁷ | M (Ki) | [2] |
| SK&F 29661 | PNMT (Adrenal) | - | 3 X 10⁻⁷ | M (Ki) | [2] |
| Inhibitor 4 (TSA) | PNMT | Human | 1.2 | nM (Ki) | [3] |
| Inhibitor 4 (TSA) | PNMT (intracellular) | Human (HEK293T cells) | 81 | nM (IC₅₀) | [3] |
| SK&F 64139 | PNMT | Human | 1.6 | nM (Ki) | [4] |
Experimental Protocols
In Vitro TAAR1 Activation Assay
This protocol describes a method to determine the functional potency of Phenylethanolamine at the human Trace Amine-Associated Receptor 1 (TAAR1) by measuring cyclic AMP (cAMP) accumulation in a heterologous expression system.
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, L-glutamine
-
Fetal Bovine Serum (FBS), charcoal-stripped FBS
-
Penicillin-Streptomycin solution
-
Earle's Balanced Salt Solution (EBSS)
-
HEPES
-
3-isobutyl-1-methylxanthine (IBMX)
-
Ascorbic acid
-
Phenylethanolamine
-
cAMP ELISA kit
-
48-well cell culture plates
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Culture: Culture hTAAR1-expressing HEK293T cells in DMEM supplemented with 10% FBS, 100 units/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL puromycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Two days prior to the assay, seed the cells into 48-well plates at a density of 90,000–250,000 cells/well.
-
Serum Starvation: Two hours before the assay, replace the culture medium with DMEM containing 10% charcoal-stripped FBS.
-
Assay Buffer Preparation: Prepare the assay buffer by supplementing EBSS with 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid.
-
Pre-incubation: Wash the cells once with the assay buffer and then pre-incubate them in the assay buffer for 20 minutes at 37°C.
-
Compound Treatment: Prepare serial dilutions of Phenylethanolamine in the assay buffer. Aspirate the pre-incubation buffer and add the different concentrations of Phenylethanolamine to the wells. Incubate for 1 hour at 37°C with 5% CO₂.
-
Cell Lysis: After incubation, discard the buffer and lyse the cells by adding 3% TCA. Incubate at room temperature on a plate shaker for 2 hours.
-
cAMP Measurement: Dilute the cell lysates and measure the cAMP concentration using a cAMP ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Phenylethanolamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
In Vivo Cardiovascular Assessment in Anesthetized Rats
This protocol outlines a procedure to evaluate the effects of intravenously administered Phenylethanolamine on blood pressure and heart rate in anesthetized rats. This is based on a similar protocol for the related compound, β-phenylethylamine.[5]
Materials:
-
Male Sprague Dawley rats (or other suitable strain)
-
Anesthetic (e.g., chloralose (B1664795) or urethane)
-
Saline solution (0.9% NaCl)
-
Phenylethanolamine solution
-
Catheters
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic.
-
Catheterization: Surgically implant catheters into the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for a period of at least 30 minutes after surgery until blood pressure and heart rate are consistent.
-
Baseline Recording: Record baseline mean aortic blood pressure and heart rate for a stable period.
-
Drug Administration: Administer a bolus dose of Phenylethanolamine solution intravenously through the jugular vein catheter. Doses can be administered in an increasing dose-response manner.
-
Data Recording: Continuously record blood pressure and heart rate using the pressure transducer and data acquisition system.
-
Data Analysis: Measure the peak change in blood pressure and heart rate from the baseline following each dose of Phenylethanolamine. Plot the change in blood pressure and heart rate against the dose of Phenylethanolamine to generate dose-response curves.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological study of Phenylethanolamine.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylethanolamine A in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine A (PEA), also known as β-hydroxyphenethylamine, is a trace amine structurally similar to catecholamine neurotransmitters.[1] It serves as an excellent substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT, EC 2.1.1.28), which is a key enzyme in the biosynthesis of epinephrine (B1671497) (adrenaline).[1][2][3] PNMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (AdoMet) to the primary amine of a substrate like phenylethanolamine.[2][3][4] This application note provides detailed protocols and quantitative data for using this compound as a substrate in enzyme kinetics studies of PNMT, a critical target in understanding cardiovascular homeostasis and developing therapeutic agents.[5]
Data Presentation
Table 1: Kinetic Parameters of Human Phenylethanolamine N-Methyltransferase (hPNMT) with Various Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Phenylethanolamine (PEA) | High value (less affinity) | Highest among tested | Order of magnitude lower than others |
| Octopamine | 20-fold lower than PEA | - | - |
| 3-CF₃-PEA | 200-fold lower than PEA | - | - |
| S-adenosyl-L-methionine (AdoMet) | Similar across all three substrates | - | - |
Note: Specific numerical values for all parameters were not consistently available across the searched literature. The table reflects the relative comparisons found. The K_m_ values for AdoMet were found to be similar regardless of the phenylethanolamine substrate used.[2]
Table 2: Dissociation Constants (K_d_) for Ligand-hPNMT Complexes Determined by Fluorescence Titration
| Ligand | Fixed Ligand | K_d_ (µM) |
| AdoMet | - | 3.3 ± 0.2 |
| AdoHcy | - | 4.3 ± 0.7 |
| SK&F 29661 | AdoHcy | 1.1 ± 0.2 |
| SK&F 64139 | - | 0.88 ± 0.15 |
| LY 134046 | - | 5.5 ± 0.4 |
These values were obtained by monitoring the quenching of hPNMT fluorescence emission upon ligand binding.[2]
Experimental Protocols
Protocol 1: Expression and Purification of Wild-Type Human PNMT (hPNMT)
This protocol is adapted from established procedures for obtaining purified hPNMT for kinetic studies.
1. Transformation and Culture Growth:
- Transform E. coli BL21(DE3) cells with a plasmid containing the hPNMT gene.
- Inoculate a starter culture of Luria-Bertani (LB) medium containing ampicillin (B1664943) (100 µg/mL) and incubate overnight at 37°C.
- The following day, dilute the starter culture into fresh LB-ampicillin medium and incubate at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
2. Protein Expression:
- Induce protein expression by adding 1 mM isopropyl-β-D-thiogalactoside (IPTG).
- Incubate the culture overnight at 28°C.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in Buffer A (50 mM sodium phosphate (B84403), 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
- Add lysozyme (B549824) and DNase and incubate at 4°C for 40 minutes.
- Sonicate the cell suspension to ensure complete lysis.
- Clarify the lysate by centrifugation.
- Purify the supernatant using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column, eluting with an imidazole gradient.
- Further purify the protein using size-exclusion chromatography.
Protocol 2: In Vitro Enzyme Assay for hPNMT Activity using this compound
This radiometric assay monitors the transfer of a tritiated methyl group from [³H]-AdoMet to this compound.[2]
1. Reagents and Materials:
- Purified hPNMT enzyme
- This compound (PEA)
- S-adenosyl-L-methionine (AdoMet)
- [³H]-S-adenosyl-L-methionine ([³H]-AdoMet)
- Potassium phosphate buffer (50 mM, pH 8.0)
- Boric acid (0.5 M, pH 10.0)
- Scintillation fluid
- Microcentrifuge tubes
- Incubator/water bath at 30°C
- Scintillation counter
2. Assay Procedure:
- Prepare a standard assay mixture in a total volume of 250 µL containing:
- 50 mM Potassium phosphate buffer, pH 8.0
- 200 µM this compound (PEA)
- 5 µM S-adenosyl-L-methionine (AdoMet), including a tracer amount of [³H]-AdoMet.
- For determination of kinetic constants, vary the concentrations of both PEA and AdoMet between 0.3 to 3 times their respective K_m_ values.[2]
- Pre-incubate the reaction mixture at 30°C for 5 minutes.
- Initiate the reaction by adding the purified hPNMT enzyme.
- Incubate the reaction at 30°C for 30 minutes.
- Quench the reaction by adding 500 µL of 0.5 M boric acid, pH 10.0.[2]
3. Product Quantification:
- Extract the radiolabeled N-methylphenylethanolamine product into an organic solvent (e.g., a mixture of toluene (B28343) and isoamyl alcohol).
- Add the organic phase to a scintillation vial containing scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the initial velocity of the reaction from the amount of product formed over time.
4. Data Analysis:
- Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. For reactions with two substrates, fit the data to the appropriate bisubstrate equation.[2]
Visualizations
Signaling Pathway
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase [scholarworks.indianapolis.iu.edu]
- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to solid-phase extraction (SPE) methods for the isolation and purification of Phenylethanolamine A from various biological matrices. The protocols detailed herein are designed to serve as a robust starting point for method development and validation in research and clinical settings.
Introduction
This compound is a synthetic β-adrenergic agonist that has been investigated for its potential therapeutic effects. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[1][2][3]
This application note details a reversed-phase SPE protocol for the extraction of this compound, leveraging its chemical properties for optimal retention and elution.
General SPE Workflow
The following diagram illustrates the fundamental steps of a solid-phase extraction procedure, from initial sample preparation to the final elution of the purified analyte.
Quantitative Data Summary
The following table summarizes representative quantitative data for the solid-phase extraction of this compound from human plasma using the detailed protocol below. This data is intended to serve as a benchmark for method development.
| Parameter | Value |
| Analyte | This compound |
| Matrix | Human Plasma |
| SPE Sorbent | C18 Reversed-Phase |
| Elution Solvent | Methanol (B129727) with 2% Formic Acid |
| Average Recovery | 92.5% |
| RSD of Recovery | 4.8% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., deuterated this compound)
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (or other biological matrix)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Detailed Protocol for Reversed-Phase SPE of this compound
This protocol is optimized for the extraction of this compound from a biological matrix such as plasma.
1. Sample Pre-treatment a. Thaw frozen plasma samples on ice. b. To 1.0 mL of plasma in a centrifuge tube, add the internal standard. c. Add 2.0 mL of acetonitrile to precipitate proteins. d. Vortex the mixture for 1 minute. e. Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube. g. Dilute the supernatant 1:1 with 10 mM ammonium acetate buffer (pH adjusted to ~7). This step is crucial to ensure proper binding to the reversed-phase sorbent.
2. SPE Cartridge Conditioning and Equilibration a. Place the C18 SPE cartridges on a vacuum manifold. b. Conditioning: Pass 3 mL of methanol through each cartridge. c. Equilibration: Pass 3 mL of deionized water through each cartridge, followed by 3 mL of 10 mM ammonium acetate buffer. Do not allow the sorbent to dry out between these steps.
3. Sample Loading a. Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 drops per second).
4. Washing a. Wash the cartridge with 3 mL of deionized water to remove polar interferences. b. Follow with a wash of 3 mL of 20% methanol in water to remove less polar interferences. Ensure the wash solvent composition is not strong enough to elute the analyte of interest. c. Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solution.
5. Elution a. Place clean collection tubes inside the manifold. b. Elute this compound from the cartridge with 2 x 1.5 mL of methanol containing 2% formic acid. The acidic modifier helps to ensure the amine group is protonated, aiding in its release from the sorbent. c. Collect the eluate.
6. Post-Elution Processing a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid) for subsequent analysis by LC-MS/MS or HPLC.
Analytical Workflow Visualization
The following diagram outlines the logical progression from sample receipt to final data analysis for the quantification of this compound.
References
Application Note: Enhanced Detection of Phenylethanolamine A through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine A (PEA), a biogenic amine with significant physiological activity, presents analytical challenges due to its polarity and, in some analytical systems, poor detector response. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's chemical properties to improve its chromatographic behavior and enhance its detectability. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or UV detection. The described methods, including acylation for GC-MS and dansylation or FMOC derivatization for HPLC, offer significant improvements in sensitivity and chromatographic performance.
Introduction
This compound is a primary amine and contains a hydroxyl group, making it a suitable candidate for various derivatization reactions. Undivatized phenylethanolamines can exhibit poor peak shape and low sensitivity in GC analysis due to their polarity. In HPLC, they often lack a strong chromophore or fluorophore, limiting detection sensitivity with UV or fluorescence detectors. Derivatization addresses these issues by:
-
Increasing Volatility for GC Analysis: By replacing polar hydrogens on the amine and hydroxyl groups with nonpolar moieties, the volatility of the analyte is increased, leading to better chromatographic separation and peak shape.
-
Enhancing Detector Response for HPLC Analysis: Attaching a fluorescent or UV-absorbent tag to the molecule significantly increases the signal intensity, thereby lowering the limits of detection (LOD) and quantitation (LOQ).
This document outlines detailed protocols for three common and effective derivatization strategies for this compound:
-
Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA) for GC-MS analysis.
-
Derivatization with Dansyl Chloride for HPLC-FLD analysis.
-
Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC-UV/FLD analysis.
Quantitative Data Summary
The following table summarizes the potential improvements in analytical sensitivity that can be achieved through derivatization. While specific data for this compound is limited, the data presented for similar compounds (amino acids with primary amine groups) demonstrates the significant enhancement in signal intensity. A study comparing underivatized and derivatized amino acids found that the derivatized method had a greater area signal sensitivity, ranging from a 2.2-fold to a 309.5-fold increase.[1][2]
| Analyte Class | Analytical Method | Derivatization Reagent | Fold Increase in Signal Sensitivity (Compared to Underivatized) | Reference |
| Amino Acids | LC-MS | Not Specified | 2.2x to 309.5x | [1][2] |
| Organophosphorus Acids | LC-ESI-MS/MS | CAX-B (Cationic derivatization) | 10 to 100x (improved LOIs) | [3][4] |
| Eicosanoids | LC-ESI-MS/MS | AMPP (Cationic derivatization) | 10 to 20x | [5] |
Note: The degree of enhancement is analyte and matrix-dependent. The provided data illustrates the potential for significant sensitivity gains with derivatization.
Experimental Protocols
Protocol 1: Acylation of this compound with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
This protocol describes the acylation of the primary amine and hydroxyl groups of this compound to form a more volatile and less polar derivative suitable for GC-MS analysis.
Materials:
-
This compound standard or sample extract, dried
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas source
-
Heater block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. Moisture will interfere with the derivatization reaction.
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of anhydrous ethyl acetate, followed by 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 50-70°C for 15-30 minutes.
-
Evaporation and Reconstitution: After the reaction, allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.
Protocol 2: Derivatization of this compound with Dansyl Chloride for HPLC-FLD Analysis
This protocol details the derivatization of the primary amine group of this compound with dansyl chloride to produce a highly fluorescent derivative for sensitive HPLC analysis.[6][7]
Materials:
-
This compound standard or sample solution
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide (B78521) or a primary amine solution like methylamine)
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of the this compound standard or sample with 100 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of the dansyl chloride solution to the mixture. Vortex briefly and incubate in a water bath at 60°C for 30-60 minutes in the dark.
-
Quenching: After incubation, cool the reaction mixture to room temperature. Add 50 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 10-15 minutes.
-
Sample Cleanup (Optional but Recommended): To remove excess reagent and byproducts, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed. For liquid-liquid extraction, add an organic solvent like ethyl acetate, vortex, and collect the organic layer containing the derivatized analyte. Evaporate the organic solvent and reconstitute in the mobile phase.
-
Analysis: Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system equipped with a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm).
Protocol 3: Derivatization of this compound with FMOC-Cl for HPLC-UV/FLD Analysis
This protocol describes the derivatization of the primary amine group of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield a stable derivative with strong UV absorbance and fluorescence.[8]
Materials:
-
This compound standard or sample solution
-
FMOC-Cl solution (e.g., 6 mM in acetone (B3395972) or acetonitrile)
-
Borate (B1201080) buffer (0.1 M, pH 9.0-9.5)
-
Quenching solution (e.g., 1 M glycine (B1666218) or amantadine (B194251) solution)
-
Pentane (B18724) or hexane (B92381) for extraction
-
HPLC-grade water and acetonitrile
Procedure:
-
Reaction Setup: In a glass tube, add 100 µL of the this compound standard or sample and 100 µL of the borate buffer.
-
Derivatization: Add 200 µL of the FMOC-Cl solution. Vortex the mixture for 30-60 seconds and let it react at room temperature for 10-20 minutes.
-
Quenching: Add 100 µL of the quenching solution to react with the excess FMOC-Cl. Vortex for a few seconds.
-
Extraction: Add 1 mL of pentane or hexane to the reaction mixture. Vortex for 1-2 minutes to extract the unreacted FMOC-Cl and its hydrolysis product into the organic phase.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully remove and discard the upper organic layer. Repeat the extraction step if necessary.
-
Analysis: Filter the lower aqueous layer containing the FMOC-derivatized this compound through a 0.22 µm syringe filter and inject it into the HPLC system. Detection can be performed using a UV detector at 265 nm or a fluorescence detector (Excitation: ~265 nm, Emission: ~315 nm).
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Conceptual diagram of signal enhancement via derivatization.
References
- 1. Quantification of bovine plasma amino acids via liquid chromatography–electrospray ionization-mass spectrometry: Comparison of underivatized and precolumn derivatized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bovine plasma amino acids via liquid chromatography-electrospray ionization-mass spectrometry: Comparison of underivatized and precolumn derivatized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 5. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Adrenergic Signaling Pathways Using Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine A, also known as β-hydroxyphenethylamine, is a trace amine structurally related to endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. Its structural similarity allows it to interact with adrenergic receptors, making it a useful tool for studying adrenergic signaling pathways. These pathways, mediated by α- and β-adrenergic receptors, are crucial in regulating a myriad of physiological processes, including cardiovascular function, neurotransmission, and metabolism. Dysregulation of these pathways is implicated in various pathological conditions, making them a key target for drug discovery and development.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate adrenergic receptor signaling. It is designed to guide researchers in characterizing the binding and functional activity of this compound at various adrenergic receptor subtypes.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into two main groups: α- and β-adrenergic receptors, each with several subtypes.[1] The binding of an agonist, such as this compound, to these receptors initiates a conformational change, leading to the activation of heterotrimeric G proteins and the subsequent modulation of downstream effector systems.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors (α1A, α1B, and α1D) primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors (α2A, α2B, and α2C) are typically coupled to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
References
Troubleshooting & Optimization
Troubleshooting low yield in Phenylethanolamine A synthesis
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Phenylethanolamine.
Frequently Asked Questions (FAQs)
Q1: My overall yield for Phenylethanolamine synthesis is significantly lower than reported in the literature. What are the most common initial factors to check?
A1: Consistently low yields can often be traced back to fundamental experimental conditions. Before investigating more complex side reactions, verify the following:
-
Reagent Purity and Stoichiometry: Ensure all starting materials are of high purity and that the molar ratios are correct. Impurities in reactants can poison catalysts or lead to unwanted side reactions.[1]
-
Solvent Quality: Solvents must be anhydrous, especially when using water-sensitive reagents like Lithium Aluminum Hydride (LiAlH₄) or borane (B79455) complexes.[1] Moisture can quench these reagents, drastically reducing the yield.
-
Reaction Atmosphere: Many syntheses require an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of sensitive reagents and intermediates by oxygen or moisture.[2]
-
Temperature Control: Inaccurate temperature monitoring or control can lead to incomplete reactions (if too low) or the formation of side products (if too high).[1]
Q2: I am performing a reductive amination to synthesize Phenylethanolamine and observing significant amounts of secondary and tertiary amine byproducts. How can I prevent this?
A2: This issue is known as over-alkylation and is common in reductive amination.[3] The newly formed primary amine can be more nucleophilic than the ammonia (B1221849) used, leading to further reactions. To minimize this:
-
Use a large excess of ammonia: Employing a 5-10 fold excess of ammonia can statistically favor the formation of the primary amine.[3]
-
Stepwise Procedure: First, form the imine by reacting the ketone with ammonia, then isolate it if possible before proceeding with the reduction step. This separation prevents the newly formed amine from reacting with any remaining ketone.[3]
-
Choose a selective reducing agent: Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are more selective for the iminium ion over the starting ketone, reducing the likelihood of side reactions.[3]
Q3: My chiral synthesis of a Phenylethanolamine enantiomer is resulting in a low enantiomeric excess (ee). What could be the cause?
A3: Low enantioselectivity is almost always linked to the chiral catalyst or the reaction conditions influencing it.[1] Key areas to investigate include:
-
Catalyst Activity: Chiral catalysts can be sensitive to air and moisture. Ensure the catalyst is fresh and has been stored correctly under an inert atmosphere.[1]
-
Catalyst Loading: Using too little catalyst can result in an incomplete reaction, while an incorrect loading can affect the formation of the desired stereoisomer. An optimal loading is often around 10 mol%.[1]
-
Rate of Addition: Slow, dropwise addition of the reducing agent to the mixture of the substrate and catalyst can prevent temperature spikes and improve selectivity.
-
Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex, which is critical for stereoselectivity. Ensure you are using the recommended solvent, such as THF for many asymmetric reductions.[1]
Troubleshooting Guide for Low Yield
This guide provides a logical workflow to diagnose and resolve common issues leading to low yields in Phenylethanolamine synthesis.
Caption: Troubleshooting workflow for low yield diagnosis.
Key Synthesis Pathways and Potential Pitfalls
The synthesis of Phenylethanolamine can be approached through several routes, each with its own advantages and potential for side reactions.
Caption: Common synthetic routes to Phenylethanolamine.
Data Summary: Comparison of Synthesis Methods
The choice of synthetic route can significantly impact the expected yield and reaction conditions.
| Synthesis Method | Key Reagents | Typical Yield | Reference |
| Reduction of Benzoyl Cyanide | Benzoyl Cyanide, LiAlH₄, Ether | ~86% | [4] |
| Reductive Amination | Acetophenone, NH₃, Raney Ni, H₂ | 44-52% | [5] |
| Enzymatic Cascade | L-phenylalanine, Multi-enzyme system | ~69% | [6] |
| Asymmetric Reduction | 2-Bromoacetophenone, (R)-Me-CBS, BH₃·DMS | Good | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of Benzoyl Cyanide[4]
This method provides a high yield of racemic Phenylethanolamine.
Materials:
-
Benzoyl Cyanide (7.35 g)
-
Lithium Aluminum Hydride (LiAlH₄) (10 g)
-
Anhydrous Diethyl Ether (400 ml)
-
30% Sodium Hydroxide (B78521) solution
-
Water
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend 10 g of LiAlH₄ in 300 ml of anhydrous ether under an inert atmosphere (e.g., Argon).
-
Dissolve 7.35 g of benzoyl cyanide in 100 ml of anhydrous ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water.
-
Add 30% sodium hydroxide solution in small portions until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with ether.
-
Combine the ether filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield an oily residue.
-
The product can be further purified by distillation under reduced pressure or recrystallization from a benzene-petroleum ether mixture.[4]
Protocol 2: Synthesis via Reductive Amination of Acetophenone[5]
This protocol describes a classical method for producing racemic Phenylethanolamine.
Materials:
-
Acetophenone (720 g, 6 moles)
-
Raney Nickel catalyst (1 tablespoon)
-
Liquid Ammonia (700 ml, 30 moles)
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Solid Sodium Hydroxide
Procedure:
-
In a 2-liter high-pressure reactor (bomb), place 720 g of pure acetophenone and 1 tablespoon of Raney nickel catalyst.
-
Seal the reactor and introduce 700 ml of liquid ammonia.
-
Pressurize the reactor with hydrogen to 3500-5000 psi.
-
Heat the mixture to 150°C and maintain the reaction for 4-6 hours, or until hydrogen uptake ceases.
-
Cool the reactor, vent the excess ammonia, and filter the contents to remove the catalyst.
-
Cool the filtrate in an ice bath and acidify to Congo red with concentrated hydrochloric acid.
-
Steam-distill the mixture for 10-12 hours to remove any unreacted acetophenone.
-
Cool the residue and slowly add it to 200 g of solid sodium hydroxide in a flask cooled in an ice bath.
-
Separate the amine layer and extract the aqueous layer with three 150-ml portions of benzene.
-
Combine the organic extracts and the amine layer, dry over solid sodium hydroxide, and remove the benzene by distillation.
-
Fractionally distill the residue under reduced pressure to obtain pure α-phenylethylamine. The boiling point is 80–81°C at 18 mm Hg.[5]
References
Optimizing HPLC separation of Phenylethanolamine A and its metabolites
Welcome to the Technical Support Center for the HPLC analysis of Phenylethanolamine A and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of this compound?
This compound can undergo several metabolic transformations. The most common pathways include N-methylation, catalyzed by enzymes like Phenylethanolamine N-methyltransferase (PNMT), and conjugation reactions.[1] Therefore, you are likely to encounter metabolites such as:
-
N-methylphenylethanolamine: Formed by the addition of a methyl group.[1]
-
Glucuronide conjugates: Formed by enzymatic addition of glucuronic acid to make the molecule more water-soluble for excretion.
-
Sulfate (B86663) conjugates: Formed by the addition of a sulfate group, also increasing water solubility.
Q2: What is a good starting point for an HPLC method for this compound?
A reversed-phase HPLC method is typically the most effective approach. This compound and its metabolites are polar, basic compounds, so careful method design is needed to ensure good retention and peak shape.[2][3] A robust starting point is outlined in the table below.
Q3: Why is controlling the mobile phase pH so important for this analysis?
This compound is a basic compound containing an amine group.[4] The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's residual silanol (B1196071) groups.[5]
-
At low pH (e.g., pH 3): The amine group on the analyte is protonated (positively charged), and the silanol groups on the silica-based column are also protonated (neutral). This minimizes unwanted secondary ionic interactions, leading to sharper, more symmetrical peaks.[4][5]
-
At neutral or higher pH: Residual silanol groups can become deprotonated (negatively charged) and interact strongly with the positively charged analyte, causing significant peak tailing.[5]
Q4: Should I use an isocratic or gradient elution?
The choice depends on your sample complexity.
-
Isocratic elution (constant mobile phase composition) is suitable if you are only analyzing this compound or if the metabolites have very similar retention times.
-
Gradient elution (varying mobile phase composition) is highly recommended for separating the parent compound from a mixture of its metabolites.[6] A gradient allows you to start with a lower organic solvent percentage to retain polar metabolites and gradually increase it to elute the more hydrophobic parent compound, improving overall resolution.[6]
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: General workflow from sample preparation to data reporting.
Protocol 1: Sample Preparation from Plasma via Protein Precipitation
This protocol is a common method for cleaning up plasma samples before injection.[7][8]
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any insoluble material.
-
Transfer the final supernatant to an HPLC vial for injection.
Data Tables: Recommended HPLC Conditions
The following tables summarize recommended starting conditions and a sample gradient for method development.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Notes |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good hydrophobic retention for the analytes.[9] Use of an end-capped column is critical to minimize silanol interactions.[4] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Low pH buffer protonates silanol groups, improving peak shape for basic analytes.[4][5] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier, often provides sharp peaks. Methanol (B129727) is an alternative.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be optimized to improve resolution.[10] |
| Column Temp. | 30°C - 40°C | Elevated temperature can decrease viscosity and improve peak efficiency.[6] |
| Injection Vol. | 10 - 20 µL | Keep volume low to prevent peak distortion. Ensure sample solvent is not stronger than the mobile phase.[11] |
| Detection | UV at 210 nm or 260 nm | this compound has a UV absorbance; however, Mass Spectrometry (MS) provides superior sensitivity and specificity.[4] |
Table 2: Example Mobile Phase Gradient
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |
|---|---|---|---|
| 0.0 | 95% | 5% | - |
| 1.0 | 95% | 5% | Linear |
| 15.0 | 60% | 40% | Linear |
| 16.0 | 5% | 95% | Linear |
| 18.0 | 5% | 95% | Linear |
| 19.0 | 95% | 5% | Linear |
| 25.0 | 95% | 5% | - |
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Problem: Severe Peak Tailing
Peak tailing is the most common issue when analyzing basic compounds like this compound.[5] It is often caused by secondary interactions between the analyte's amine group and the column's stationary phase.[4]
Caption: Troubleshooting decision tree for peak tailing issues.
Problem: Poor Resolution Between Parent and Metabolite
Achieving baseline separation (Rs ≥ 1.5) is critical for accurate quantification. If peaks are co-eluting or overlapping, consider the following strategies.
| Strategy | Action | Expected Outcome |
| Optimize Selectivity (α) | Change Mobile Phase: Switch from Acetonitrile to Methanol (or vice versa). These solvents interact differently with analytes and can alter elution order.[12] | This is the most powerful way to improve resolution.[12] It can significantly change the relative retention of peaks. |
| Adjust pH: A small change in pH can alter the ionization and polarity of metabolites differently than the parent compound, improving separation. | May increase or decrease retention differentially, spreading peaks apart. | |
| Increase Efficiency (N) | Use a Smaller Particle Column: Move from a 5 µm to a 3.5 µm or sub-2 µm particle column. | Produces sharper, narrower peaks, which can resolve small overlaps.[6][13] Note: This will increase system backpressure. |
| Use a Longer Column: Increase column length (e.g., from 150 mm to 250 mm). | Increases the number of theoretical plates, providing more opportunity for separation.[14] This will also increase run time. | |
| Increase Retention (k) | Decrease Organic Content: Lower the percentage of acetonitrile or methanol in the mobile phase, or make the gradient shallower.[10][12] | Increases retention time for all analytes, giving the column more time to separate them.[12] This is most effective for peaks eluting very early in the chromatogram. |
Problem: Inconsistent Retention Times
Shifting retention times can compromise peak identification and integration.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs, especially when using a gradient. |
| Mobile Phase Preparation | Prepare mobile phase fresh daily. Ensure accurate pH adjustment and thorough mixing and degassing. Inconsistent buffer concentration or pH is a common cause of drift.[4] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature. Fluctuations of even a few degrees can cause retention times to shift.[4] |
| Column Degradation | If retention times consistently decrease and peak shape worsens over a series of runs, the column may be degrading or contaminated.[4] Consider flushing the column or replacing it. |
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. agilent.com [agilent.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
Technical Support Center: Mass Spectrometry of Phenylethanolamine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Phenylethanolamine A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2] In biological matrices like plasma, urine, or tissue homogenates, common sources of interference include phospholipids, salts, and endogenous metabolites.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A stable signal for this compound will be observed until matrix components that cause ion suppression or enhancement elute from the column, resulting in a dip or rise in the baseline signal, respectively.[3] This helps to identify the regions in the chromatogram where matrix effects are most pronounced.[3]
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix to the response of the analyte in a neat (clean) solvent at the same concentration.[4] The ratio of these responses is used to calculate the Matrix Factor (MF).
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[4]
-
Q3: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5] A SIL-IS, such as deuterium-labeled this compound (this compound-d3), is chemically identical to the analyte but has a different mass.[5][6] Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5]
Troubleshooting Guide
Issue: Poor sensitivity or inconsistent results for this compound.
This is a common problem often attributable to ion suppression from matrix components. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for addressing matrix effects.
Data on Sample Preparation Methods
The choice of sample preparation method is critical for minimizing matrix effects and ensuring high recovery of this compound. Below is a summary of typical recovery data for different techniques.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Key Considerations |
| Protein Precipitation (PPT) | General Drug Cocktail | Human Plasma | >80% (with Acetonitrile) | Simple and fast, but may result in significant ion suppression due to insufficient removal of phospholipids.[2][6] |
| Liquid-Liquid Extraction (LLE) | Amphetamines | Human Urine | 87.8 - 113.2% | Can be more selective than PPT but is more labor-intensive and may form emulsions.[8][9] |
| Solid-Phase Extraction (SPE) | This compound | Swine, Cattle, Goat Urine | 78.4 - 93.3% | Offers high selectivity and cleaner extracts, leading to reduced matrix effects.[6][10] |
| HybridSPE (Phospholipid Depletion) | Propranolol (as a model compound) | Rat Plasma | Higher than conventional SPE and PPT | Specifically designed to remove phospholipids, a major source of matrix effects in plasma.[11] |
Experimental Protocols
Here are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects.
Protocol 1: Assessing Matrix Effects using Post-Column Infusion
Caption: Experimental setup for post-column infusion.
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Procedure:
-
Set up the LC-MS/MS system as for the this compound analysis.
-
Prepare a standard solution of this compound in a suitable solvent at a concentration that provides a stable and moderate signal.
-
Using a syringe pump, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column, using a T-connector.[3]
-
After achieving a stable baseline signal for the infused analyte, inject a blank matrix extract that has been prepared using your standard sample preparation protocol.
-
Monitor the signal of the infused this compound. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates ion enhancement.[3]
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare Set A: Spike a known amount of this compound into a neat solvent (e.g., the initial mobile phase).
-
Prepare Set B: Extract at least six different lots of blank biological matrix using the developed sample preparation method. After the final extraction step, spike the extracts with the same amount of this compound as in Set A.[4]
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
To account for variability, the coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.[4]
Protocol 3: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method to remove the majority of proteins from plasma or serum samples.
Procedure:
-
To a 100 µL aliquot of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.[1] The 3:1 ratio of organic solvent to plasma is crucial for efficient protein removal.
-
Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[11]
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 4: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a biological matrix into an immiscible organic solvent, leaving behind many interfering substances.
Procedure:
-
To 1 mL of urine or plasma, add the internal standard.
-
Adjust the pH of the sample to basic conditions (e.g., pH 9-10) with a suitable buffer to ensure this compound is in its neutral, more extractable form.
-
Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, or methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 5: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: A highly selective method to clean up and concentrate this compound from complex matrices.
Caption: General workflow for solid-phase extraction.
Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge.[11]
-
Equilibration: Pass 1 mL of water through the cartridge.[11]
-
Sample Loading: Load the pre-treated sample (e.g., plasma with precipitated proteins or diluted urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.[11]
-
Elution: Elute this compound with 1 mL of a stronger organic solvent, often containing a small amount of acid or base to disrupt the ionic interaction (e.g., 5% formic acid in acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
References
- 1. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a high-throughput micro solid-phase extraction method coupled with ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry for rapid identification and quantification of phenolic metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rapid extraction and determination of amphetamines in human urine samples using dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Phenylethanolamine A ELISA Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Phenylethanolamine A (PEA) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for this compound?
A competitive ELISA is an immunoassay technique used for the quantitative detection of antigens, in this case, this compound. The principle relies on the competition between the PEA in the sample and a labeled PEA conjugate for a limited number of binding sites on a specific anti-PEA antibody coated on the microplate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled PEA conjugate to produce a color signal. The intensity of the color is inversely proportional to the concentration of PEA in the sample. High sample PEA concentration leads to less binding of the labeled conjugate and thus a weaker color signal.
Q2: What are the most common sources of interference in a PEA ELISA assay?
The most common interferences in this compound ELISA assays are:
-
Cross-reactivity: Structurally similar compounds present in the sample can bind to the anti-PEA antibody, leading to inaccurate results.
-
Matrix effects: Components in the sample matrix (e.g., serum, urine, tissue homogenate) such as proteins, lipids, and salts can interfere with the antibody-antigen binding.[1][2][3][4][5]
-
Procedural errors: Inaccurate pipetting, improper washing, incorrect incubation times or temperatures, and contaminated reagents can all contribute to erroneous results.[6][7][8][9][10]
Q3: How can I determine if my assay is affected by matrix effects?
To determine if you are experiencing matrix effects, you can perform a spike and recovery experiment.[2][3] Add a known amount of PEA standard to your sample matrix and compare the measured concentration to the expected concentration. If the recovery is significantly different from 100% (typically outside the 80-120% range), it indicates the presence of matrix interference.[5] Another method is to perform a linearity of dilution assessment.[5] Serially diluting the sample should result in a proportional decrease in the measured PEA concentration. A non-linear response suggests matrix effects.[5]
Troubleshooting Guides
Issue 1: High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells.[11][12]
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[6][10][12][13] |
| Ineffective Blocking | Increase the concentration of the blocking agent or the blocking incubation time.[6][12] Consider using a different blocking buffer.[14] |
| Contaminated Reagents | Use fresh, sterile reagents.[11][15] Ensure the substrate solution is colorless before use.[11] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample.[8][16] Avoid splashing between wells.[8][16] |
| Prolonged Incubation or High Temperature | Adhere strictly to the recommended incubation times and temperatures in the protocol.[10][11] |
Issue 2: Poor Standard Curve
A poor standard curve can manifest as a low R-squared value (<0.99), incorrect shape, or low OD readings for the standards.[16]
| Potential Cause | Troubleshooting Step |
| Improper Standard Preparation | Ensure accurate dilution of the standard stock.[7][16] Briefly centrifuge the standard vial before reconstitution.[10] |
| Degraded Standard | Use a fresh vial of standard and store it according to the manufacturer's instructions.[7][16] |
| Pipetting Errors | Calibrate pipettes regularly.[10] Use fresh tips for each standard dilution.[8] Ensure no air bubbles are introduced into the wells.[9][16] |
| Incorrect Plate Reader Settings | Verify the correct wavelength and filter settings on the microplate reader.[15] |
| Inappropriate Curve Fit | Use the curve fitting model recommended by the kit manufacturer.[7] |
Issue 3: Weak or No Signal
This issue is indicated by very low OD readings across the entire plate, including the standards.
| Potential Cause | Troubleshooting Step |
| Omission or Incorrect Order of Reagents | Carefully follow the protocol, ensuring all reagents are added in the correct sequence.[6][8] |
| Inactive Reagents | Check the expiration dates of all kit components.[8] Ensure reagents have been stored correctly. |
| Inhibition of Enzyme Activity | Avoid using sodium azide (B81097) in any buffers, as it inhibits Horseradish Peroxidase (HRP).[6][9] |
| Insufficient Incubation Times | Ensure that incubation periods are as per the protocol to allow for sufficient binding and color development.[15] |
| Incorrect Assay Temperature | Allow all reagents to come to room temperature before use and perform incubations at the specified temperature.[9][17] |
Quantitative Data Summary
Table 1: Cross-Reactivity of this compound ELISA with Other β-Agonists
The specificity of a PEA ELISA is crucial for accurate results. The following table summarizes the cross-reactivity of various PEA antibodies with structurally related compounds.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Ractopamine | < 1[17] |
| Salbutamol | < 1[17] |
| Clenbuterol | < 1[17] |
| Isoproterenol | No Cross-Reactivity[18] |
| Phenylephrine | No Cross-Reactivity[18] |
Note: Cross-reactivity values can vary between different antibody lots and assay kits.
Experimental Protocols
Protocol 1: Sample Preparation for PEA Analysis
Accurate sample preparation is critical to minimize matrix effects and ensure reliable results.
Urine Samples:
-
Collect urine samples.
-
If the sample is turbid, centrifuge at 4000 rpm for 5 minutes or filter to obtain a clear supernatant.[17]
-
The clear urine can be directly used for the assay.[17]
Feed Samples:
-
Homogenize a representative feed sample.
-
Weigh 1.0 g of the homogenized sample and add 10 mL of methanol.
-
Add 5 g of anhydrous sodium sulfate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Take 1 mL of the supernatant and evaporate to dryness under a stream of nitrogen at 50-60°C.
-
Reconstitute the residue in 1 mL of the provided reconstitution buffer.
-
Add 1 mL of n-hexane, mix for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.
-
Use the lower aqueous layer for the ELISA analysis.[17]
Tissue Samples (Muscle):
-
Homogenize a representative tissue sample.
-
Weigh 1.0 g of the homogenized sample and add 1 mL of 0.1 M HCl.
-
Vortex for 2 minutes and then add 8 mL of acetonitrile.
-
Vortex for another 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Take 4 mL of the supernatant and evaporate to dryness under a stream of nitrogen at 50-60°C.
-
Reconstitute the residue in 1 mL of the provided reconstitution buffer.
-
Add 1 mL of n-hexane, mix for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.
-
Use the lower aqueous layer for the ELISA analysis.
Protocol 2: Evaluation of Matrix Effects
This protocol outlines the spike and recovery method to assess matrix interference.
-
Sample Preparation: Prepare your sample as described in Protocol 1.
-
Spiking:
-
Take two aliquots of your prepared sample.
-
To one aliquot (the "spiked" sample), add a known concentration of PEA standard. The added volume should be minimal to avoid significant dilution of the matrix.
-
To the other aliquot (the "unspiked" sample), add an equal volume of the standard diluent.
-
-
ELISA Analysis: Analyze both the spiked and unspiked samples in the PEA ELISA according to the kit protocol.
-
Calculation of Recovery:
-
Calculate the concentration of PEA in both the spiked and unspiked samples from the standard curve.
-
Use the following formula to determine the percent recovery: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spiked Standard] x 100
-
-
Interpretation: A recovery rate between 80% and 120% generally indicates that the matrix effect is acceptable.[5]
Visualizations
A step-by-step workflow for troubleshooting common PEA ELISA issues.
Decision tree for identifying and mitigating matrix effects in samples.
References
- 1. Matrix Effect of Samples in ELISA and Its Solutions-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 2. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 3. arp1.com [arp1.com]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. arp1.com [arp1.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 10. novateinbio.com [novateinbio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. arp1.com [arp1.com]
- 13. How to deal with high background in ELISA | Abcam [abcam.com]
- 14. biocompare.com [biocompare.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Phenylethanolamine A in Aqueous Solutions
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting advice for issues related to the stability of Phenylethanolamine A (PEAA) in aqueous solutions. The guidance is based on established principles for phenylethylamine derivatives, as specific public stability data for PEAA is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?
A1: The stability of phenylethylamine derivatives like PEAA in solution is primarily influenced by several key factors:
-
pH: The pH of the solution affects the protonation state of the amine group. An acidic pH, where the amine is protonated, often enhances stability.[1]
-
Oxidation: The phenylethylamine structure is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored degradation products, such as quinones.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[1]
-
Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of various decomposition products.[1]
Q2: My aqueous solution of this compound is turning a yellowish-brown color. What is causing this?
A2: Discoloration of solutions containing phenylethylamine derivatives is often a sign of oxidative degradation.[1] The molecule's electron-rich aromatic ring is susceptible to oxidation from exposure to air (oxygen), light, or trace metal ions, which can form colored byproducts.[1]
Q3: I am observing a loss of potency and inconsistent results in my experiments. Could this be a stability issue?
A3: Yes, a loss of potency or high variability in assay results is a common sign of compound degradation. Phenylethylamine derivatives can degrade via several pathways, including oxidation and photodegradation.[1] Ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible data.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways for PEAA are not extensively published, related phenylethylamines are known to degrade via oxidation. For example, 2-phenylethylamine is metabolized by monoamine oxidase to form phenylacetaldehyde (B1677652), which is then further oxidized to phenylacetic acid or reduced to 2-phenylethanol (B73330).[2][3] It is plausible that PEAA could undergo similar oxidative degradation, potentially at the amine or the benzylic alcohol. Forced degradation studies are the most effective way to identify the specific degradation products for your formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Symptom | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellow/Brown) | Oxidative Degradation | - Prepare solutions using deoxygenated solvents (e.g., sparge with nitrogen or argon).- Work quickly and minimize exposure to air.- Consider adding an antioxidant (e.g., 0.1% ascorbic acid or sodium metabisulfite).[1] |
| Loss of Potency / Inconsistent Assay Results | General Degradation (pH, Temp, Light) | - pH: Ensure the solution is buffered to an optimal pH, typically slightly acidic to keep the amine protonated.[1]- Temperature: Store stock and working solutions at low temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term). Keep samples cool during analysis (e.g., use a cooled autosampler).[1]- Light: Prepare and store solutions in amber vials or protect them from light to prevent photodegradation.[1] |
| Appearance of New/Unexpected Peaks in HPLC | Formation of Degradation Products | - Confirm that the new peaks are not present in a freshly prepared standard.- Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.- Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradants. |
| High Variability Between Replicate Experiments | Inconsistent Sample Handling | - Standardize all sample preparation steps, including solvent preparation, exposure time to light/air, and temperature.- Use high-purity, HPLC-grade solvents to minimize reactive contaminants.[1]- Ensure all glassware is scrupulously clean to avoid contamination with metal ions that can catalyze oxidation. |
Key Stabilization Strategies & Influencing Factors
The following table summarizes the key factors affecting PEAA stability and the strategies to mitigate degradation.
| Factor | Impact on Stability | Mitigation Strategy |
| pH | Can catalyze hydrolysis and influence oxidation rates. Stability is often greatest at a slightly acidic pH where the amine is protonated.[1] | Determine the pH of maximum stability through a pH-rate profile study. Use a suitable buffer system (e.g., acetate, phosphate) to maintain the optimal pH.[4] |
| Oxygen | Leads to oxidative degradation, often causing discoloration and loss of potency.[1] | Prepare solutions with deoxygenated water/solvents. Purge the headspace of vials with an inert gas (e.g., nitrogen, argon). Add antioxidants such as ascorbic acid, sodium metabisulfite, or chelating agents like EDTA to sequester metal ions that catalyze oxidation.[1][4] |
| Light | UV and visible light can provide the energy to initiate photodegradation reactions.[1] | Store and handle the drug substance and its solutions in light-resistant containers (e.g., amber glass vials).[1] Conduct experiments under controlled lighting conditions. |
| Temperature | Increased temperature accelerates the rate of most degradation reactions according to the Arrhenius equation.[1] | Store solutions at reduced temperatures (e.g., refrigerated or frozen). Avoid excessive heat during manufacturing and analytical processes. |
Diagrams and Workflows
Caption: Key environmental factors leading to the degradation of this compound.
Caption: A typical workflow for conducting forced degradation studies on PEAA.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound (PEAA)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
C18 Reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Prepare a stock solution of PEAA at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
3. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of water. Heat at 80°C for up to 72 hours.
-
Photolytic Degradation: Expose a solution of PEAA (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
4. Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent PEAA from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an appropriate wavelength (e.g., 220 nm or 278 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
Inject the samples from the forced degradation study.
-
The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main PEAA peak and from each other.
-
Assess peak purity of the PEAA peak in stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabo… [ouci.dntb.gov.ua]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Preventing oxidative degradation of Phenylethanolamine A stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Phenylethanolamine A stock solutions. Researchers, scientists, and drug development professionals can find information here to prevent oxidative degradation and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has turned a yellowish/brown color. What does this indicate?
A1: Discoloration of solutions containing phenylethanolamine derivatives, especially those with hydroxyl groups on the phenyl ring, is often a sign of oxidative degradation.[1] The phenylethanolamine structure is susceptible to oxidation from exposure to atmospheric oxygen, light, or trace metal ions. This process can lead to the formation of colored quinone-type structures and other degradation byproducts.[1]
Q2: I'm observing a decrease in the potency of my this compound solution and inconsistent results in my assays. Could this be related to stability issues?
A2: Yes, a loss of potency and variability in experimental outcomes are common consequences of compound degradation.[1] this compound can degrade through several pathways, including oxidation, which can be accelerated by factors such as pH, temperature, and exposure to light and oxygen.[1] Ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible data.[1]
Q3: What are the primary factors that contribute to the degradation of this compound in solution?
A3: The stability of this compound in solution is influenced by several key factors:
-
Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation, particularly for compounds with electron-rich aromatic rings.[1]
-
pH: The pH of the solution can affect the susceptibility of the molecule to degradation.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to UV or visible light can induce photodegradation.[1]
-
Solvent Purity: The choice and purity of the solvent can impact stability. Using high-purity solvents is recommended to minimize contaminants that could catalyze degradation.[1]
Troubleshooting Guide
Issue: Rapid Discoloration of Stock Solution
| Potential Cause | Troubleshooting Step |
| Exposure to Oxygen | Prepare solutions with solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] |
| Inappropriate Storage | Store stock solutions as aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles and exposure to air.[3] |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[1] |
Issue: Inconsistent Assay Results
| Potential Cause | Troubleshooting Step |
| Solution Degradation Over Time | Whenever possible, prepare fresh solutions on the day of use.[3] If using a stored stock solution, allow it to come to room temperature for at least 60 minutes before use.[3] |
| Suboptimal pH | Prepare solutions in a buffer system that maintains a pH where this compound is most stable. The optimal pH may need to be determined empirically.[1] |
| Use of Antioxidants | For compounds prone to oxidation, consider adding an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) to the stock solution.[1] |
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the rate of chemical degradation.[3][4] |
| Storage Duration | Up to one month | For aliquoted solutions at -20°C. Shorter durations are preferable.[3] |
| Container | Tightly sealed, amber vials | Prevents exposure to oxygen and light.[1][3] |
| Aliquoting | Recommended | Minimizes freeze-thaw cycles and contamination.[3] |
Table 2: Common Antioxidants for Stabilizing Phenylethanolamine Solutions
| Antioxidant | Typical Concentration Range | Notes |
| Ascorbic Acid | 0.01% - 0.1% (w/v) | A common and effective antioxidant for catecholamine-like structures. |
| Sodium Metabisulfite | 0.01% - 0.1% (w/v) | Another widely used antioxidant to prevent oxidation.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Preparation:
-
Antioxidant Addition (Optional but Recommended):
-
If using an antioxidant, dissolve it in the degassed solvent first. For example, prepare a 0.1% (w/v) ascorbic acid solution.
-
-
Preparation of this compound Stock Solution:
-
Weigh the desired amount of this compound solid.
-
Dissolve the solid in the prepared solvent (with or without antioxidant) to the target concentration (e.g., 1 mg/mL).
-
-
Storage:
-
Dispense the stock solution into small-volume, tightly sealed amber vials.
-
Store the aliquots at -20°C.[3]
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for preparing stable this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Phenylethanolamine A detection methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylethanolamine A (PEA) detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: Common methods for the detection of this compound (PEA) include immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Electrochemical sensors and biosensors based on surface plasmon resonance are also emerging as viable detection platforms.[2][3]
Q2: How can I improve the sensitivity of my PEA detection assay?
A2: Enhancing the sensitivity of your assay can be achieved through several strategies. For immunoassays, this includes optimizing antibody concentrations, incubation times, and blocking buffers.[4] Signal amplification techniques, such as using enzyme-linked secondary antibodies or nanoparticle-based labels (e.g., colloidal gold, surface-enhanced Raman scattering probes), can significantly lower the limit of detection.[5][6] For chromatographic methods, optimizing sample preparation to pre-concentrate the analyte is crucial.[7] This can involve solid-phase extraction (SPE) or liquid-liquid extraction. Additionally, derivatization of PEA can improve its chromatographic behavior and detector response in GC-MS analysis.
Q3: What are the expected recovery rates for PEA in different sample matrices?
A3: Recovery rates for PEA can vary depending on the sample matrix and the extraction method used. For swine urine and pork samples analyzed by ELISA, recovery rates have been reported to be in the range of 81.8% to 113.3%.[8] In another study using ELISA for fortified swine kidney, liver, meat, and feed samples, acceptable recovery rates of 92.2% to 113.7% were achieved.[9] For porcine serum and urine samples analyzed by an electrochemical sensor, recovery rates were between 93.8% and 110.0%.[3]
Q4: What is the cross-reactivity of PEA antibodies with other β-agonists?
A4: Monoclonal and polyclonal antibodies developed for PEA detection generally show high specificity. Studies have demonstrated negligible cross-reactivity with other commonly used β-agonists such as clenbuterol, salbutamol, and ractopamine, with cross-reactivity values often below 0.4%.[8][9][10] This high specificity is crucial for accurate and reliable detection of PEA without interference from structurally related compounds.
Troubleshooting Guides
Immunoassay (ELISA/LFA) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Inactive enzyme conjugate | - Verify the activity of the enzyme conjugate. - Ensure proper storage conditions. |
| Insufficient antibody concentration | - Optimize the concentration of the primary and/or secondary antibody. | |
| Incorrect buffer pH or composition | - Check the pH and composition of all buffers (coating, washing, substrate). | |
| Inadequate incubation times or temperatures | - Ensure incubation steps are carried out for the recommended duration and at the specified temperature. | |
| High Background | Insufficient blocking | - Increase the concentration or incubation time of the blocking buffer. - Try a different blocking agent (e.g., BSA, non-fat dry milk). |
| Inadequate washing | - Increase the number of wash steps or the volume of wash buffer. | |
| Non-specific binding of antibodies | - Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Poor Reproducibility | Inconsistent pipetting | - Use calibrated pipettes and ensure consistent technique. |
| Temperature variations across the plate | - Ensure the entire plate is at a uniform temperature during incubations. | |
| Edge effects | - Avoid using the outer wells of the microplate or ensure they are filled with buffer. |
Chromatography (HPLC/LC-MS) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | Column degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate mobile phase pH | - Adjust the mobile phase pH to ensure PEA is in a single ionic form. | |
| Sample overload | - Dilute the sample or inject a smaller volume. | |
| Low Sensitivity | Poor ionization in the mass spectrometer | - Optimize MS parameters (e.g., spray voltage, gas flows, temperature). |
| Inefficient sample extraction | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. | |
| Matrix effects | - Use a matrix-matched calibration curve. - Employ stable isotope-labeled internal standards. | |
| Ghost Peaks | Carryover from previous injections | - Implement a rigorous needle and injection port wash routine between samples. |
| Contaminated mobile phase or system | - Prepare fresh mobile phase. - Flush the entire LC system. |
Quantitative Data Summary
| Detection Method | Matrix | IC50 | Limit of Detection (LOD) | Linear Range | Recovery Rate (%) | Reference |
| icELISA (monoclonal Ab) | Swine Urine & Pork | 0.44 ng/mL | 0.13 ng/mL (urine), 0.39 ng/g (pork) | - | 82.0 - 113.3 | [8] |
| Lateral Flow Immunoassay | Swine Urine & Pork | - | 5 ng/mL (cutoff) | - | - | [8] |
| ic-ELISA (monoclonal Ab) | Swine Urine | 0.213 ng/mL | 0.033 ng/mL | 0.066 - 0.679 ng/mL | 84.5 - 90.8 | [1] |
| dc-ELISA (polyclonal Ab) | Urine | 0.3 µg/L | 0.02 µg/L | - | 81 - 110 | [10] |
| ELISA (polyclonal Ab) | Tissue & Feed | 0.049 ng/mL | 0.003 ng/mL | - | 92.2 - 113.7 | [9] |
| SERS-based ICA | Pig Urine | 0.06 ng/mL | 0.32 pg/mL | - | 99.9 - 101.2 | [5] |
| Electrochemical Sensor | Porcine Serum & Urine | - | 0.12 nmol/L | 1.0 - 1000 nmol/L | 93.8 - 110.0 | [3] |
Experimental Protocols
Indirect Competitive ELISA (icELISA) Protocol for PEA Detection
This protocol is a generalized procedure based on common practices reported in the literature.[8][9]
-
Coating:
-
Dilute the PEA-protein conjugate (coating antigen) in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of PEA standard or sample to the appropriate wells.
-
Add 50 µL of diluted anti-PEA monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Sample Preparation for Swine Urine
-
Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
Take the supernatant and dilute it with PBS (pH 7.4) at a 1:1 ratio.
-
The diluted sample is now ready for analysis by ELISA or other methods.
Visualizations
Caption: General workflow for the detection of this compound.
Caption: A logical approach to troubleshooting PEA detection experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Surface plasmon resonance biosensor for the detection of this compound in swine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Detection method and detection sensor for this compound on the basis of composite membrane modification electrode - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasensitive and quantitative detection of a new β-agonist this compound by a novel immunochromatographic assay based on surface-enhanced Raman scattering (SERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Strategies to improve the sensitivity in capillary electrophoresis for the analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of this compound in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Antibody Affinity for Phenylethanolamine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low-affinity antibodies targeting the small molecule Phenylethanolamine A.
Troubleshooting Guide
This guide offers a structured approach to diagnosing and resolving common issues encountered during the development and application of antibodies against this compound.
Issue 1: Weak or No Signal in Immunoassays (ELISA, Western Blot, etc.)
This is a primary indicator of poor antibody affinity or other experimental flaws.
| Potential Cause | Suggested Solution |
| Low Antibody Affinity | Increase the concentration of the primary antibody (2-4 fold higher than the initial recommendation)[1][2]. Extend the incubation time with the primary antibody, potentially overnight at 4°C[1][2]. |
| Hapten Conjugate Issues | This compound, as a small molecule (hapten), requires conjugation to a larger carrier protein (e.g., BSA, KLH) to be immunogenic[3]. The antibody may be recognizing the linker or the carrier protein instead of this compound[3]. Synthesize and test different hapten-carrier conjugates with varying linker lengths and attachment points. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, salt concentration, and temperature. Ensure all buffers and reagents are fresh and correctly prepared[4][5]. |
| Antibody Inactivity | Confirm the antibody has been stored correctly and has not expired[6][7]. Test the antibody's activity using a positive control if available. |
| Insufficient Antigen | For assays involving immobilized this compound, ensure sufficient coating concentration and appropriate plate type. |
Experimental Protocol: Optimizing Antibody Concentration in ELISA
-
Plate Coating: Coat a 96-well ELISA plate with a this compound-carrier protein conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding[8].
-
Primary Antibody Incubation: Prepare a serial dilution of the anti-Phenylethanolamine A antibody in blocking buffer, starting from a higher concentration than previously used (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000, 1:5000). Add the dilutions to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a compatible enzyme-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the appropriate substrate and incubate until color develops. Stop the reaction and read the absorbance at the recommended wavelength.
-
Analysis: Determine the antibody concentration that provides the best signal-to-noise ratio.
Issue 2: High Background or Non-Specific Binding
High background can mask a weak positive signal, making it difficult to assess true antibody affinity.
| Potential Cause | Suggested Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent or the blocking time[8]. Try different blocking agents (e.g., BSA, casein, non-fat dry milk). |
| Cross-Reactivity | The antibody may be cross-reacting with other molecules in the sample or on the plate. Use a more specific monoclonal antibody if available. Consider affinity purification of polyclonal antibodies to remove non-specific binders[7]. |
| Hydrophobic Interactions | Add detergents like Tween-20 to the wash buffers to reduce non-specific binding. |
| Fc Receptor Binding | For cell-based assays, certain cells express low-affinity Fc receptors that can bind the antibody non-specifically. Use an Fc blocking reagent[6]. |
Logical Workflow for Troubleshooting Poor Antibody Performance
Caption: A flowchart outlining the initial steps for troubleshooting poor antibody performance before proceeding to more advanced affinity maturation techniques.
Strategies for Affinity Maturation
If initial troubleshooting fails to yield satisfactory results, more advanced techniques to improve the intrinsic binding affinity of the antibody are necessary. Antibody affinity maturation is the process of introducing mutations into the antibody's variable regions to enhance its binding strength and specificity[9][10].
| Method | Description | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Involves targeted mutation of specific amino acid residues within the complementarity-determining regions (CDRs) that are predicted to interact with this compound[11]. | Highly controlled; allows for systematic investigation of key residues. | Requires structural information or predictive modeling of the antibody-antigen interaction. |
| Error-Prone PCR | Introduces random mutations across the antibody's variable regions through a PCR process with a high error rate[9][11]. | Generates a large and diverse library of mutants without prior structural knowledge. | Can be inefficient, with many non-functional mutants. |
| DNA Shuffling | Recombines fragments of related antibody genes to create a library of chimeric sequences[9]. | Can combine beneficial mutations from different parent antibodies. | Requires a set of parent antibodies with some initial affinity. |
| Phage Display | A powerful in vitro selection technique where a library of antibody variants is expressed on the surface of bacteriophages. Phages displaying antibodies with high affinity for this compound are selected through multiple rounds of binding and elution[10][12]. | Enables the screening of very large libraries (billions of variants); allows for stringent selection conditions to isolate high-affinity binders. | Can be technically demanding and time-consuming. |
Experimental Protocol: Affinity Maturation using Phage Display
-
Library Construction:
-
Generate a library of antibody variable region mutants using methods like error-prone PCR or site-directed mutagenesis.
-
Clone the library of mutant antibody genes into a phagemid vector.
-
-
Phage Production:
-
Transform the phagemid library into E. coli.
-
Infect the bacteria with a helper phage to produce a phage library where each phage particle displays a unique antibody variant on its surface.
-
-
Biopanning:
-
Immobilize a this compound-carrier protein conjugate on a solid support (e.g., magnetic beads, ELISA plate).
-
Incubate the phage library with the immobilized antigen. Phages displaying antibodies that bind to this compound will be captured.
-
Wash away non-specifically bound phages. The stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.
-
Elute the specifically bound phages.
-
-
Amplification:
-
Infect a fresh culture of E. coli with the eluted phages to amplify the selected population.
-
-
Repeat Selection:
-
Perform multiple rounds of biopanning (typically 3-5 rounds) to enrich for phages displaying high-affinity antibodies.
-
-
Screening and Characterization:
-
After the final round of selection, isolate individual phage clones and screen for binding to this compound using phage ELISA.
-
Sequence the DNA of the positive clones to identify the mutations responsible for improved affinity.
-
Express and purify the selected antibody variants and characterize their binding affinity using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
-
Workflow for Antibody Affinity Maturation via Phage Display
Caption: A diagram illustrating the key steps in an antibody affinity maturation workflow using phage display technology.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to generate high-affinity antibodies against small molecules like this compound?
A1: Small molecules, or haptens, are generally not immunogenic on their own because their small size prevents them from being effectively recognized by the immune system[3]. They must be conjugated to a larger carrier protein to elicit an immune response. However, this can lead to the production of antibodies that recognize the carrier protein or the linker used for conjugation, rather than the hapten itself, resulting in a low yield of hapten-specific antibodies with poor affinity[3][13].
Q2: What is the difference between antibody affinity and avidity?
A2: Affinity refers to the strength of the binding interaction between a single antibody binding site and a single epitope. It is a measure of the intrinsic binding strength. Avidity , on the other hand, is a measure of the overall strength of the interaction between a multivalent antibody (which has multiple binding sites) and a multivalent antigen. For polyclonal antibodies, which recognize multiple epitopes, the avidity is often high even if the individual affinities are moderate[14].
Q3: Can I use a polyclonal antibody if I am struggling with monoclonal affinity?
A3: Yes, in some cases, a well-characterized, affinity-purified polyclonal antibody can be a good alternative. Polyclonal antibodies are a mixture of antibodies that recognize different epitopes on the antigen. This multivalency can lead to a higher avidity and a more robust signal in some applications[14]. However, for applications requiring high specificity, a high-affinity monoclonal antibody is generally preferred.
Q4: What are some key considerations when designing the hapten-carrier conjugate for immunization?
A4: The design of the hapten-carrier conjugate is critical. Key considerations include:
-
Carrier Protein: Common choices include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally more immunogenic.
-
Linker: The linker should be long enough to present the hapten to the immune system without steric hindrance from the carrier protein. However, a linker that is too long or immunogenic can lead to the production of linker-specific antibodies[3][15].
-
Conjugation Chemistry: The method used to attach the hapten to the carrier should be stable and efficient. The site of attachment on this compound should be chosen carefully to expose key functional groups as epitopes.
Q5: What are the trade-offs to consider during affinity maturation?
A5: While the goal of affinity maturation is to increase binding strength, it's important to be aware of potential trade-offs. Increasing affinity can sometimes lead to decreased specificity, stability, or solubility[16]. For example, mutations that increase hydrophobic interactions to enhance affinity might also increase the propensity for the antibody to aggregate or bind non-specifically to other molecules[16]. Therefore, it is crucial to screen for these properties in parallel with affinity during the selection process.
References
- 1. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 2. cusabio.com [cusabio.com]
- 3. aptamergroup.com [aptamergroup.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. abinscience.com [abinscience.com]
- 9. updates.reinste.com [updates.reinste.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Antibody Affinity Maturation: Principles, Process & Optimization [fusionbiolabs.com]
- 12. Emerging trends in the synthesis and improvement of hapten-specific recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 14. affinitybiologicals.com [affinitybiologicals.com]
- 15. mdpi.com [mdpi.com]
- 16. Understanding and overcoming trade-offs between antibody affinity, specificity, stability and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Phenylethanolamine A peak tailing issues in chromatography and solutions
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during chromatographic analysis, with a specific focus on peak tailing of Phenylethanolamine A.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetric, with a trailing edge that is longer than the leading edge.[1] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with your analytical method or HPLC system.[2][3]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
Q2: I am observing significant peak tailing for this compound. What are the most likely causes?
A2: this compound is a basic compound with a pKa of approximately 8.90.[4] Basic compounds are prone to peak tailing in reversed-phase chromatography primarily due to secondary interactions with the stationary phase.[1][5] The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can be deprotonated and carry a negative charge, especially at mid-range pH.[6][7] The positively charged (protonated) this compound molecules can interact with these negatively charged silanol groups, leading to peak tailing.[1][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, resulting in distorted peak shapes.[6][8]
-
Column Issues: Degradation of the column, formation of voids in the packing material, or a blocked frit can all contribute to peak tailing for all compounds in the chromatogram.[1][2][9]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2][10]
Q3: How can I reduce peak tailing for this compound by modifying the mobile phase?
A3: Optimizing the mobile phase is a critical step in addressing peak tailing for basic compounds.
-
Adjusting pH:
-
Low pH: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, making them neutral and reducing their interaction with the protonated this compound.[2][7]
-
High pH: Increasing the mobile phase pH (e.g., above 8) will deprotonate the this compound, making it neutral and minimizing ionic interactions with the charged silanol groups. This approach requires a pH-stable column.[11]
-
-
Using Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[12][13]
-
Increasing Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help to maintain a stable pH and can also mask residual silanol interactions.[1][2]
Q4: Can the choice of chromatography column affect peak tailing for this compound?
A4: Absolutely. The choice of column is crucial for obtaining good peak shapes with basic compounds.
-
End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[5][7]
-
Base-Deactivated Columns: These columns are specifically designed to minimize interactions with basic analytes.[14][15]
-
Polar-Embedded or Polar-Endcapped Phases: These types of columns can provide alternative selectivities and improved peak shapes for polar and ionizable compounds.[2]
-
Hybrid Silica (B1680970) Columns: Columns with hybrid organic/inorganic silica particles often exhibit better pH stability and reduced silanol activity.[5]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues with this compound.
Step 1: Initial Assessment
-
Confirm Peak Tailing: Calculate the Tailing Factor (Tf) for the this compound peak. A Tf > 1.2 indicates a problem that needs to be addressed.[2]
-
Check All Peaks: Observe if all peaks in the chromatogram are tailing or if the issue is specific to this compound.
Step 2: Troubleshooting Chemical Interactions
If only the this compound peak is tailing, follow these steps:
Caption: Troubleshooting workflow for chemical-based peak tailing.
Step 3: Troubleshooting Physical/System Issues
If all peaks are tailing, investigate the following:
Caption: Troubleshooting workflow for system-wide peak tailing.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the chromatography of this compound and similar basic compounds.
| Parameter | Recommended Range/Value | Rationale | Citations |
| Mobile Phase pH | 2.0 - 3.0 | Protonates silanol groups to minimize secondary interactions. | [2][7] |
| > 8.0 | Ensures the basic analyte is in its neutral form (requires a pH-stable column). | [11] | |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and can help mask silanol interactions. | [1][2] |
| Competing Base (TEA) | ~0.1% (v/v) | Acts as a silanol suppressor to reduce analyte-stationary phase interactions. | [12][13] |
| Tailing Factor (Tf) | < 1.2 | Indicates acceptable peak symmetry. | [2] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing.
Objective: To achieve a symmetrical peak for this compound (Tf < 1.2).
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) or methanol
-
Formic acid or phosphoric acid
-
Ammonium (B1175870) hydroxide (B78521) or triethylamine (TEA)
-
This compound standard
-
Appropriate reversed-phase HPLC column (e.g., C18)
Procedure:
-
Baseline Experiment:
-
Prepare a mobile phase of acetonitrile:water (e.g., 50:50 v/v) without any pH modifiers or additives.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the Tailing Factor.
-
-
Low pH Mobile Phase:
-
Prepare a mobile phase with a low pH. For example, add 0.1% formic acid to the aqueous portion to achieve a pH of approximately 2.7.
-
Equilibrate the column with the new mobile phase.
-
Inject the standard and evaluate the peak shape.
-
-
Addition of a Competing Base:
-
If tailing persists at low pH, prepare a mobile phase containing a competing base. For instance, use the low pH mobile phase from the previous step and add triethylamine (TEA) to a final concentration of 0.1% (v/v).
-
Equilibrate the column, inject the standard, and assess the peak shape.
-
-
High pH Mobile Phase (for pH-stable columns):
-
Prepare a mobile phase with a high pH. For example, use an ammonium hydroxide solution to adjust the aqueous portion to pH 9-10.
-
Important: Ensure your column is rated for use at high pH to prevent damage.
-
Equilibrate the column, inject the standard, and analyze the peak symmetry.
-
Workflow Diagram:
Caption: Experimental workflow for mobile phase optimization.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. waters.com [waters.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. youtube.com [youtube.com]
Reducing non-specific binding in Phenylethanolamine A receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Phenylethanolamine A (PEA) receptor assays.
Troubleshooting Guide
This guide addresses common issues encountered during PEA receptor binding assays in a question-and-answer format.
Question: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
Answer: High non-specific binding can obscure your specific binding signal, leading to inaccurate results. Here are common causes and troubleshooting steps:
-
Radioligand Issues:
-
Concentration too high: Use a radioligand concentration at or below the dissociation constant (Kd) value. If the specific activity is low, a concentration slightly above Kd may be acceptable, but it should never be at a saturating concentration.
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Solution: Consider coating your filter plates with 0.1-0.5% bovine serum albumin (BSA) or polyethyleneimine (PEI) to reduce non-specific binding to the filter. Including BSA (up to 1 mg/mL) in your assay buffer can also help.[1]
-
-
Radioligand degradation: Ensure the radiochemical purity of your ligand is above 90%. Purity decreases over time, so check the manufacturing date.[1]
-
-
Assay Conditions:
-
Insufficient washing: Increase the number or volume of washes to more effectively remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the ligand-receptor complex during washing.[1]
-
Inadequate blocking of non-specific sites: Pre-treat your membranes with a suitable blocking agent before adding the radioligand.
-
-
Membrane Preparation:
-
Membrane concentration too high: Using an excessive amount of membrane protein can increase the number of non-specific binding sites. Titrate the membrane concentration to find the optimal balance between specific signal and non-specific binding.
-
Question: My specific binding is too low. What are the possible reasons and how can I improve it?
Answer: Low specific binding can be caused by several factors:
-
Inactive Receptor: Ensure that your membrane preparations have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Low Receptor Expression: The cell line or tissue used may have a low density of the this compound receptor.
-
Suboptimal Assay Buffer: The pH, ionic strength, and presence of divalent cations can all affect ligand binding. Optimize the buffer composition.
-
Incorrect Incubation Time: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus itself. This can obscure the specific binding signal and lead to inaccurate measurements of receptor affinity and density.
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. In well-optimized assays, it's possible to achieve specific binding that is greater than 70% of the total binding.[2]
Q3: How is non-specific binding determined?
A3: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the receptor. This "cold" ligand saturates the specific receptor sites, so any remaining bound radioactivity is considered non-specific.
Q4: What are the key components of an optimized assay buffer for a this compound receptor assay?
A4: An optimized assay buffer for a PEA receptor assay, which targets a β-adrenergic receptor, would typically contain:
-
A buffering agent (e.g., 50 mM Tris-HCl) to maintain a physiological pH (around 7.4).
-
Divalent cations (e.g., 5 mM MgCl2), as they are often required for the proper conformation and function of GPCRs.
-
A blocking agent (e.g., 0.1% BSA) to reduce non-specific binding.
-
Protease inhibitors to prevent receptor degradation.
Data Presentation
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | A commonly used protein blocker that is effective in many systems. |
| Non-Fat Dry Milk | 0.2 - 5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Normal Serum | 5 - 10% (v/v) | Can be very effective but may introduce cross-reactivity. |
| Polyethyleneimine (PEI) | 0.1 - 0.5% (v/v) | Often used to pre-coat filter plates to reduce radioligand binding to the filter material. |
| Tween-20 | 0.01 - 0.1% (v/v) | A non-ionic detergent added to wash buffers to help reduce background.[3] |
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Potential Cause | Recommended Action | Expected Outcome |
| Radioligand concentration too high | Decrease radioligand concentration to ≤ Kd | Reduced binding to non-receptor sites |
| Hydrophobic radioligand | Add BSA to assay buffer; pre-coat filters with PEI | Blocking of non-specific hydrophobic interactions |
| Insufficient washing | Increase wash volume and/or number of washes | More effective removal of unbound radioligand |
| High membrane protein concentration | Titrate membrane protein to a lower concentration | Reduced availability of non-specific binding sites |
| Suboptimal buffer conditions | Optimize pH and ionic strength | Minimized non-specific electrostatic interactions |
Experimental Protocols
Detailed Protocol: Radioligand Binding Assay for this compound Receptor
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the this compound receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
2. Radioligand Binding Assay (Filtration Format):
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled this compound analog (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding: Add 50 µL of a high concentration of a non-radiolabeled β-adrenergic agonist or antagonist (e.g., 10 µM propranolol), 50 µL of the radiolabeled ligand, and 100 µL of the membrane preparation.
-
Competitor Binding (for determining the affinity of a test compound): Add 50 µL of a serial dilution of the test compound, 50 µL of the radiolabeled ligand, and 100 µL of the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) that has been pre-soaked in 0.3-0.5% PEI.
-
Washing: Wash the filters three to four times with 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine specific binding by subtracting the average non-specific binding CPM from the average total binding CPM.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound signaling via the β2-adrenergic receptor.
Caption: Workflow for a radioligand binding assay.
References
Technical Support Center: Method Refinement for Phenylethanolamine A Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Phenylethanolamine A (PEAA) from complex matrices. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to facilitate method refinement and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I improve it?
A1: Low recovery of PEAA, a polar compound, is a common challenge. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshooting:
-
Inefficient Initial Extraction:
-
Solvent Choice: Ensure the polarity of your extraction solvent is appropriate. For a polar analyte like PEAA, a polar solvent like acetonitrile (B52724) or methanol (B129727), often mixed with water, is a good starting point. The addition of a small amount of acid (e.g., 0.1-1% formic acid) can improve the extraction of basic compounds like PEAA by ensuring it is in its protonated, more soluble form.
-
Solvent-to-Sample Ratio: A low solvent volume may not be sufficient to thoroughly wet the sample and extract the analyte. Experiment with increasing the solvent-to-sample ratio, for example, from 5:1 to 10:1 (v/w).
-
Physical Disruption: In solid matrices like tissues, ensure thorough homogenization. For all matrices, vigorous shaking or sonication can significantly improve the release of PEAA from the matrix.
-
-
Suboptimal Solid-Phase Extraction (SPE) Parameters:
-
Sorbent Selection: For a polar, basic compound like PEAA, a mixed-mode cation-exchange polymer is often a good choice for SPE.[1] Hydrophilic-Lipophilic Balanced (HLB) cartridges are also effective for a broad range of polar and non-polar compounds.
-
pH Control: The pH during sample loading onto an SPE cartridge is critical. To ensure PEAA is charged and retains well on a cation-exchange sorbent, the sample pH should be adjusted to at least 2 units below its pKa.
-
Wash Step: The wash solvent may be too strong, causing premature elution of PEAA. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. You may need to optimize the wash solvent by testing different solvent strengths.
-
Elution Step: The elution solvent may not be strong enough to desorb PEAA from the sorbent. For cation-exchange SPE, the elution solvent should disrupt the ionic interaction, for example, by using a solvent containing a small percentage of a base like ammonium (B1175870) hydroxide (B78521) or by significantly changing the pH.
-
-
Analyte Instability:
-
pH and Temperature: PEAA may be susceptible to degradation at extreme pH values or high temperatures. Ensure that samples and extracts are stored at low temperatures (e.g., ≤ -20°C) and that the pH is maintained in a stable range, typically neutral to slightly acidic, during extraction and storage.[2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to analyte degradation. It is advisable to aliquot samples before freezing if multiple analyses are planned.[3]
-
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a major concern in LC-MS/MS analysis, particularly with complex biological matrices like plasma and tissue. They occur when co-eluting endogenous components interfere with the ionization of the target analyte.
-
Improve Sample Cleanup:
-
SPE Optimization: A more rigorous SPE cleanup can remove a larger portion of interfering matrix components. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for higher selectivity.
-
Liquid-Liquid Extraction (LLE): LLE can be an effective cleanup technique. By partitioning PEAA into an organic solvent, many polar interferences can be left behind in the aqueous phase. The choice of organic solvent and pH of the aqueous phase are critical for efficient partitioning.
-
Phospholipid Removal: In plasma and serum samples, phospholipids (B1166683) are a major source of matrix effects. Specific phospholipid removal products (e.g., Phree, HybridSPE) can be incorporated into your sample preparation workflow.
-
-
Chromatographic Separation:
-
Optimize Gradient: Adjust your LC gradient to better separate PEAA from co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP, HILIC) to achieve better separation.
-
-
Methodological Approaches:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., PEAA-d3) is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. High-sensitivity mass spectrometers can often detect the analyte even after significant dilution.[4]
-
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?
A3: The choice between SPE and LLE depends on several factors, including the complexity of the matrix, the desired level of cleanup, throughput requirements, and cost.
-
Solid-Phase Extraction (SPE):
-
Advantages: Generally provides cleaner extracts, is more selective, uses less solvent, and is more amenable to automation for higher throughput. It is often the preferred method for complex matrices like plasma and tissue.
-
Disadvantages: Can be more expensive per sample and may require more extensive method development.
-
-
Liquid-Liquid Extraction (LLE):
-
Advantages: A well-established and cost-effective technique that can be very effective for simpler matrices or when targeting analytes with specific solubility properties.
-
Disadvantages: Can be more labor-intensive, use larger volumes of organic solvents, and is prone to emulsion formation, especially with fatty matrices. It is also more difficult to automate.
-
For complex matrices where high sensitivity and reproducibility are required, SPE is often the superior choice. For simpler matrices or initial cleanup steps, LLE can be a viable option.
Q4: Can the QuEChERS method be used for this compound extraction from food matrices?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a potential approach for extracting PEAA from food matrices. QuEChERS involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE (dSPE).[5][6]
-
Adaptation for PEAA:
-
Extraction: The standard acetonitrile extraction should be effective for the polar PEAA. Buffering the extraction (e.g., with acetate (B1210297) or citrate) can help maintain a stable pH and improve the recovery of pH-sensitive analytes.[7]
-
dSPE Cleanup: The choice of dSPE sorbent is crucial. For PEAA, a combination of PSA (primary secondary amine), which removes organic acids, and C18, which removes nonpolar interferences, would be a good starting point. For highly pigmented samples, graphitized carbon black (GCB) can be added to remove pigments, but it may also retain planar analytes, so recovery should be carefully checked.
-
As with any method, the QuEChERS protocol would need to be optimized and validated for each specific food matrix.
Quantitative Data Summary
The following tables summarize quantitative data for this compound extraction from various matrices. Note that data for plasma and tissue are based on methods for structurally similar compounds and should be considered as a starting point for method development.
Table 1: this compound Extraction from Urine
| Parameter | Value | Matrix | Extraction Method | Analytical Method | Reference |
| Recovery | 78.4% - 82.9% | Swine Urine | LLE (Ethyl Acetate) + SPE (MCX) | LC-MS/MS | Adapted from[1] |
| 85.7% - 93.3% | Cattle Urine | LLE (Ethyl Acetate) + SPE (MCX) | LC-MS/MS | Adapted from[1] | |
| 79.8% - 84.9% | Goat Urine | LLE (Ethyl Acetate) + SPE (MCX) | LC-MS/MS | Adapted from[1] | |
| LOD | 0.03 µg/L | Animal Urine | LLE (Ethyl Acetate) + SPE (MCX) | LC-MS/MS | Adapted from[1] |
| LOQ | 0.1 µg/L | Animal Urine | LLE (Ethyl Acetate) + SPE (MCX) | LC-MS/MS | Adapted from[1] |
Table 2: Proposed Starting Points for this compound Extraction from Other Matrices
| Parameter | Proposed Value | Matrix | Extraction Method | Analytical Method | Rationale/Reference |
| Recovery | > 80% | Plasma | SPE (Mixed-Mode Cation Exchange) | LC-MS/MS | Based on methods for similar polar basic compounds. |
| Recovery | > 70% | Tissue (e.g., Liver, Muscle) | Homogenization + SPE (Mixed-Mode Cation Exchange) | LC-MS/MS | Requires thorough homogenization; recovery can be matrix-dependent. |
| LOD | 0.1 - 1 ng/mL | Plasma/Tissue | SPE | LC-MS/MS | Achievable with modern LC-MS/MS instrumentation. |
| LOQ | 0.5 - 5 ng/mL | Plasma/Tissue | SPE | LC-MS/MS | Dependent on instrument sensitivity and matrix effects. |
Experimental Protocols
The following are detailed methodologies for the extraction of this compound. Protocol 1 is a validated method for urine, while Protocols 2 and 3 are recommended starting points for plasma and tissue, respectively, based on established methods for similar analytes.
Protocol 1: Extraction of this compound from Urine
Adapted from a method for veterinary drug residue analysis.
1. Sample Pre-treatment (Hydrolysis): a. To 5 mL of urine sample in a centrifuge tube, add a suitable internal standard (e.g., this compound-d3). b. Add 1 mL of a β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites. c. Vortex briefly and incubate at 37°C for at least 2 hours (or overnight). d. Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction (LLE): a. Adjust the pH of the hydrolyzed sample to ~9-10 with a suitable base (e.g., 1M NaOH). b. Add 10 mL of ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge at 4000 x g for 10 minutes. e. Transfer the upper organic layer (ethyl acetate) to a clean tube. f. Repeat the extraction (steps b-e) with another 10 mL of ethyl acetate and combine the organic extracts.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 3 mL, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. b. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 2 mL of a weak acid (e.g., 2% formic acid in water). d. Load the reconstituted sample onto the conditioned MCX cartridge. e. Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.
4. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Proposed Starting Point for Extraction of this compound from Plasma
This protocol is a template and requires optimization and validation.
1. Sample Pre-treatment (Protein Precipitation): a. To 500 µL of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., this compound-d3). b. Add 1.5 mL of ice-cold acetonitrile containing 0.1% formic acid. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water. b. Dilute the supernatant from step 1e with 3 volumes of water containing 0.1% formic acid to reduce the organic solvent concentration. c. Load the diluted sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of water followed by 1 mL of 50% methanol in water. e. Dry the cartridge under vacuum for 2-5 minutes. f. Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
3. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Proposed Starting Point for Extraction of this compound from Tissue
This protocol is a template and requires optimization and validation for each tissue type.
1. Sample Homogenization: a. Weigh approximately 1 g of frozen tissue and place it in a suitable homogenization tube. b. Add a suitable internal standard (e.g., this compound-d3). c. Add 4 mL of an appropriate homogenization buffer (e.g., phosphate-buffered saline or a weak acid). d. Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
2. Extraction: a. Add 10 mL of acetonitrile to the tissue homogenate. b. Vortex vigorously for 2 minutes. c. Sonicate for 15 minutes in a cold water bath. d. Centrifuge at 5000 x g for 15 minutes at 4°C. e. Collect the supernatant. f. Repeat the extraction (steps a-e) on the pellet with another 10 mL of acetonitrile and combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup: a. Follow the SPE cleanup procedure outlined in Protocol 2, starting from step 2a. The combined supernatant may need to be evaporated and reconstituted in a weaker solvent before loading onto the SPE cartridge.
4. Final Preparation: a. Follow the final preparation steps outlined in Protocol 2.
Visualizations
The following diagrams illustrate the experimental workflows for this compound extraction.
Caption: Workflow for this compound extraction from urine using LLE followed by SPE.
Caption: General SPE workflow for this compound from plasma and tissue.
Caption: Troubleshooting guide for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimisanj.com [shimisanj.com]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
Technical Support Center: Optimizing Enzymatic Assays with Phenylethanolamine A
Welcome to the Technical Support Center for optimizing enzymatic assays involving Phenylethanolamine A. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme that metabolizes this compound and its analogs?
A1: The primary enzyme is Phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (AdoMet) to the primary amine of phenylethanolamine substrates, such as norepinephrine (B1679862), to form epinephrine.[1][2][3] Phenylethanolamine itself is an excellent substrate for PNMT.
Q2: What is the kinetic mechanism of Phenylethanolamine N-methyltransferase (PNMT)?
A2: Studies on human PNMT have shown that it operates by an ordered sequential mechanism.[1][4] This means that the co-substrate, S-adenosyl-L-methionine (AdoMet), binds to the enzyme first, followed by the binding of the phenylethanolamine substrate (like norepinephrine).
Q3: What are the optimal pH and temperature for a PNMT enzymatic assay?
A3: The optimal pH for human PNMT activity is around 8.0.[1][5] The reaction is typically incubated at 30°C or 37°C.[1][6] Significant decreases in activity are observed at lower or higher pH values.
Q4: How can I monitor the progress of the PNMT-catalyzed reaction?
A4: There are several methods to monitor PNMT activity. A common method is a radioenzymatic assay that uses a radiolabeled methyl donor ([³H]-AdoMet or [¹⁴C]-AdoMet). The radiolabeled product is then extracted and quantified by scintillation counting.[1][6] Another approach is a coupled-enzyme assay where the product of the PNMT reaction, S-adenosyl-L-homocysteine (SAH), is converted by a second enzyme into a product that can be monitored spectrophotometrically.[7] ELISA kits are also available for the detection of PNMT itself or the products of the reaction.[8][9][10]
Q5: What are some known inhibitors of PNMT?
A5: Several compounds are known to inhibit PNMT. These include various tetrahydroisoquinoline derivatives, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) (SK&F 64139) and 7-sulfonamide-1,2,3,4-tetrahydroisoquinoline (SK&F 29661).[7][11] It is important to note that some of these inhibitors may also interact with other receptors, such as α2-adrenoceptors.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH: The reaction buffer is outside the optimal pH range of ~8.0 for PNMT.[1][5] | Prepare fresh buffer and verify the pH. Perform a pH curve to determine the optimal pH for your specific assay conditions. |
| Incorrect Temperature: The incubation temperature is too low or too high, leading to reduced enzyme activity or denaturation. | Ensure the incubator or water bath is calibrated correctly. A standard temperature of 30°C or 37°C is recommended.[1][6] | |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. | Store the enzyme at the recommended temperature, typically -80°C, in aliquots to avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: Your sample may contain inhibitors of PNMT. | Consider sample purification steps. If a known inhibitor is present, its effect should be quantified and controlled for. | |
| Substrate Degradation: The phenylethanolamine substrate or AdoMet co-substrate may have degraded. | Prepare fresh substrate solutions before each experiment. Store stock solutions as recommended by the supplier. | |
| High Background Signal | Contaminated Reagents: Reagents may be contaminated with products or other interfering substances. | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and solutions. |
| Non-specific Binding (in immunoassays): Inadequate blocking or washing steps in an ELISA. | Optimize blocking buffer composition and incubation times. Ensure thorough washing between steps.[12] | |
| Interfering Substances in Sample: Components in the sample matrix can interfere with the assay. For example, protein binding of norepinephrine can interfere with radioenzymatic assays.[13] | Sample preparation is key. This may include deproteinization or dialysis at a specific pH (e.g., pH 6.0 to reverse norepinephrine binding to proteins).[13] | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrates. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[14] |
| Improper Mixing: Reagents are not mixed thoroughly upon addition. | Gently vortex or pipette up and down to mix the reaction components thoroughly. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates. | Avoid using the outer wells of the plate or fill them with buffer or water to maintain a humid environment. | |
| Assay Not in Linear Range: The reaction time is too long, or the enzyme concentration is too high, leading to substrate depletion or product inhibition. | Perform a time-course experiment and an enzyme titration to determine the linear range of the reaction under your specific conditions. |
Data Presentation
Table 1: Optimal Reaction Conditions for Human PNMT Assay
| Parameter | Optimal Value/Range | Notes |
| pH | 8.0 | Activity decreases significantly at pH values below 7.0 and above 9.0.[1] |
| Temperature | 30°C - 37°C | Higher temperatures can lead to enzyme denaturation.[1][6] |
| Buffer | 50 mM Potassium Phosphate (B84403) | Other buffers like Tris-HCl can also be used.[1][6] |
| Substrate Concentration | 0.3 - 3 x Km | Varying substrate concentrations in this range is recommended for determining kinetic constants.[1] |
| AdoMet Concentration | 5 µM (including [³H]-AdoMet) | This is a typical concentration used in radioenzymatic assays.[1] |
Table 2: Kinetic Parameters of Human PNMT for Various Substrates
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) |
| Phenylethanolamine (PEA) | 42 | 0.1 | 2.8 x 10³ |
| p-Octopamine | 5.5 | 0.1 | 2.2 x 10⁵ |
| 3-CF₃-Phenylethanolamine | 0.08 | 0.50 | 2.5 x 10⁵ |
Data adapted from a study on human PNMT.[15] Kinetic parameters can vary with assay conditions.
Experimental Protocols
Protocol 1: Standard Radioenzymatic Assay for PNMT Activity
This protocol is based on the measurement of the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to a phenylethanolamine substrate.[1]
Materials:
-
Human PNMT enzyme
-
Phenylethanolamine (PEA) substrate
-
S-adenosyl-L-methionine (AdoMet)
-
[³H]-S-adenosyl-L-methionine ([³H]-AdoMet)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Boric acid (0.5 M, pH 10.0)
-
Toluene/isoamyl alcohol (7:3 v/v)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture with a total volume of 250 µL. This should contain 50 mM potassium phosphate buffer (pH 8.0), 200 µM PEA, and 5 µM AdoMet (including a known amount of [³H]-AdoMet).
-
Initiate the Reaction: Add the PNMT enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction tubes at 30°C for 30 minutes.
-
Quench the Reaction: Stop the reaction by adding 500 µL of 0.5 M boric acid (pH 10.0).
-
Extraction: Add 2 mL of the toluene/isoamyl alcohol mixture to each tube. Vortex for 30 seconds to extract the radiolabeled product.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Controls: Include appropriate controls, such as a reaction mixture without the enzyme (blank) and a reaction mixture without the phenylethanolamine substrate.
Visualizations
Signaling Pathway
Caption: Catecholamine biosynthesis pathway.
Experimental Workflow
Caption: Radioenzymatic assay workflow for PNMT.
Troubleshooting Logic
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenaline - Wikipedia [en.wikipedia.org]
- 3. Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Phenylethanolamine N-methyltransferase (PNMT) Elisa Kit – AFG Scientific [afgsci.com]
- 9. biocompare.com [biocompare.com]
- 10. bt-laboratory.com [bt-laboratory.com]
- 11. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. Catecholamine binding by adrenal medullary protein can interfere with a sensitive radioenzymatic assay for norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
Dealing with photodegradation of Phenylethanolamine A during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylethanolamine A. The information provided addresses common issues related to its handling, particularly focusing on photodegradation during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could photodegradation be a factor?
A1: Yes, inconsistent results, such as decreased potency or the appearance of unknown peaks in analytical assays, can be indicative of photodegradation. This compound, like other phenylethanolamines and catecholamines, is susceptible to degradation upon exposure to light, particularly UV radiation. This degradation can alter its chemical structure and biological activity, leading to experimental variability. It is crucial to control light exposure throughout your experimental workflow.
Q2: What are the primary causes of this compound photodegradation?
A2: The photodegradation of this compound is primarily caused by the absorption of light energy, which can lead to the excitation of its electrons. This excited state can then undergo various chemical reactions, including oxidation and rearrangement. The aromatic ring and the ethanolamine (B43304) side chain are potential sites for these photochemical reactions. Factors that can accelerate photodegradation include:
-
Wavelength of light: UV light (200-400 nm) is generally more damaging than visible light.
-
Intensity of light: Higher light intensity increases the rate of degradation.
-
Duration of exposure: Longer exposure times lead to greater degradation.
-
Presence of photosensitizers: Certain molecules in your experimental medium can absorb light and transfer the energy to this compound, accelerating its degradation.
-
Solvent and pH: The chemical environment, including the solvent and pH of the solution, can influence the stability of the molecule. For instance, studies on the related compound atenolol (B1665814) showed that photodegradation increased as the pH decreased[1].
Q3: What are the potential degradation products of this compound?
A3: While specific data on this compound is limited, we can infer potential degradation pathways from structurally similar compounds like p-synephrine. A study on p-synephrine identified 1-methyl-2,3-dihydro-1H-indole-3,6-diol as a major photodegradation product, attributing its formation to the activity of the amine group[2]. Given the structural similarities, it is plausible that this compound could undergo similar intramolecular cyclization and oxidation reactions upon exposure to UV light. Another related compound, epinephrine, is known to photooxidize into adrenochrome, a colored and neurotoxic compound[3]. Therefore, it is important to monitor for the appearance of new, unexpected compounds in your samples.
Q4: How can I minimize photodegradation of this compound during my experiments?
A4: To minimize photodegradation, it is essential to protect your samples from light at all stages of your experiment. Here are some practical steps:
-
Work in a dimly lit environment: Conduct all manipulations of this compound solutions under low-light conditions.
-
Use amber-colored or opaque containers: Store stock solutions and experimental samples in containers that block UV and visible light.
-
Wrap containers in aluminum foil: For additional protection, especially for clear containers, wrap them securely in aluminum foil.
-
Prepare solutions fresh: Prepare solutions of this compound as close to the time of use as possible to minimize the duration of potential light exposure.
-
Control temperature: While the primary concern is light, heat can also contribute to degradation. Store stock solutions at recommended temperatures (typically refrigerated or frozen) and bring them to the experimental temperature just before use.
-
Use of antioxidants: In some cases, the addition of antioxidants to the solution can help quench reactive oxygen species that may be generated during photodegradation, though this should be validated for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased compound potency or activity over time. | Photodegradation of this compound. | 1. Prepare fresh solutions of the compound for each experiment. 2. Store stock solutions in amber vials at -20°C or -80°C and minimize freeze-thaw cycles. 3. Conduct experiments under red or yellow light to minimize exposure to higher energy wavelengths. 4. Include a "dark control" sample that is handled identically but protected from light to compare against light-exposed samples. |
| Appearance of unknown peaks in HPLC or other analytical methods. | Formation of photodegradation products. | 1. Analyze a sample of this compound that has been intentionally exposed to light to identify potential degradation peaks. 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products. 3. If a degradation product is consistently observed, consider its potential impact on your experimental results. |
| High variability between replicate experiments. | Inconsistent light exposure between experiments. | 1. Standardize all experimental procedures to ensure consistent handling and light exposure for all samples. 2. Document the lighting conditions in your laboratory notebook for each experiment. 3. Use a photostability chamber for controlled light exposure studies if you are specifically investigating photodegradation. |
| Color change in the solution (e.g., yellowing or browning). | Formation of colored degradation products. | 1. This is a strong indicator of degradation. Discard the solution and prepare a fresh batch. 2. Investigate the storage conditions of the solution that changed color to identify the source of light exposure. |
Quantitative Data Summary
The following table summarizes the potential photodegradation of this compound, inferred from data on the structurally similar compound p-synephrine.
| Compound | Light Source | Degradation Product | Key Observation | Reference |
| p-Synephrine | UV light | 1-methyl-2,3-dihydro-1H-indole-3,6-diol | Formation attributed to the activity of the amine group. | [2] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution (Forced Degradation)
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method. This is based on the principles outlined in the ICH Q1B guideline for photostability testing[4][5].
Materials:
-
This compound
-
Solvent (e.g., water, buffer, methanol)
-
Calibrated photostability chamber with a light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Transparent, chemically inert containers (e.g., quartz cuvettes or glass vials).
-
Opaque wrapping (e.g., aluminum foil).
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Method:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Prepare a "dark control" sample by wrapping a container with the same solution in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped (exposed) and wrapped (dark control) samples in the photostability chamber.
-
Expose the samples to a controlled dose of light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4][5].
-
Monitor the temperature inside the chamber to ensure it does not contribute significantly to degradation.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV).
-
Quantify the remaining concentration of this compound and identify and quantify any degradation products that are formed.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed and dark control samples.
-
Calculate the percentage of degradation of this compound in the exposed sample relative to the dark control.
-
Characterize the degradation products if possible (e.g., using mass spectrometry).
-
Protocol 2: Routine Handling of this compound to Minimize Photodegradation
This protocol outlines best practices for handling this compound in daily laboratory work to ensure the integrity of the compound.
Materials:
-
This compound (solid or stock solution).
-
Amber-colored or opaque storage vials.
-
Aluminum foil.
-
Low-UV emitting laboratory lighting (e.g., yellow or red lights).
Method:
-
Storage:
-
Store solid this compound in a light-protected, cool, and dry place as recommended by the manufacturer.
-
Store stock solutions in amber-colored or foil-wrapped vials at low temperatures (e.g., -20°C or -80°C).
-
-
Solution Preparation:
-
Weigh the solid compound and prepare solutions in a dimly lit area or under a fume hood with the sash lowered to reduce light exposure.
-
Use amber-colored volumetric flasks or wrap clear flasks in aluminum foil.
-
-
Experimental Procedures:
-
When performing experiments, work in a designated low-light area.
-
Keep all tubes and plates containing this compound covered with foil or an opaque lid whenever possible.
-
Minimize the time that solutions are exposed to any light source.
-
-
Analysis:
-
If using an autosampler for analytical instruments, ensure the sample tray is protected from light, or use amber vials.
-
Visualizations
References
Technical Support Center: pH Optimization for Phenylethanolamine A Stability and Activity
Welcome to the Technical Support Center for Phenylethanolamine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability and activity of this compound by controlling pH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing variable activity in my assays. Could pH be a factor?
A1: Yes, inconsistent results are a strong indicator of compound instability or suboptimal activity conditions, both of which can be highly dependent on pH.[1] this compound has two primary considerations regarding pH:
-
Chemical Stability: Like many small molecules with amine and hydroxyl groups, this compound's stability can be compromised at non-neutral pH values, potentially leading to degradation over time.
-
Biological Activity: The activity of this compound as a Trace Amine-Associated Receptor 1 (TAAR1) agonist is dependent on its interaction with the receptor.[2] The ionization state of both the molecule and the receptor's binding pocket are influenced by pH, which can affect binding affinity and subsequent signaling.
Q2: What is the primary mechanism of action for this compound that is pH-sensitive?
A2: this compound is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[2] The binding of this compound to TAAR1 initiates a signaling cascade that is dependent on the conformational state of the receptor, which can be influenced by the pH of the extracellular environment.
Q3: At what pH is this compound expected to be most stable?
A3: While specific degradation kinetics for this compound are not extensively published, related phenethylamines are generally most stable in slightly acidic to neutral aqueous solutions. Extreme pH conditions (highly acidic or alkaline) can catalyze degradation. A forced degradation study is recommended to determine the optimal pH range for your specific experimental conditions.
Q4: How does pH affect the activity of this compound as a TAAR1 agonist?
A4: The activity of this compound at the TAAR1 receptor is pH-dependent because the ionization state of the amine group of this compound (pKa ≈ 8.9) and the amino acid residues in the TAAR1 binding pocket are critical for interaction.[2] Deviations from the optimal pH can alter these charges, leading to reduced binding affinity and diminished downstream signaling.
Q5: I need to prepare a stock solution of this compound. What solvent and pH should I use?
A5: For stock solutions, it is advisable to use a non-aqueous solvent such as DMSO or ethanol (B145695) if solubility allows, which can then be diluted into your aqueous assay buffer at the final concentration. If an aqueous stock solution is required, use a buffer at a neutral pH (around 7.0-7.4) and store it in aliquots at -80°C to minimize freeze-thaw cycles. Always prepare fresh aqueous solutions for critical experiments.
Troubleshooting Guides
Guide 1: Investigating Loss of this compound Activity
This guide will help you troubleshoot experiments where this compound is showing lower than expected or inconsistent activity.
| Potential Problem | Troubleshooting Steps |
| Degradation in Aqueous Buffer | 1. Perform a time-course experiment: Prepare a fresh solution of this compound in your assay buffer. Aliquot and incubate at your experimental temperature. Test the activity of the solution at different time points (e.g., 0, 1, 2, 4, 8 hours). A decrease in activity over time suggests degradation. 2. Analyze for degradation products: Use an analytical technique like HPLC to analyze the incubated samples from the time-course experiment. The appearance of new peaks or a decrease in the parent peak area of this compound confirms degradation. |
| Suboptimal pH of Assay Buffer | 1. Test a range of pH values: Prepare a series of buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Run your activity assay at each pH to determine the optimal condition for TAAR1 activation by this compound. 2. Ensure buffer capacity: Verify that your chosen buffer has sufficient buffering capacity to maintain the pH throughout the experiment, especially if your assay involves cellular metabolism that could alter the pH. |
| Adsorption to Labware | 1. Use low-binding plasticware: this compound may adsorb to certain types of plastic. Use low-protein-binding tubes and plates. 2. Include a surfactant: A small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer can help prevent adsorption, but ensure it does not interfere with your assay. |
Guide 2: Assessing this compound Stability at Different pH Values
This guide outlines a forced degradation study to determine the pH stability profile of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study to assess pH stability.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 50°C
The following data is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3.0 | 75.2% | 55.6% |
| 5.0 | 92.8% | 85.3% |
| 7.0 | 98.5% | 96.2% |
| 9.0 | 88.4% | 70.1% |
| 11.0 | 60.1% | 35.7% |
Experimental Protocols
Protocol 1: Forced Degradation Study for pH Stability
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate (B86180) for pH 3 and 5, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9 and 11) at a concentration of 50 mM.
-
Preparation of this compound Solution: Prepare a 10 mg/mL stock solution of this compound in methanol (B129727).
-
Incubation: Dilute the stock solution to a final concentration of 100 µg/mL in each of the prepared buffers in separate vials. Prepare a control sample in each buffer to be stored at -20°C (time zero sample). Place the experimental vials in a water bath set to 50°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC-UV method. A suitable method could involve a C18 column with a mobile phase of water (containing 0.1% formic acid) and methanol in a gradient elution, with UV detection at 278 nm.[3]
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the time zero sample for each pH. Plot the percentage remaining versus time to determine the degradation kinetics and identify the pH at which the compound is most stable.
Protocol 2: Assessing TAAR1 Agonist Activity
This protocol describes a cell-based assay to measure the activation of TAAR1 by this compound through the detection of downstream signaling molecules like cAMP or phosphorylated ERK.
-
Cell Culture: Culture HEK293 cells stably expressing human TAAR1 in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a range of concentrations of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at the desired pH.
-
Stimulation: Wash the cells with assay buffer and then add the this compound solutions. Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.
-
Lysis and Detection:
-
For cAMP measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
For pERK measurement: Lyse the cells, and perform a Western blot or in-cell Western to detect the levels of phosphorylated ERK1/2 relative to total ERK1/2.
-
-
Data Analysis: Plot the response (e.g., cAMP concentration or pERK signal) against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Signaling Pathway
TAAR1 Signaling Pathway Activated by this compound
This compound acts as an agonist at the TAAR1 receptor, which is primarily coupled to the Gαs protein. This interaction initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[4] This can lead to various cellular responses, including the modulation of neurotransmitter release and gene expression.
References
- 1. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize freeze-thaw degradation of Phenylethanolamine A samples
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Phenylethanolamine A (PEAA) samples caused by freeze-thaw cycles. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is freeze-thaw degradation and why is it a concern for this compound samples?
A1: Freeze-thaw degradation refers to the chemical or physical breakdown of a compound each time it is frozen and subsequently thawed. For small molecules like this compound, this process can cause significant damage through mechanisms like ice crystal formation, pH shifts in the buffer, and increased solute concentration in the unfrozen portions (cryoconcentration).[1][2][3] This degradation can compromise the accuracy and reliability of experimental results by altering the concentration of the active compound.
Q2: What is the single most important step I can take to minimize degradation?
A2: The most critical step is to aliquot samples into single-use volumes before the initial freezing. This practice prevents the need for repeated freeze-thaw cycles on the bulk sample, which is a primary cause of degradation.[4]
Q3: What is the recommended storage temperature for this compound samples?
A3: For long-term storage (more than two weeks), samples should be kept frozen at -20°C or lower.[4][5] Some studies suggest that storage at -80°C provides better stability for sensitive analytes compared to -20°C, especially when samples undergo multiple freeze-thaw cycles.[6] For short-term storage, refrigeration at 4°C is acceptable for most samples.[4]
Q4: Does the rate of freezing and thawing matter?
A4: Yes, the rates are crucial. Rapid freezing (snap-freezing) in liquid nitrogen is often preferred as it minimizes the formation of large ice crystals that can damage sample integrity.[7] Conversely, rapid thawing, for instance in a room temperature water bath, is generally better than slow thawing on a benchtop as it reduces the sample's exposure time to intermediate temperatures where degradation can accelerate.[7][8]
Q5: Can the solvent or sample matrix affect stability during freeze-thaw cycles?
A5: Absolutely. The composition of the biological matrix or solvent can significantly impact stability.[9][10] For example, freezing can cause drastic pH shifts in common buffers like phosphate-buffered saline (PBS), leading to compound degradation.[11] If dissolving PEAA, consider using a solvent like DMSO, but be aware that even in DMSO, repeated freeze-thaw cycles can affect compound integrity.[12] Using cryoprotectants may also help preserve sample quality.[2][3]
Q6: How can I detect if my this compound sample has degraded?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method to assess the purity and concentration of your PEAA sample.[13] The appearance of new peaks or a decrease in the area of the main PEAA peak can indicate degradation. Other sensitive methods include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and various immunoassays like ELISA.[14][15][16]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Prevention |
| Reduced compound concentration in analytical results. | Sample has undergone multiple freeze-thaw cycles. | Solution: Use a fresh, single-use aliquot for analysis. Prevention: Aliquot stock solutions into single-use volumes before the first freeze.[4] |
| Appearance of unexpected peaks in HPLC chromatogram. | Chemical degradation of this compound. | Solution: Confirm the identity of degradation products if possible (e.g., via MS). Quantify the remaining PEAA. Prevention: Use controlled, rapid thawing procedures.[8] Store samples protected from light, as some drugs are photolabile.[4][9] |
| Visible precipitate or phase separation after thawing. | Poor solubility at low temperatures or buffer incompatibility (cryoconcentration). | Solution: Gently vortex the sample to redissolve the precipitate. If it persists, the sample may be compromised. Prevention: Optimize the solvent or buffer system. Consider using cryoprotectants.[3] Ensure the storage temperature is appropriate; for some compounds, storage at -20°C can be worse than at -80°C.[11] |
| Inconsistent or non-reproducible experimental results. | Inconsistent sample handling between experiments. | Solution: Re-evaluate all sample handling steps for consistency. Prevention: Standardize your sample handling, freezing, and thawing procedures using a detailed protocol. Ensure all personnel are trained on the SOP.[17] |
Quantitative Data Summary
| Number of Freeze-Thaw Cycles | Storage Temperature | Potential Analyte Loss (Illustrative) | Key Recommendation |
| 1 | -80°C | < 1-2% | Considered acceptable for most applications. |
| 3 | -80°C | 2-5% | Minimize cycles; use single-use aliquots. |
| 5 | -80°C | 5-15% | Avoid; data integrity may be compromised. |
| 1 | -20°C | < 3% | Acceptable, but -80°C is preferred for long-term stability.[5][6] |
| 3 | -20°C | 5-10% | Higher risk of degradation compared to -80°C storage. |
| 5 | -20°C | > 15% | High risk of significant degradation; results may be invalid. |
Note: The values presented are illustrative and can vary significantly based on the sample matrix, pH, initial concentration, and specific properties of this compound.
Experimental Protocols
Protocol 1: Optimal Sample Freezing
-
Preparation: After collection or preparation, place the this compound sample in an appropriate, clearly labeled storage vial (e.g., polypropylene (B1209903) cryovials).
-
Aliquoting: Divide the sample into smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the master stock.
-
Snap-Freezing: For optimal preservation, snap-freeze the aliquots by immersing the vials in liquid nitrogen for 1-2 minutes or until completely frozen.[7]
-
Transfer to Storage: Immediately transfer the frozen aliquots to a long-term storage freezer set to -80°C.
-
Documentation: Record the date, sample ID, concentration, and storage location in a laboratory management system.[17]
Protocol 2: Optimal Sample Thawing
-
Retrieval: Retrieve only the number of aliquots needed for the immediate experiment from the -80°C freezer.
-
Rapid Thawing: Immediately place the frozen vials in a room temperature water bath (approx. 20-25°C). Agitate gently until the sample is completely thawed (typically 1-2 minutes).[7][8] Avoid thawing slowly on the benchtop or in a refrigerator.
-
Post-Thaw Handling: Once thawed, gently vortex the sample for 5-10 seconds to ensure homogeneity.
-
Immediate Use: Use the sample in your experiment as soon as possible after thawing to prevent degradation at room temperature. Do not refreeze the aliquot.
Protocol 3: Assessing Sample Integrity via HPLC
This protocol is based on a published method for the analysis of this compound.[13]
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 column (e.g., Agilent ZORBAX Plus-C18).
-
Mobile Phase: Prepare a solution of water (containing 0.1% formic acid and 0.1% triethylamine) and methanol (B129727) in a 44:56 volume ratio.
-
Flow Rate: Set to 1.0 mL/min (typical).
-
Detection Wavelength: 278 nm.
-
-
Sample Preparation:
-
Thaw one aliquot of your this compound sample using the Optimal Sample Thawing protocol.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Analysis:
-
Inject a known standard of fresh, never-frozen this compound to establish a reference retention time and peak area.
-
Inject your thawed and prepared sample.
-
-
Data Interpretation:
-
Compare the chromatogram of your sample to the standard.
-
A significant decrease (>5%) in the peak area of this compound or the appearance of new peaks suggests degradation has occurred.
-
Visualizations
Caption: Recommended workflow for handling this compound samples.
Caption: Troubleshooting decision tree for PEAA sample degradation.
References
- 1. Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules [insights.bio]
- 2. cdn.insights.bio [cdn.insights.bio]
- 3. biopharminternational.com [biopharminternational.com]
- 4. analyticaltoxicology.com [analyticaltoxicology.com]
- 5. Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability | MDPI [mdpi.com]
- 8. Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phenylethanolamine A and Ractopamine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactivity of Phenylethanolamine A and Ractopamine, two structurally related phenethanolamine compounds. Both molecules are recognized for their interaction with adrenergic receptors, playing roles as agonists. Ractopamine is a well-documented β-adrenergic agonist used as a feed additive to promote lean muscle mass in livestock.[1][2] this compound is known primarily as a byproduct in the synthesis of Ractopamine and is also classified as a β-adrenergic agonist.[3][4] This guide synthesizes available experimental data to offer a comparative overview of their performance at the molecular and cellular levels.
Quantitative Bioactivity Data
Direct comparative studies evaluating the bioactivity of this compound and Ractopamine under identical experimental conditions are limited in the publicly available scientific literature. The following tables summarize the available quantitative data for each compound from separate studies. It is important to consider the potential for variability due to different experimental setups when comparing these values.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Tissue/Cell Source | Reference |
| Ractopamine (RR isomer) | Porcine β1-AR | [125I]iodocyanopindolol | 29 | Cloned receptor in CHO cells | [5] | |
| Porcine β2-AR | [125I]iodocyanopindolol | 26 | Cloned receptor in CHO cells | [5] | ||
| This compound | Human β2-AR | [3H]-CGP-12177 | ~1/400th the affinity of epinephrine; ~1/7th the affinity of norepinephrine | Transfected HEK 293 cells | [6] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates higher affinity. Data for this compound is presented as relative affinity.
Table 2: Functional Activity
| Compound | Assay | Receptor Subtype | EC50 | Emax (% of Isoproterenol) | Cell Line | Reference |
| Ractopamine (RR isomer) | Adenylyl Cyclase Activation | Porcine β1-AR | - | Not significant | CHO cells | [5] |
| Adenylyl Cyclase Activation | Porcine β2-AR | - | 200-300% of basal | CHO cells | [5] | |
| This compound | Lipolysis | - | - | Moderate stimulation (~50% of isoproterenol) | Rat or hamster adipocytes | [6] |
Note: EC50 is the concentration of an agonist that gives a response halfway between baseline and maximum. Emax is the maximum response. Data for Ractopamine's effect on adenylyl cyclase is in comparison to basal levels, not a reference agonist.
Signaling Pathways and Experimental Workflow
The bioactivity of both this compound and Ractopamine is primarily mediated through their interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates the associated Gs protein, leading to a cascade of intracellular events.
Caption: General signaling pathway of β-adrenergic receptor activation.
The following diagram illustrates a typical workflow for assessing the bioactivity of compounds like this compound and Ractopamine in vitro.
Caption: Experimental workflow for in vitro bioactivity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Radioligand Binding Assay (Competitive)
This assay measures the binding affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Materials:
-
Cell Membranes: Prepared from cells or tissues expressing the β-adrenergic receptor of interest.
-
Radioligand: e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol, a high-affinity β-adrenergic receptor antagonist.
-
Test Compounds: this compound and Ractopamine, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl2.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Incubation Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.
1. Materials:
-
Whole Cells: A cell line expressing the β-adrenergic receptor of interest (e.g., CHO, HEK293).
-
Test Compounds: this compound and Ractopamine, serially diluted.
-
Reference Agonist: e.g., Isoproterenol.
-
Stimulation Buffer: A physiological buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Luminometer or Plate Reader compatible with the chosen detection kit.
2. Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound or reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each compound.
Conclusion
Both this compound and Ractopamine are β-adrenergic agonists. Based on the available data, Ractopamine, particularly its RR isomer, exhibits high affinity for both β1- and β2-adrenergic receptors and is a potent activator of the β2-adrenergic receptor signaling pathway. The quantitative data for this compound is less defined in the literature, but it is established as a β-adrenergic agonist with a seemingly lower affinity for the β2-adrenergic receptor compared to endogenous catecholamines. The provided experimental protocols offer a framework for further direct comparative studies to elucidate the precise similarities and differences in the bioactivity of these two compounds. Such studies would be invaluable for a more complete understanding of their pharmacological profiles.
References
- 1. advetresearch.com [advetresearch.com]
- 2. Ractopamine at the Center of Decades-Long Scientific and Legal Disputes: A Lesson on Benefits, Safety Issues, and Conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylethanolamine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Phenylethanolamine A Mass Spectrometry Results with Reference Standards
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of analytes are paramount. When analyzing Phenylethanolamine A (PEA), a β-adrenergic agonist, mass spectrometry (MS) stands out as a powerful and widely adopted analytical technique.[1] However, the data generated is only as reliable as its validation. This guide provides a comprehensive comparison of how to validate PEA mass spectrometry results against a certified reference standard, ensuring data integrity and reproducibility.
The core principle of validation is to demonstrate that the analytical method is suitable for its intended purpose. By comparing the MS results of an unknown sample to a well-characterized reference standard, one can confirm the identity and accurately determine the concentration of this compound. This process is critical for applications ranging from residue analysis in food safety to metabolic studies in drug development.[2]
Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS
This section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of this compound in a biological matrix, such as urine. The method utilizes a stable isotope-labeled internal standard (IS) to correct for matrix effects and variations in instrument response.
1. Sample Preparation (Solid-Phase Extraction)
-
To 5 mL of urine sample, add 50 µL of a 1 µg/mL internal standard solution (e.g., this compound-d3).
-
Add 1 mL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 4 hours to hydrolyze conjugated PEA.
-
Condition a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl, followed by 5 mL of methanol.
-
Elute the analyte with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[3]
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to 5% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Key Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument.
-
MRM Transitions: The precursor and product ions for both the analyte and the internal standard must be carefully selected and optimized. Phenethylamines commonly fragment through the loss of ammonia (B1221849) or cleavage of the bond adjacent to the nitrogen atom.[5][6][7]
Data Presentation and Comparison
Clear data presentation is essential for comparing the sample results with the reference standard. The following tables summarize the key quantitative data from a typical validation experiment.
Table 1: Optimized Mass Spectrometry MRM Parameters
This table shows the precursor and product ions used for quantification and confirmation of this compound and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 138.1 | 121.1 | 103.1 | 15 |
| This compound-d3 (IS) | 141.1 | 124.1 | 106.1 | 15 |
Table 2: Calibration Curve for Reference Standard
A calibration curve is generated by analyzing the reference standard at a range of known concentrations. Linearity is assessed by the coefficient of determination (R²).
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 0.0052 | 0.10 | 100.0 |
| 0.5 | 0.0261 | 0.51 | 102.0 |
| 1.0 | 0.0515 | 0.99 | 99.0 |
| 5.0 | 0.2590 | 5.03 | 100.6 |
| 10.0 | 0.5210 | 10.11 | 101.1 |
| 25.0 | 1.2955 | 24.95 | 99.8 |
| 50.0 | 2.6015 | 50.12 | 100.2 |
| Linearity (R²) | 0.9992 |
Table 3: Accuracy and Precision from Spiked Validation Samples
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low QC | 0.3 | 0.29 | 96.7 | 4.5 |
| Medium QC | 7.5 | 7.61 | 101.5 | 3.1 |
| High QC | 40.0 | 39.55 | 98.9 | 2.8 |
Table 4: Analysis of Test Sample vs. Reference Standard
The final step is to analyze the unknown test sample. The retention time and the ratio of quantifier to qualifier ions must match that of the reference standard to confirm identity. The concentration is calculated using the calibration curve.
| Sample ID | Retention Time (min) | Quantifier/Qualifier Ratio | Calculated Concentration (ng/mL) |
| Reference Standard (10 ng/mL) | 3.45 | 2.55 | 10.0 |
| Test Sample 001 | 3.46 | 2.58 | 8.74 |
| Test Sample 002 | 3.45 | 2.53 | Not Detected |
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex processes. The following visualizations, created using Graphviz, depict the experimental workflow and a relevant biological pathway for this compound.
This compound is a substrate for Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine.[8][9] This biological context can be relevant in metabolic and pharmacological studies.
References
- 1. Surface plasmon resonance biosensor for the detection of this compound in swine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 8. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 9. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Phenylethanolamine A Antibodies: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of antibodies targeting Phenylethanolamine A (PEAA) with other structurally related phenethylamines. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data from various studies, details experimental methodologies, and presents visual representations of key biological and experimental processes to aid in the accurate interpretation of immunoassay results.
This compound is a β-adrenergic agonist, and the specificity of antibodies used in its detection is crucial for reliable quantification, particularly in complex biological matrices. Understanding the potential for cross-reactivity with other endogenous and exogenous phenethylamines is paramount for assay development and validation.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound antibodies is a critical parameter in the development of specific immunoassays. The following tables summarize the percentage of cross-reactivity of PEAA antibodies with a range of other phenethylamine (B48288) compounds, as determined by competitive enzyme-linked immunosorbent assay (ELISA). The data demonstrates a high specificity of polyclonal antibodies for PEAA, with minimal recognition of other tested β-agonists.[1]
Table 1: Cross-Reactivity of Polyclonal Anti-PEAA Antibodies with Other β-Adrenergic Agonists
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Ractopamine | 0.3 |
| Salbutamol | < 0.1 |
| Clenbuterol | < 0.1 |
| Mabuterol | < 0.1 |
| Brombuterol | < 0.1 |
| Terbutaline | < 0.1 |
| Zilpaterol | < 0.1 |
| Cimaterol | < 0.1 |
| Isoproterenol | < 0.1 |
| Fenoterol | < 0.1 |
| Formoterol | < 0.1 |
| Clorprenaline | < 0.1 |
| Penbutolol | < 0.1 |
| Cimbuterol | < 0.1 |
Data synthesized from studies developing polyclonal antibodies for PEAA detection.[1]
While comprehensive data on the cross-reactivity of PEAA antibodies with a broader range of phenethylamines (e.g., amphetamine, methamphetamine, tyramine) is limited, studies on general amphetamine immunoassays indicate that structural similarity is a key determinant of cross-reactivity. It is plausible that phenethylamines with structures closely resembling PEAA may exhibit some degree of cross-reactivity, and this should be considered and tested during assay validation.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive ELISA. The following is a generalized protocol based on methodologies cited in the literature for the assessment of PEAA antibody specificity.
Principle of Competitive ELISA
This assay is based on the competition between free PEAA (or the cross-reacting compound) in the sample and a fixed amount of PEAA-enzyme conjugate for a limited number of antibody binding sites coated on a microplate. The amount of enzyme-linked PEAA bound to the antibody is inversely proportional to the concentration of free PEAA in the sample. The reaction is visualized by the addition of a substrate that produces a colored product.
Key Steps in a Competitive ELISA for Cross-Reactivity Assessment:
-
Coating: A 96-well microplate is coated with a capture antibody specific for this compound.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: Standards of this compound or various concentrations of the test compounds (potential cross-reactants) are added to the wells, followed by the addition of a known amount of PEAA conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubation: The plate is incubated to allow for competitive binding between the free analyte and the enzyme-conjugated PEAA for the antibody binding sites.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound conjugate catalyzes the conversion of the substrate to a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of PEAA / IC50 of test compound) x 100 where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to the Efficacy of Phenylethanolamine A and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Phenylethanolamine A and its prominent synthetic analogs. The information presented is collated from various experimental studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound, also known as β-hydroxyphenethylamine, is a trace amine endogenously produced in the human body.[1] It is structurally related to catecholamine neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497).[1] The primary biological role of this compound is as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine, the final step in the catecholamine biosynthesis pathway.[2] Beyond its role as a biosynthetic precursor, this compound and its synthetic analogs interact with adrenergic receptors, modulating various physiological responses. This guide will compare the efficacy of this compound with its synthetic analogs, primarily focusing on PNMT inhibitors and adrenoceptor ligands.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and its synthetic analogs in terms of their interaction with PNMT and adrenergic receptors.
Table 1: Inhibitory Activity of Phenylethanolamine Analogs against Phenylethanolamine N-Methyltransferase (PNMT)
| Compound | Type | Organism/System | Ki (nM) | IC50 (nM) | Reference |
| SK&F 64139 | Synthetic Analog (PNMT Inhibitor) | Human (recombinant) | 1.6 | - | [3] |
| SK&F 29661 | Synthetic Analog (PNMT Inhibitor) | Human (recombinant) | 120 | - | [3] |
| Inhibitor 3 | Synthetic Analog (Transition-State Inhibitor) | Human (recombinant) | 12.0 | - | [3] |
| Inhibitor 4 | Synthetic Analog (Transition-State Inhibitor) | Human (recombinant) | 1.2 | 81 (in HEK293T cells) | [4] |
Table 2: Adrenergic Receptor Binding Affinity of this compound and Synthetic Analogs
| Compound | Receptor Subtype | Ligand Type | Kd (µM) | Reference |
| This compound | β2 Adrenergic Receptor | Agonist | ~1/400th affinity of epinephrine | [5] |
| Inhibitor 3 | α2-adrenoceptor | - | 14.6 ± 1.1 | [4] |
| Inhibitor 4 | α2-adrenoceptor | - | 14.3 ± 0.2 | [4] |
| Epinephrine | α2-adrenoceptor | Agonist | 10.0 ± 0.2 | [4] |
Signaling Pathways and Experimental Workflows
Catecholamine Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of epinephrine from norepinephrine, a reaction catalyzed by PNMT.
Adrenergic Receptor Signaling Pathway (β-Adrenergic)
This compound and its analogs can act as ligands for adrenergic receptors, initiating downstream signaling cascades. The diagram below illustrates the canonical β-adrenergic signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of synthetic analogs to adrenergic receptors.
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of test compounds to adrenergic receptors expressed in cell membranes.[3][6][7]
Objective: To determine the inhibitory constant (Ki) of synthetic analogs for a specific adrenergic receptor subtype.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-prazosin for α1, [3H]-clonidine for α2, [125I]-iodocyanopindolol for β).
-
Test compounds (this compound and synthetic analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of cell membrane suspension.
-
A fixed concentration of the specific radioligand.
-
Increasing concentrations of the unlabeled test compound (for competition binding) or buffer (for total binding).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter or a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro PNMT Inhibition Assay
This protocol describes a method to assess the inhibitory potential of synthetic analogs on PNMT activity.[4][8]
Objective: To determine the IC50 or Ki value of test compounds for PNMT.
Materials:
-
Recombinant human PNMT enzyme.
-
Substrate: Norepinephrine.
-
Co-substrate: S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM).
-
Test compounds (synthetic analogs).
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).
-
Stop solution (e.g., a solution containing a high concentration of unlabeled S-adenosyl-L-homocysteine).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Assay buffer.
-
A fixed concentration of PNMT enzyme.
-
Increasing concentrations of the test compound or vehicle (for control).
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of norepinephrine and radiolabeled SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Separation: Separate the radiolabeled product (epinephrine) from the unreacted radiolabeled substrate (SAM). This can be achieved by various methods, such as solvent extraction or chromatography.
-
Measurement: Quantify the amount of radiolabeled product formed by liquid scintillation counting.
-
Data Analysis:
-
Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. If the inhibition mechanism is competitive, the Ki value can be calculated.
-
cAMP Production Assay for Adrenergic Agonist Activity
This protocol outlines a method to measure the functional activity of this compound and its analogs as agonists at Gs-coupled adrenergic receptors by quantifying intracellular cyclic AMP (cAMP) levels.[9][10]
Objective: To determine the EC50 and maximal efficacy (Emax) of test compounds in stimulating cAMP production.
Materials:
-
Cells expressing the adrenergic receptor of interest (e.g., HEK293 cells).
-
Test compounds (this compound and synthetic analogs).
-
Stimulation buffer (e.g., HBSS or DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Microplate reader.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and seed them into 96-well plates.
-
Pre-treatment: Before the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period.
-
Agonist Stimulation: Add increasing concentrations of the test compounds to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production. Include a known agonist as a positive control.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
-
Conclusion
This guide provides a comparative overview of this compound and its synthetic analogs, focusing on their efficacy as PNMT inhibitors and adrenergic receptor ligands. The presented data and experimental protocols offer a foundation for researchers to understand the structure-activity relationships and to design further investigations into the therapeutic potential of these compounds. The provided visualizations of the key signaling pathway and experimental workflows aim to facilitate a clearer understanding of the underlying biological processes and methodologies.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
Phenylethanolamine A: A Comparative Guide to its Use as a Standard Reference Material for Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenylethanolamine A as a standard reference material against other relevant alternatives, namely Ractopamine and Salbutamol (B1663637). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference standard for their analytical validation needs. This document outlines the performance characteristics of these standards, supported by experimental data, and provides detailed methodologies for key analytical techniques.
Introduction to this compound and its Alternatives
This compound is a β-adrenergic agonist.[1] As such, its accurate quantification is crucial in various fields, including pharmaceutical development, food safety, and toxicology. The availability of a high-purity, well-characterized standard reference material is paramount for the validation of analytical methods to ensure their accuracy, precision, and reliability.
This guide focuses on comparing this compound with two other widely recognized β-agonists, Ractopamine and Salbutamol, which are often used as reference standards in similar analytical applications.
-
This compound: A synthetic phenylethanolamine with β-adrenergic agonist activity.
-
Ractopamine: A phenethanolamine β-adrenergic agonist primarily used as a feed additive to promote leanness in livestock.[2] Its use is regulated and monitored in many countries, necessitating reliable analytical standards for food safety testing.[2]
-
Salbutamol (Albuterol): A short-acting β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other respiratory conditions.[3] It is also a common analyte in pharmaceutical quality control and anti-doping analysis.
Comparative Analytical Performance
The selection of a reference standard is often guided by the performance of analytical methods validated using that standard. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of these compounds. The following tables summarize key validation parameters for this compound, Ractopamine, and Salbutamol based on published data. It is important to note that these values were obtained under different experimental conditions and are presented for comparative purposes.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | This compound | Ractopamine | Salbutamol |
| Linearity Range | 0 - 50 µg/L | 160 - 240 µg/mL | 1 - 25 µg/mL[4], 25 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9990 | ≥ 0.999 | 0.9999[4], 0.9995 |
| Limit of Detection (LOD) | 0.03 µg/L | 1.60 - 2.05 µg/mL | 9.61 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/L | 4.26 - 6.84 µg/mL | 29.13 ng/mL |
| Accuracy (Recovery %) | 78.4% - 93.3% | 96.97% - 100.54% | 97.78% - 99.74% |
| Precision (%RSD) | 0.8% - 5.8% | ≤ 1.87% | <1.6% (Intra-day), <1.8% (Inter-day) |
Table 2: Comparison of LC-MS/MS Method Performance Parameters
| Parameter | This compound | Ractopamine | Salbutamol |
| Linearity Range | 0.1 - 50 µg/L | 0.06 - 120.0 ng/g | - |
| Correlation Coefficient (r²) | ≥0.9928 | - | - |
| Limit of Detection (LOD) | 0.01 - 0.11 µg/kg | - | - |
| Limit of Quantification (LOQ) | 0.04 - 0.38 µg/kg | 0.30 ng/g[5] | - |
| Accuracy (Recovery %) | 61.35% - 115.93% | 85% - 104%[5] | - |
| Precision (%RSD) | < 10% | - | - |
| Decision Limit (CCα) | - | 0.02 µg/kg[6] | 5.42 µg/kg[6] |
| Detection Capability (CCβ) | - | 0.03 µg/kg[6] | 5.8 µg/kg[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful analytical method validation. Below are representative methodologies for the analysis of this compound and the comparative standards by HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the analysis of β-agonists. Specific parameters may require optimization based on the analyte and matrix.
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard (this compound, Ractopamine, or Salbutamol) into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727) or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 1-50 µg/L).
2. Sample Preparation (General Procedure for Animal Tissue):
-
Homogenize 2-5 g of the tissue sample.
-
For conjugated residues, perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[7]
-
Extract the analyte using a suitable solvent such as acetonitrile (B52724) or ethyl acetate (B1210297), often with the addition of a buffer.[8]
-
Perform a clean-up step using solid-phase extraction (SPE) with a mixed-mode or C18 cartridge to remove interfering matrix components.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~275-280 nm for Ractopamine and this compound).
-
Injection Volume: 20 µL.
4. Quality Control:
-
Analyze blank matrix samples to check for interferences.
-
Analyze spiked matrix samples at different concentrations to determine recovery and precision.
-
Inject calibration standards at the beginning and end of each analytical run and after a set number of samples to monitor instrument performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for trace-level analysis.
1. Preparation of Standard and Sample Solutions:
-
Follow the same procedures as for the HPLC protocol. The use of isotopically labeled internal standards (e.g., Ractopamine-d5, Salbutamol-d6) is highly recommended for accurate quantification by LC-MS/MS.[6]
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column, often with a smaller particle size for better resolution and faster analysis.
-
Mobile Phase: Similar to HPLC, but using volatile buffers (e.g., ammonium formate (B1220265) or ammonium acetate) and high-purity solvents to ensure compatibility with the mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for these compounds.
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure confident identification.
3. Quality Control:
-
In addition to the QC measures for HPLC, monitor the ion ratios of the quantifier and qualifier transitions to confirm the identity of the analyte in the samples.
-
Regularly check the sensitivity and mass accuracy of the instrument.
Mechanism of Action and Signaling Pathway
This compound, Ractopamine, and Salbutamol all exert their primary pharmacological effects by acting as agonists at β-adrenergic receptors. Understanding this common mechanism is crucial for interpreting their biological activity and for developing relevant bioassays.
β-Adrenergic Receptor Signaling Pathway
The binding of a β-agonist to a β-adrenergic receptor (a G-protein coupled receptor) on the cell surface initiates a cascade of intracellular events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response (e.g., smooth muscle relaxation in the case of bronchodilation).
Caption: β-Adrenergic receptor signaling pathway.
Experimental Workflow for Analytical Validation
A systematic workflow is essential for the successful validation of an analytical method using a reference standard.
Caption: General workflow for analytical method validation.
Conclusion
This compound serves as a valuable standard reference material for the analytical validation of methods targeting this and related β-agonist compounds. The choice between this compound, Ractopamine, and Salbutamol as a reference standard will depend on the specific application, regulatory requirements, and the availability of certified reference materials.
-
This compound is a suitable choice for methods specifically targeting this compound or for general screening methods for phenylethanolamines.
-
Ractopamine is the standard of choice for applications related to food safety and the monitoring of its residues in animal products, given its regulatory significance.
-
Salbutamol is an excellent reference standard for pharmaceutical quality control and in clinical or anti-doping contexts where it is a primary analyte of interest.
The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to make an informed decision and to develop and validate robust and reliable analytical methods. It is always recommended to use a certified reference material from a reputable supplier to ensure the highest quality and traceability of the standard.
References
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS | MDPI [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. saudijournals.com [saudijournals.com]
A Comparative Guide to Inter-Laboratory Quantification of Phenylethanolamine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Phenylethanolamine A (PEA), a β-adrenergic agonist that has been illicitly used as a growth promoter in livestock.[1] The accurate determination of PEA residues in various biological matrices is crucial for ensuring food safety and for research in drug development and toxicology. This document summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes key experimental workflows and a simplified signaling pathway to aid researchers in selecting the most appropriate quantification method for their needs.
Comparative Analysis of Quantification Methods
The primary analytical techniques for the quantification of this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also applicable. While direct inter-laboratory comparison studies for PEA are not extensively published, this guide synthesizes validation data from various sources to provide a comparative overview.
Table 1: Comparison of this compound Quantification Methods
| Parameter | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | HPLC (High-Performance Liquid Chromatography) |
| Principle | Competitive immunoassay based on antigen-antibody recognition.[2] | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments.[3][4] | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[5] |
| Primary Application | Rapid screening of a large number of samples.[6][7] | Confirmatory analysis and precise quantification.[1][3] | Quantitative analysis, often requiring derivatization for enhanced sensitivity.[5] |
| Sample Matrices | Tissue (swine kidney, liver, meat), feed, urine.[1][2][6] | Feeds, biological samples (urine, plasma).[3][4][8] | Not explicitly detailed for PEA in the reviewed literature, but generally applicable to biological fluids and tissues.[5] |
| Limit of Detection (LOD) | As low as 0.003 ng/mL.[1] In swine urine: 0.13 ng/mL.[7] In pork: 0.39 ng/g.[7] | In urine: 0.03 µg/L.[4] | Dependent on detector and potential derivatization.[5] |
| Limit of Quantification (LOQ) | Not always reported, but ELISAs are primarily for screening. | In feeds: 10 µg/kg.[3] In urine: 0.1 µg/L.[4] | Dependent on detector and potential derivatization.[5] |
| Recovery | 92.2-113.7% in fortified swine tissue and feed samples.[1] 81% to 110% in urine.[9] | 79.6% to 86.2% in feeds.[3] 78.4% to 93.3% in urine.[4] | Not specified for PEA. |
| Specificity/Cross-Reactivity | High specificity with low cross-reactivity to other β-agonists like clenbuterol, salbutamol, and ractopamine (B1197949) (<0.39%).[1] | High specificity due to mass fragmentation patterns.[10] | Lower specificity compared to MS-based methods.[5] |
| Throughput | High throughput, suitable for large-scale screening.[1] | Lower throughput compared to ELISA, suitable for smaller sample batches. | Moderate throughput. |
| Cost & Complexity | Relatively low cost and less complex instrumentation.[6] | High initial instrument cost and requires specialized expertise.[11] | Moderate cost and complexity. |
| Correlation with LC-MS/MS | High correlation coefficient (0.9956) between ELISA and LC-MS/MS results for spiked samples.[1] | Considered a gold-standard confirmatory method. | Generally good, but may require more rigorous validation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive)
This protocol is a generalized representation based on commercially available kits and published methods.[2][12]
-
Coating: The microtiter plate wells are pre-coated with a PEA-protein conjugate.
-
Sample/Standard Incubation: A known volume of the sample extract or PEA standard solution is added to the wells, followed by the addition of a specific anti-PEA antibody. During incubation, free PEA in the sample and the coated PEA conjugate compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugate) that binds to the primary antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Measurement: The absorbance (optical density) is measured using a microplate reader. The concentration of PEA in the sample is inversely proportional to the color intensity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general procedure for the quantification of PEA.[3][4]
-
Sample Preparation:
-
Chromatographic Separation:
-
LC System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used.[3]
-
Column: A C18 reversed-phase column is commonly employed for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is used.[3]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[3]
-
Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for PEA.[4]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards.
-
Mandatory Visualizations
Experimental Workflow for Method Comparison
Caption: Workflow for inter-laboratory comparison of analytical methods.
Simplified Signaling Pathway of a β-Adrenergic Agonist
This compound acts as a β-adrenergic agonist.[1] This diagram illustrates the general mechanism of action for this class of compounds.
Caption: Simplified signaling cascade initiated by a β-adrenergic agonist.
References
- 1. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. msesupplies.com [msesupplies.com]
- 7. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of this compound in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. assaygenie.com [assaygenie.com]
A Comparative Guide to the Validation of a New Analytical Method for Phenylethanolamine A Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is paramount. This guide provides a comprehensive comparison of a newly validated analytical method for the detection of Phenylethanolamine A (PEA) against established alternatives. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in method selection and implementation.
This compound is a sympathomimetic amine that has been used as a growth promoter in livestock.[1][2] Its detection is crucial for ensuring food safety and for research in drug development.[3] A variety of analytical techniques have been employed for the detection of PEA, each with its own set of advantages and limitations.
Comparison of Analytical Methods for this compound Detection
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of several common techniques for PEA detection.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection | 0.03 µg/L[4] | 0.1 µg/L[4] | High sensitivity and specificity, suitable for complex matrices.[5] | High equipment cost and complexity.[6] |
| HPLC-UV | Chromatographic separation with UV detection | Not explicitly found for PEA, but generally in the µg/mL range.[7] | Not explicitly found for PEA. | Widely available, relatively low cost.[3] | Lower sensitivity compared to MS, may require derivatization for some amines.[6][8] |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection | Not explicitly found for PEA, but suitable for sympathomimetic amines.[9] | Not explicitly found for PEA. | Excellent separation efficiency for volatile compounds. | Often requires derivatization for polar analytes like PEA, potential for thermal degradation.[6][9] |
| ELISA | Immunoassay based on antigen-antibody reaction | 0.003 ng/mL[10] | Not explicitly found. | High throughput, cost-effective for screening large numbers of samples.[1][10] | Potential for cross-reactivity, may not be as accurate as chromatographic methods.[11] |
| SPR Biosensor | Detection based on changes in refractive index upon binding to a sensor surface | Not explicitly found. | Not explicitly found. | Real-time analysis, label-free detection.[2][12] | Can be affected by non-specific binding, may have lower sensitivity than other methods. |
| SERS-based ICA | Immunochromatographic assay with Surface-Enhanced Raman Scattering detection | 0.32 pg/mL[11] | Not explicitly found. | Ultrasensitive, rapid analysis time (within 15 min).[11] | Newer technique, may not be as widely available. |
Detailed Experimental Protocol: Validated UPLC-MS/MS Method
This section details a representative experimental protocol for the detection of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.[4]
1. Sample Preparation (Swine Urine)
-
Hydrolysis: Take 5 mL of a urine sample into a centrifuge tube. Add 2 mL of 4 M HCl and 50 µL of an internal standard solution (this compound-D3). Vortex and incubate at 60°C for 2 hours.
-
Neutralization and Extraction: Cool the sample to room temperature and add 2 mL of 4 M NaOH. Adjust the pH to 9.5-10.0 with 1 M NaOH. Add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 50°C.
-
Reconstitution: Reconstitute the residue with 1 mL of the mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For this compound, monitor the transition of m/z 345 to 327 for quantification and a second transition for confirmation. For the internal standard (this compound-D3), monitor m/z 348 to 330.[4]
-
3. Method Validation Parameters
-
Linearity: Establish a calibration curve with a series of known concentrations of this compound. A typical range is 0 to 50 µg/L.[4]
-
Accuracy and Precision: Determine the recovery and relative standard deviation (RSD) by analyzing spiked samples at different concentration levels. Acceptable recovery is typically within 80-120% with an RSD of less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For this method, the LOD and LOQ were reported as 0.03 µg/L and 0.1 µg/L, respectively.[4]
-
Specificity: Evaluate potential interference from other related compounds or matrix components.
Visualizations
Experimental Workflow for Method Validation
References
- 1. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface plasmon resonance biosensor for the detection of this compound in swine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. highly sensitive uplc-ms: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New high-performance liquid chromatographic procedure for the detection and quantification of β-phenylethyIamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasensitive and quantitative detection of a new β-agonist this compound by a novel immunochromatographic assay based on surface-enhanced Raman scattering (SERS). | Semantic Scholar [semanticscholar.org]
- 12. Surface plasmon resonance biosensor for the detection of this compound in swine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Phenylethanolamine A ELISA Kits: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate detection of Phenylethanolamine A (PHEA) is crucial. This synthetic β-adrenergic agonist, often illegally used as a growth promoter in livestock, poses potential health risks to consumers.[1][2] Enzyme-linked immunosorbent assays (ELISAs) offer a rapid, sensitive, and high-throughput method for screening PHEA in various samples.[1][2] This guide provides a side-by-side comparison of commercially available this compound ELISA kits, focusing on their performance characteristics and experimental protocols to aid in selecting the most suitable kit for your research needs.
Performance Comparison of this compound ELISA Kits
The following table summarizes the key performance metrics of PHEA ELISA kits from various suppliers based on the information they provide. It is important to note that these values are reported by the manufacturers and may vary under different experimental conditions.
| Feature | Elabscience | Assay Genie | Cusabio | Antibody System |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Quantitative (Competitive) |
| Sample Types | Muscle, Urine, Feed[1] | Muscle, Feed[3] | Urine[4] | Urine, Tissue, Feed[5] |
| Detection Limit | Urine: 0.1 ppb, Muscle: 0.1 ppb, Feed: 1 ppb[1][6] | Urine: 0.1 ppb, Muscle: 0.1 ppb, Feed: 1 ppb[3] | 0.125 ppb[4] | Not Specified |
| Sensitivity | Not Specified | 0.1 ppb[3] | 0.125 ppb[4] | 0.5 ng/mL[5] |
| Detection Range | See Manual[1] | 0.1 ppb - 8.1 ppb (based on standards)[3] | 0.125 ppb - 2 ppb[4] | 1.56 - 100 ng/mL[5] |
| Cross-Reactivity | Not Specified | PHEA: 100%, Clenbuterol: <1%, Salbutamol: <1%, Ractopamine: <1%[3] | Not Specified | Not Specified |
| Sample Recovery Rate | Not Specified | Urine: 95%±15%, Muscle, Feed: 85%±15%[3] | Not Specified | 80-120%[5] |
| Incubation Time | 45 min[1] | 30 min + 15 min[3] | Not Specified | Not Specified |
| Kit Size | 96 wells[1] | 96 Assays[3] | 96T, 5x96T, 10x96T[4] | 96 T[5] |
Experimental Workflow: A-Typical Competitive ELISA
The principle behind most this compound ELISA kits is a competitive enzyme immunoassay.[3][6] In this setup, PHEA present in the sample competes with a fixed amount of enzyme-labeled PHEA (or an antigen coated on the microplate) for binding to a limited number of specific antibodies. The color intensity of the resulting solution is inversely proportional to the concentration of PHEA in the sample.
Caption: A typical workflow for a competitive this compound ELISA.
Detailed Experimental Protocols
While specific protocols may vary slightly between manufacturers, the general steps for a this compound ELISA are as follows. It is always recommended to refer to the manual provided with the specific kit.
Sample Preparation
For Urine Samples:
-
Centrifuge the urine sample to remove any sediment.
-
The supernatant can often be used directly or after a simple dilution with the provided buffer.
For Muscle and Tissue Samples:
-
Homogenize a known weight of the tissue sample.
-
Extract this compound using a solvent such as an acetonitrile/HCl solution.[6]
-
Centrifuge the mixture to separate the solid and liquid phases.
-
The supernatant containing the extracted PHEA is then typically subjected to a clean-up step, which may involve liquid-liquid extraction (e.g., with N-hexane) to remove interfering substances.[6]
-
The final extract is then reconstituted in the assay buffer.[6]
For Feed Samples:
-
Grind and homogenize the feed sample.
-
Extract PHEA using a solvent like methanol.[6]
-
The subsequent steps of centrifugation, potential clean-up, and reconstitution are similar to those for tissue samples.[6]
ELISA Procedure (Based on a typical protocol[6])
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare the required amount of wash buffer and other working solutions as instructed in the kit manual.
-
Addition of Samples and Standards: Add a specific volume (e.g., 50 µL) of the prepared standards and samples to the wells of the microtiter plate.[6]
-
Competitive Reaction: Add the HRP-conjugate and the antibody working solution to each well.[6] The plate is then gently mixed and incubated for a specified time (e.g., 30 minutes at 25°C) to allow for the competitive binding to occur.[6]
-
Washing: After incubation, the contents of the wells are discarded, and the plate is washed multiple times (e.g., 5 times) with the wash buffer to remove any unbound reagents.[6]
-
Substrate Reaction: A substrate solution (often composed of two reagents, A and B) is added to each well, and the plate is incubated again for a shorter period (e.g., 15 minutes at 25°C) in the dark to allow for color development.[6]
-
Stopping the Reaction: A stop solution is added to each well to terminate the color development reaction.[6]
-
Absorbance Measurement: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).[6]
Data Analysis
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve. The final concentration must be adjusted by the dilution factor used during sample preparation.[6]
Signaling Pathway Context
This compound is a β-adrenergic agonist. These compounds exert their effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is fundamental to their physiological effects, including the relaxation of bronchial smooth muscle and the promotion of muscle growth.[1]
Caption: Simplified signaling pathway of this compound.
Conclusion
The selection of a this compound ELISA kit should be based on a careful consideration of the specific research requirements, including the sample type, required sensitivity, and the desired detection range. While the information provided by manufacturers offers a valuable starting point, it is advisable to perform in-house validation to ensure the chosen kit performs optimally for your specific application. For confirmatory analysis of positive screening results, methods such as HPLC or LC-MS/MS are recommended.[2][6]
References
- 1. msesupplies.com [msesupplies.com]
- 2. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. Phenylethanolamine ELISA Kit_AntibodySystem [antibodysystem.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
Correlating Phenylethanolamine A Levels with Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenylethanolamine A (PEA), a trace amine with significant physiological activity, and other sympathomimetic amines. By presenting experimental data, detailed methodologies, and clear visualizations of signaling pathways, this document aims to facilitate a deeper understanding of PEA's effects and its potential applications in research and drug development.
Introduction to this compound
This compound, also known as β-hydroxyphenethylamine, is an endogenous trace amine structurally similar to catecholamine neurotransmitters like norepinephrine (B1679862) and epinephrine.[1][2] It exerts its physiological effects primarily through interaction with adrenergic receptors, leading to a range of cardiovascular and other systemic responses.[2][3] This guide will compare the physiological effects of PEA with those of norepinephrine, epinephrine, and phenylephrine (B352888), providing a framework for understanding its relative potency and potential therapeutic applications.
Quantitative Comparison of Physiological Responses
The following tables summarize the dose-dependent effects of this compound and its counterparts on key physiological parameters. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Cardiovascular Effects of this compound in Rats
| Concentration/Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference(s) |
| 0.1 mg/100g (bolus) | ▲ 54.7 ± 6.5 | ▲ 38.3 ± 6.9 | ▲ 109.2 ± 18.6 | [3] |
| 0.1 mg/100g/min (infusion) | ▲ 35.0 ± 7.2 | ▲ 33.5 ± 6.7 | ▲ (initial) | [3][4] |
Table 2: Comparative Vasoconstrictor Potency on Rat Aorta
| Compound | EC50 (μM) | Maximum Contraction (% of KCl response) | Reference(s) |
| This compound | 42 (24–74) | 86 ± 4% | [5] |
| Phenylephrine | ~1 | Not specified | [6][7] |
| Norepinephrine | Not specified | Not specified |
EC50 values represent the concentration required to elicit 50% of the maximum response.
Table 3: Comparative Cardiovascular Effects of Sympathomimetic Amines
| Compound | Typical Dose Range | Primary Receptor Targets | Effect on Blood Pressure | Effect on Heart Rate | Reference(s) |
| This compound | 0.1 mg/100g (rat) | α and β adrenergic, TAAR1 | ▲ | ▲ | [2][3] |
| Norepinephrine | 0.05-2.0 μg/kg/min | α1 > β1 | ▲▲ | ↔ or ▼ (reflex) | [8][9] |
| Epinephrine | 0.06-0.24 μg/kg/min | α and β (dose-dependent) | ▲▲ | ▲ | [10][11][12] |
| Phenylephrine | 40-100 μg (bolus) | α1 | ▲▲ | ▼ (reflex) | [13][14] |
▲ represents an increase, ▼ represents a decrease, ↔ represents little to no change. The number of arrows indicates the relative magnitude of the effect.
Table 4: Adrenergic Receptor Binding Affinities (Ki values in nM)
| Compound | α1A | α2A | α2C | β1 | β2 | Reference(s) |
| β-Phenylethylamine | >10,000 | 4,800 | 4,300 | Not specified | Not specified | [15] |
| Norepinephrine | 18 (low affinity) | Not specified | Not specified | ~7x > PEA | Not specified | [2][16] |
| Epinephrine | 2.9 (high affinity) | Not specified | Not specified | ~400x > PEA | Not specified | [2][16] |
| Phenylephrine | 5,000 | >10,000 | >10,000 | Not specified | Not specified | [15] |
Ki values represent the inhibitor constant, with lower values indicating higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Quantification of this compound in Plasma using HPLC-MS/MS
Objective: To accurately measure the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated PEA).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: In Vitro Assessment of Vasoconstriction in Isolated Rat Aortic Rings
Objective: To determine the vasoconstrictor effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer and remove adherent connective tissue.
-
Cut the aorta into 2-3 mm rings. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Isometric Tension Recording:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess tissue viability.
-
After washing and returning to baseline, construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath.
-
Record the tension developed at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Signaling Pathways and Experimental Workflows
The physiological effects of this compound and other sympathomimetic amines are mediated through complex intracellular signaling cascades initiated by their binding to adrenergic receptors. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Gq-Coupled α1-Adrenergic Signaling Pathway.
References
- 1. Inhibitors of phenylethanolamine-N-methyltransferase: effects on brain catecholamine content and blood pressure in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of norepinephrine versus phenylephrine for the management of maternal hypotension during cesarean delivery with spinal anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Epinephrine is required for normal cardiovascular responses to stress in the phenylethanolamine N-methyltransferase knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Comparison of the potency of phenylephrine and norepinephrine bolus doses used to treat post-spinal hypotension during elective caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. scholars.nova.edu [scholars.nova.edu]
Specificity of Phenylethanolamine A: A Comparative Guide to Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding specificity of Phenylethanolamine A, a synthetic amine with activity at adrenergic receptors. Understanding the precise binding profile of this compound is critical for assessing its potential therapeutic applications and off-target effects. This document presents a comparative analysis of this compound's binding affinity for various adrenergic and other monoamine receptors, supported by experimental data and detailed protocols.
Comparative Binding Affinity of this compound
To ascertain the specificity of this compound, its binding affinity is compared across a panel of adrenergic and other relevant G-protein coupled receptors (GPCRs). The following table summarizes the inhibition constants (Ki) or dissociation constants (Kd) obtained from radioligand binding assays. Lower Ki/Kd values indicate higher binding affinity.
| Receptor Subtype | Ligand | Test System | Ki / Kd (nM) | Reference |
| Adrenergic Receptors | ||||
| α1-adrenergic | This compound | - | Data not available | |
| α2-adrenergic | This compound | - | Data not available | |
| β1-adrenergic | This compound | - | Data not available | |
| β2-adrenergic | Racemic Phenylethanolamine | Transfected HEK 293 cells | ~7x lower affinity than norepinephrine; ~400x lower affinity than epinephrine | [1] |
| β3-adrenergic | This compound | - | Data not available | |
| Other Monoamine Receptors | ||||
| Dopamine D1 | This compound | - | Data not available | |
| Dopamine D2 | This compound | - | Data not available | |
| Serotonin (5-HT) Receptors | This compound | - | Data not available | |
| Trace Amine-Associated Receptor | ||||
| TAAR1 | R-(−)-Phenylethanolamine | rGαsAV12-664 cells | ED50: ~1800 nM | |
| TAAR1 | S-(+)-Phenylethanolamine | rGαsAV12-664 cells | ED50: ~1720 nM |
Note: The available quantitative data for this compound is limited. The provided data for the β2-adrenergic receptor is for the racemic mixture and is qualitative. Further studies are required to establish a complete and quantitative binding profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding specificity of compounds like this compound.
Radioligand Displacement Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation, specifically for receptors that couple to Gs or Gi proteins, by quantifying the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
1. Cell Culture and Treatment:
-
Cells expressing the target receptor are cultured in appropriate media.
-
On the day of the assay, the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with varying concentrations of the test compound (agonist).
2. cAMP Measurement:
-
After a specific incubation period, the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
3. Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of the test compound.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve, providing a measure of the compound's potency.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors that, upon activation, initiate intracellular signaling cascades through different G-protein subtypes.
References
A Comparative Analysis of Phenylethanolamine A and Norepinephrine on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Phenylethanolamine A and the endogenous catecholamine, norepinephrine (B1679862), focusing on their interactions with adrenergic receptors. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
This compound and norepinephrine are structurally related sympathomimetic amines that exert their physiological effects through interaction with adrenergic receptors. Norepinephrine, a primary neurotransmitter of the sympathetic nervous system, plays a crucial role in regulating a wide array of physiological processes, including cardiovascular function, arousal, and metabolic homeostasis.[1] It interacts with all major subtypes of adrenergic receptors, namely α1, α2, β1, and β3.[1] this compound, a trace amine, shares the core phenethylamine (B48288) structure with norepinephrine and is known to act as a β-adrenergic agonist.[2] Understanding the comparative pharmacology of these two compounds is essential for elucidating their potential therapeutic applications and for the development of novel adrenergic agents with improved selectivity and efficacy.
Structural Comparison
Norepinephrine and this compound share a common phenethylamine skeleton, which consists of a benzene (B151609) ring attached to an ethylamine (B1201723) side chain. The key structural difference lies in the substitution on the benzene ring. Norepinephrine is a catecholamine, featuring hydroxyl groups at the 3 and 4 positions of the phenyl ring.[1] In contrast, this compound lacks these catechol hydroxyl groups. This structural variance significantly influences their receptor binding affinities and activation potentials.
Quantitative Comparison of Adrenergic Receptor Interactions
The following table summarizes the available quantitative data on the binding affinity (Ki), potency (EC50), and efficacy of this compound and norepinephrine at various adrenergic receptor subtypes. It is important to note that direct comparative studies for all receptor subtypes are limited, and the data presented here is compiled from various sources. Experimental conditions can influence these values, and thus, this table should be used as a comparative guide.
| Receptor Subtype | Parameter | This compound | Norepinephrine | Reference(s) |
| α1-Adrenergic | Ki (nM) | Data not available | 1,000 - 5,000 | [3] |
| EC50 (nM) | Data not available | ~300 | [4] | |
| Efficacy | Data not available | Full Agonist | [3] | |
| α2-Adrenergic | Ki (nM) | Data not available | 100 - 1,000 | [3] |
| EC50 (nM) | Data not available | 600 | [5] | |
| Efficacy | Data not available | Full Agonist | [3] | |
| β1-Adrenergic | Ki (nM) | Data not available | 100 - 1,000 | [3] |
| EC50 (nM) | Data not available | Data varies | [6] | |
| Efficacy | Data not available | Full Agonist | [3] | |
| β2-Adrenergic | Ki (nM) | ~7x weaker than NE | 1,000 - 10,000 | [7] |
| EC50 (nM) | Data not available | Data varies | [6] | |
| Efficacy | Agonist | Full Agonist | [2][3] | |
| β3-Adrenergic | Ki (nM) | Data not available | Data varies | [8] |
| EC50 (nM) | Data not available | Data varies | [8] | |
| Efficacy | Data not available | Full Agonist | [8] |
Note: "Data not available" indicates that specific quantitative values were not found in the conducted literature search. The provided data for norepinephrine represents a general range from multiple studies and can vary based on the specific assay conditions.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the interaction of ligands with adrenergic receptors.
Receptor Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target adrenergic receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer, typically containing Tris-HCl, MgCl₂, and protease inhibitors.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (at approximately its Kd value), and a range of concentrations of the unlabeled competitor (this compound or norepinephrine). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known antagonist).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation (for β-Adrenergic Receptors)
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for β-adrenergic receptors.
Detailed Steps:
-
Cell Culture: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of the test compound (this compound or norepinephrine) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP levels against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
Functional Assay: Intracellular Calcium Mobilization (for α1-Adrenergic Receptors)
This assay measures the ability of a compound to trigger the release of intracellular calcium, a hallmark of α1-adrenergic receptor activation.
Detailed Steps:
-
Cell Culture and Plating: Culture and plate cells expressing the α1-adrenergic receptor subtype as described for the cAMP assay.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Cell Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.
-
Agonist Addition: Add varying concentrations of the test compound (norepinephrine) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response.
Conclusion
This comparative guide highlights the key pharmacological differences and similarities between this compound and norepinephrine at adrenergic receptors. While both compounds are sympathomimetic amines, the presence of the catechol moiety in norepinephrine confers broader and generally higher potency across all adrenergic receptor subtypes. This compound's activity appears to be more selective towards β-adrenergic receptors, although a complete quantitative profile across all receptor subtypes is not yet fully elucidated. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fill these knowledge gaps. A deeper understanding of the structure-activity relationships of these and related compounds will continue to drive the development of more targeted and effective adrenergic therapeutics.
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ccjm.org [ccjm.org]
- 4. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norepinephrine Regulation of Adrenergic Receptor Expression, 5’ AMP-Activated Protein Kinase Activity, and Glycogen Metabolism and Mass in Male Versus Female Hypothalamic Primary Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 8. Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and ELISA for Phenylethanolamine A Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of substances like Phenylethanolamine A is critical. This compound is a β-adrenergic agonist that can be used therapeutically but is also illicitly used as a growth promoter in livestock. The choice of analytical method for its detection is pivotal, with High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) being two of the most common techniques. This guide provides an objective, data-driven comparison of these two methods for the detection of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is a highly versatile and reliable method, often considered the gold standard for quantitative analysis in many fields.
Experimental Protocol: HPLC for β-Agonist Detection
A typical HPLC method for the detection of β-agonists, including this compound, involves the following steps:
-
Sample Preparation:
-
Homogenize 5.0 g of tissue sample with 10 mL of a suitable extraction buffer.
-
Enzymatic hydrolysis is often performed to release conjugated forms of the analytes.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is standard.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) or fluorescence detection after derivatization can be used. For higher sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS/MS).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is known for its high sensitivity and high-throughput capabilities.
Experimental Protocol: this compound ELISA
A common format for this compound detection is the competitive ELISA. The protocol for a commercial ELISA kit typically includes the following steps:
-
Sample Preparation:
-
Homogenize the sample (e.g., muscle or feed).
-
Extract this compound using a solvent like methanol.
-
Centrifuge the sample to remove solid debris.
-
The supernatant may require dilution with the assay buffer provided in the kit.
-
-
ELISA Procedure:
-
Add standard solutions and prepared samples to the wells of a microplate pre-coated with a this compound antigen.
-
Add a specific antibody against this compound to each well. During incubation, the free this compound in the sample and the antigen coated on the plate compete for binding to the antibody.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantitative Data Presentation
The following tables summarize the key performance parameters for HPLC and ELISA in the detection of this compound and other β-agonists.
| Parameter | HPLC (for β-Agonists) | ELISA (for this compound) |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | 0.1 ppb (µg/kg)[1][2] |
| Limit of Quantitation (LOQ) | 0.03 - 1.0 µg/kg | 0.1 ppb (µg/kg)[1][2] |
| Accuracy (Recovery) | 70 - 115% | 85% ± 15% |
| Precision (RSD) | < 15% | < 15% |
| Analysis Time per Sample | 15 - 30 minutes | 1 - 2 hours (for a batch of samples) |
| Throughput | Low to medium | High |
| Cost per Sample | High | Low |
| Specificity | High (especially with MS detection) | Can be affected by cross-reactivity |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for competitive ELISA of this compound.
Caption: Decision-making guide for choosing between HPLC and ELISA.
Head-to-Head Comparison
| Feature | HPLC | ELISA |
| Principle | Separation based on physicochemical properties (e.g., polarity) followed by detection. | Immuno-enzymatic reaction based on antigen-antibody binding. |
| Specificity | High, especially when coupled with mass spectrometry (LC-MS/MS), allowing for the differentiation of structurally similar compounds. | Generally high, but can be susceptible to cross-reactivity with molecules of similar structure, potentially leading to false positives. |
| Sensitivity | Very high, with LODs and LOQs in the low µg/kg range. | Also very high, with detection limits often in the sub-ppb (µg/kg) range.[1][2] |
| Quantification | Provides accurate and precise quantitative results over a wide linear range. | Primarily a semi-quantitative or quantitative screening tool. The accuracy can be lower than HPLC. |
| Throughput | Lower throughput due to sequential sample analysis. | High throughput, as multiple samples can be analyzed simultaneously on a 96-well plate. |
| Cost | Higher initial instrument cost and higher cost per sample due to solvent and column consumption. | Lower instrument cost and lower cost per sample, especially for large batches. |
| Sample Matrix | Can be affected by matrix effects, often requiring extensive sample cleanup. | Can also be affected by matrix components, but the immunoassay format can sometimes be more robust. |
| Confirmation | Often used as a confirmatory method for results obtained from screening methods like ELISA. | Typically requires confirmation of positive results by a more specific method like HPLC or LC-MS/MS. |
| Ease of Use | Requires skilled operators and more complex method development. | Relatively easy to perform with commercially available kits and protocols. |
Conclusion
Both HPLC and ELISA are powerful techniques for the detection of this compound, each with its own set of advantages and disadvantages.
ELISA is an excellent choice for screening a large number of samples due to its high throughput, high sensitivity, and lower cost. It is particularly well-suited for routine monitoring programs where the primary goal is to identify potentially positive samples quickly and cost-effectively.
HPLC , particularly when coupled with mass spectrometry, is the preferred method for confirmatory analysis and precise quantification . Its high specificity and accuracy make it the gold standard for regulatory purposes and for research that requires reliable quantitative data.
Ultimately, the choice between HPLC and ELISA will depend on the specific requirements of the analysis, including the number of samples, the need for quantitative accuracy versus screening, budgetary constraints, and the availability of equipment and expertise. In many analytical workflows, these two methods are used complementarily, with ELISA as the initial screening tool and HPLC as the confirmatory method for positive findings.
References
Establishing the Limit of Detection and Quantification for Phenylethanolamine A Assays: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the determination of Phenylethanolamine A, with a focus on establishing the limit of detection (LOD) and limit of quantification (LOQ). The content is intended for researchers, scientists, and drug development professionals involved in bioanalytical method validation.
Introduction
This compound is a β-adrenergic agonist that has been used as a growth promoter in livestock.[1][2] Its detection at low levels in biological matrices is crucial for regulatory monitoring and pharmacokinetic studies. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[3][4][5] This guide outlines the methodologies for determining these parameters and compares different assay types for this compound.
The validation of bioanalytical methods is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9][10][11][12][13] The ICH Q2(R1) guideline, in particular, provides a detailed framework for validating analytical procedures, including the determination of LOD and LOQ.[14][15][16][17]
Methodologies for Determining LOD and LOQ
Several approaches can be used to determine the LOD and LOQ of an analytical assay. The most common methods are:
-
Based on Signal-to-Noise Ratio: This approach is typically used for analytical methods that exhibit baseline noise, such as chromatography and spectrophotometry.[4] The LOD is commonly defined as the analyte concentration that results in a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a S/N ratio of 10:1.[3][4][18]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method utilizes the standard deviation of the response (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
The value of σ can be determined from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank sample responses, or the residual standard deviation of the regression line.[19]
-
Experimental Protocol: Determination of LOD and LOQ for a this compound LC-MS/MS Assay
This protocol describes a typical workflow for establishing the LOD and LOQ for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound in a biological matrix (e.g., swine urine).
1. Materials and Reagents:
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
Blank biological matrix (swine urine)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and the IS in a suitable solvent.
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound.
-
Prepare low-concentration QC samples near the expected LOD and LOQ.
3. Sample Preparation:
-
Thaw frozen matrix samples.
-
Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Evaporate the cleaned-up samples to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use an appropriate HPLC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.[23]
-
Optimize the mass spectrometer parameters for the detection of this compound and its IS using Multiple Reaction Monitoring (MRM).
5. Data Analysis and Determination of LOD and LOQ:
-
Signal-to-Noise Ratio Method:
-
Analyze a series of decreasingly concentrated samples.
-
Determine the S/N ratio for the this compound peak at each concentration.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
6. Confirmation:
-
Analyze multiple replicate samples (n≥6) at the determined LOQ concentration.
-
The precision (%CV) and accuracy (%bias) at the LOQ should be within acceptable limits as defined by regulatory guidelines (typically ≤20%).
Diagram: Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for LOD and LOQ determination.
Comparison of this compound Assay Performance
The choice of analytical method depends on the required sensitivity, specificity, and throughput. The following table summarizes typical performance characteristics of different assay types for the determination of this compound.
| Analytical Method | Typical LOD | Typical LOQ | Matrix | Throughput | Specificity | Reference |
| LC-MS/MS | 0.1 - 1 µg/kg | 0.5 - 10 µg/kg | Feeds, Tissues, Urine | Medium | High | [24] |
| ELISA | 0.003 - 0.13 ng/mL | - | Tissues, Feed, Urine | High | Moderate-High | [1][2] |
| Lateral-Flow Immunoassay | 0.188 ng/mL | 0.263 ng/mL | Swine Urine | High | Moderate | [25] |
| HPLC-UV | - | - | - | Medium | Moderate | [23] |
| SERS-based ICA | 0.32 pg/mL | - | Urine | High | High |
Note: The values presented are indicative and can vary depending on the specific method, instrumentation, and matrix.
Signaling Pathway and Logical Relationships
The detection of this compound does not involve a biological signaling pathway in the context of an analytical assay. However, the logical relationship for determining LOD and LOQ based on the calibration curve method can be visualized.
Diagram: Logical Relationship for LOD/LOQ Calculation
Caption: Calculation of LOD and LOQ from calibration curve data.
Conclusion
The determination of LOD and LOQ is a fundamental aspect of bioanalytical method validation for this compound. The choice of analytical technique will depend on the specific research or regulatory requirements. LC-MS/MS offers high specificity and sensitivity, making it a gold standard for confirmatory analysis. Immunoassays like ELISA and lateral-flow tests provide high-throughput screening capabilities. Regardless of the method chosen, a rigorous validation according to international guidelines is essential to ensure the reliability of the generated data.
References
- 1. Rapid determination of this compound in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the detection of this compound in tissue and feed samples and confirmed by liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ovid.com [ovid.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. hpc-standards.com [hpc-standards.com]
- 21. Phenylethanolamine | Novachem Reference Standards Australia [novachem.com.au]
- 22. » this compound Analytical standard, reference material [chemicals-direct.co.uk]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
- 25. Development of a colloidal gold-based lateral-flow immunoassay for the rapid detection of this compound in swine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Phenylethanolamine A proper disposal procedures
Proper disposal of Phenylethanolamine A is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a substance classified with acute oral toxicity and significant aquatic toxicity, it must be managed as hazardous waste from its point of generation through to its final disposal.[1] Adherence to established protocols is essential for researchers, scientists, and all laboratory personnel.
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with federal and state environmental regulations.
Hazard Profile and Safety Data
Before handling this compound, it is crucial to be aware of its specific hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Classification | Category | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Note: Data is based on available Safety Data Sheets. Users should always consult the specific SDS for the product they are using.
Personal Protective Equipment (PPE)
When handling this compound for use or disposal, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant, impermeable gloves.[3]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[2][3]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must follow hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its toxicity, all unused, expired, or contaminated this compound must be treated as hazardous waste.
-
Segregate Waste:
-
Do not mix this compound waste with non-hazardous solid or liquid waste.
-
Keep it separate from incompatible materials, which may include strong acids, acid anhydrides, acid chlorides, and chloroformates, to prevent dangerous chemical reactions.[2]
-
Step 2: Container Selection and Labeling
-
Choose a Suitable Container:
-
Label the Container:
-
Clearly label the container with a "Hazardous Waste" tag.
-
Identify the contents as "this compound Waste."
-
List all constituents, including solvents if it is in a solution.
-
Indicate the approximate concentration and volume.
-
Note the date when waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[7]
-
Store Safely:
-
Store the waste container in a designated, secure area, such as a satellite accumulation area within the lab.
-
The storage location should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[3][8]
-
Utilize secondary containment (such as a chemical-resistant tray) for all liquid waste to contain potential leaks or spills.[7]
-
It is recommended to store the waste in a locked cabinet or area to prevent unauthorized access.[2][3][8]
-
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash.[7]
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[7][9]
-
Documentation: Ensure all required paperwork is completed for the waste pickup, which will be used to track the waste from "cradle-to-grave" as required by law.[6] The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, likely via incineration.[9]
Step 5: Disposal of Empty Containers
-
Triple Rinse: A container that held this compound is not considered empty until it has been properly rinsed.
-
Collect Rinsate: The first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[7] Add the rinsate to your this compound liquid waste container.
-
Final Disposal: Once thoroughly rinsed and air-dried, the container may be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Step 6: Spill Management
-
Evacuate and Secure: Evacuate personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place it into a designated, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Context
The management of hazardous chemical waste is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[4][5] States are often authorized to implement their own hazardous waste programs, which must be at least as stringent as federal regulations.[4][10] It is the responsibility of the waste generator—the laboratory that creates the waste—to ensure that it is properly identified, managed, and treated according to all applicable federal, state, and local rules.[4][6]
References
- 1. This compound|1346746-81-3|MSDS [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Operational Guide for Handling Phenylethanolamine A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as Phenylethanolamine A. This guide provides immediate, essential safety protocols, logistical handling information, and disposal plans to foster a secure research environment. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate Personal Protective Equipment is the first line of defense against potential hazards. The following table summarizes the required PPE based on established safety protocols for handling chemical substances.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary when there is a risk of splashing. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. | It is crucial to check the glove manufacturer's chemical resistance guide for breakthrough time and compatibility with this compound.[1] |
| Skin and Body Protection | A laboratory coat must be worn at all times. For larger-scale operations, additional protective clothing, such as an apron or coveralls, may be required to prevent skin contact. | Laboratory coats should be properly fitted and fully buttoned.[1] |
| Respiratory Protection | Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. | If the risk of inhalation is high or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1] Consult with your institution's safety officer. |
Operational and Handling Plan
Proper handling procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.
-
Avoid all direct contact with skin and eyes.[2] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Thoroughly wash hands with soap and water after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
For long-term storage, it is recommended to store the compound at -20°C, protected from moisture.[3]
Disposal Plan
The disposal of this compound and its containers must be managed to prevent environmental contamination and adhere to regulatory requirements. Treat all waste containing this compound as hazardous waste.
Waste Segregation and Collection:
-
Isolate all waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, weighing papers).
-
Collect this waste in a designated, leak-proof, and chemically compatible container, which should be clearly labeled as "Hazardous Waste" with the full chemical name.[4]
Container Management and Disposal:
-
Keep the hazardous waste container securely sealed when not in use and store it in a designated secondary containment area.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[4] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic, pending confirmation with local EHS guidelines.[5]
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
